molecular formula C40H54O B051690 Echinenone CAS No. 432-68-8

Echinenone

Cat. No.: B051690
CAS No.: 432-68-8
M. Wt: 550.9 g/mol
InChI Key: QXNWZXMBUKUYMD-QQGJMDNJSA-N
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Description

Echinenone is a naturally occurring keto-carotenoid of significant interest in biochemical and physiological research. It is prominently found in cyanobacteria, microalgae, and certain marine organisms, where it serves critical functions in photosynthesis and photoprotection. Its primary research value lies in its dual role in the xanthophyll cycle, where it acts as a key accessory pigment for light-harvesting and, under high-light stress, is involved in non-photochemical quenching (NPQ) to dissipate excess energy as heat, thereby protecting photosynthetic apparatus from photo-oxidative damage. Researchers utilize this compound to study its potent antioxidant properties, specifically its ability to quench singlet oxygen and scavenge free radicals, providing insights into cellular defense mechanisms against oxidative stress. Furthermore, its distinct orange-red pigmentation makes it a valuable standard in analytical chemistry for the identification and quantification of carotenoids in complex biological samples via HPLC and mass spectrometry. Studies also explore its potential role as a metabolic precursor to other bioactive molecules. This high-purity compound is essential for advancing research in plant physiology, microbiology, nutraceuticals, and photobiology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,4-trimethyl-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H54O/c1-30(18-13-20-32(3)23-25-36-34(5)22-15-28-39(36,7)8)16-11-12-17-31(2)19-14-21-33(4)24-26-37-35(6)38(41)27-29-40(37,9)10/h11-14,16-21,23-26H,15,22,27-29H2,1-10H3/b12-11+,18-13+,19-14+,25-23+,26-24+,30-16+,31-17+,32-20+,33-21+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNWZXMBUKUYMD-QQGJMDNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)CCC2(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C(=O)CCC2(C)C)C)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H54O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101026555
Record name all-trans-Echinenone
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Molecular Weight

550.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

432-68-8
Record name Echinenone
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Record name Echinenone
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Record name all-trans-Echinenone
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Record name β,β-caroten-4-one
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Record name ECHINENONE
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Foundational & Exploratory

Echinenone: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinenone is a naturally occurring ketocarotenoid, a class of tetraterpenoid pigments characterized by the presence of a carbonyl group. It is found in a variety of organisms, including cyanobacteria, algae, and some marine invertebrates.[1][2] this compound is of significant interest to the scientific community due to its role as a precursor to other commercially valuable carotenoids, its provitamin A activity, and its antioxidant properties. This technical guide provides a comprehensive overview of the chemical structure, properties, and key experimental protocols related to this compound.

Chemical Structure and Properties

This compound, with the IUPAC name β,β-Caroten-4-one, is structurally derived from β-carotene through the oxidation of the C4 position on one of the β-ionone rings to a ketone.[1][2] This structural modification has a significant impact on its chemical and physical properties.

PropertyValueReference(s)
Chemical Formula C40H54O[1]
Molecular Weight 550.87 g/mol [1]
Appearance Orange-red crystals[2]
Melting Point 178-180 °C[2]
UV-Vis λmax (in Hexane) 458 nm[2]
UV-Vis λmax (in Acetone) 461 nm[2]
UV-Vis λmax (in Methanol) Not specified
Mass Spectrometry (LC-ESI-QTOF) [M+H]+ at m/z 551.4247[1]
¹H NMR (in CDCl₃, 400 MHz) δ (ppm): 6.51 and 6.23 (ethylene protons), 3.16 and 1.36 (methylene protons), 2.43 to 1.57 (methyl and cyclohexane protons)[2]
¹³C NMR Data available in PubChem[1]

Biosynthesis of this compound

The primary biosynthetic pathway for this compound involves the enzymatic conversion of β-carotene. This reaction is catalyzed by the enzyme β-carotene ketolase, also known as CrtW or CrtO.[1] This enzyme introduces a keto group at the 4-position of one of the β-rings of the β-carotene molecule.

Echinenone_Biosynthesis beta_carotene β-Carotene This compound This compound beta_carotene->this compound β-carotene ketolase (CrtW/CrtO)

Caption: Biosynthesis of this compound from β-Carotene.

Experimental Protocols

Extraction and Purification of this compound from Cyanobacteria

This protocol is a general guideline for the extraction and purification of this compound from cyanobacterial biomass. Optimization may be required depending on the specific strain and culture conditions.

Materials:

  • Lyophilized cyanobacterial biomass

  • Acetone

  • Methanol

  • Dichloromethane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

  • Rotary evaporator

  • Centrifuge

Methodology:

  • Extraction:

    • Homogenize the lyophilized cyanobacterial biomass with a mixture of acetone and methanol (7:3, v/v) using a mortar and pestle or a homogenizer.

    • Centrifuge the mixture to pellet the cell debris.

    • Collect the supernatant and repeat the extraction process on the pellet until the supernatant is colorless.

    • Pool all the supernatants.

  • Partitioning:

    • Transfer the pooled supernatant to a separatory funnel.

    • Add an equal volume of a saturated NaCl solution and an equal volume of dichloromethane.

    • Shake the funnel gently and allow the layers to separate.

    • Collect the lower, colored dichloromethane layer, which contains the carotenoids.

    • Wash the dichloromethane layer with distilled water to remove any residual methanol and acetone.

  • Drying and Concentration:

    • Dry the dichloromethane extract over anhydrous sodium sulfate.

    • Filter the dried extract and concentrate it to a small volume using a rotary evaporator at a temperature not exceeding 40°C.

  • Column Chromatography:

    • Prepare a silica gel column packed in hexane.

    • Load the concentrated extract onto the column.

    • Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity with ethyl acetate.

    • Collect the orange-colored fractions corresponding to this compound.

    • Monitor the separation by thin-layer chromatography (TLC).

  • Final Purification and Storage:

    • Pool the this compound-containing fractions and evaporate the solvent under reduced pressure.

    • The purified this compound can be stored under a nitrogen atmosphere at -20°C in the dark.

HPLC Analysis of this compound

High-Performance Liquid Chromatography (HPLC) is a standard method for the identification and quantification of this compound. A C30 column is often preferred for the separation of carotenoids due to its enhanced shape selectivity for long-chain molecules.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a photodiode array (PDA) or UV-Vis detector.

  • Column: A reversed-phase C30 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of methanol, methyl-tert-butyl ether (MTBE), and water is commonly used. A typical gradient might start with a high percentage of methanol/water and ramp up to a high percentage of MTBE.

  • Flow Rate: Typically around 1.0 mL/min.

  • Column Temperature: Maintained at a controlled temperature, for instance, 25°C.

  • Detection: Monitoring at the wavelength of maximum absorbance for this compound, which is around 458-461 nm.

  • Injection Volume: Typically 10-20 µL.

Methodology:

  • Sample Preparation: Dissolve the purified this compound or the carotenoid extract in a suitable solvent compatible with the mobile phase (e.g., a mixture of dichloromethane and methanol). Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis: Inject the sample onto the HPLC system and run the analysis using the defined gradient program.

  • Identification and Quantification: Identify the this compound peak based on its retention time and its characteristic UV-Vis spectrum obtained from the PDA detector. For quantification, a calibration curve should be prepared using a certified this compound standard.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the antioxidant capacity of compounds like this compound. The assay measures the ability of the antioxidant to scavenge the stable DPPH free radical.

Materials:

  • Purified this compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • UV-Vis spectrophotometer or microplate reader

Methodology:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should have a deep violet color.

  • Preparation of this compound Solutions: Prepare a series of dilutions of this compound in the same solvent used for the DPPH solution.

  • Assay Procedure:

    • In a test tube or a microplate well, mix a defined volume of the DPPH solution with a defined volume of the this compound solution.

    • Prepare a control sample containing the DPPH solution and the solvent without this compound.

    • Prepare a blank sample containing the this compound solution and the solvent without the DPPH solution to correct for any absorbance of the sample itself.

    • Incubate the mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance of DPPH (typically around 517 nm).

  • Calculation: The percentage of DPPH radical scavenging activity can be calculated using the following formula:

    Where:

    • A_control is the absorbance of the control sample.

    • A_sample is the absorbance of the sample with this compound.

    The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can be determined by plotting the scavenging activity against the concentration of this compound.

Biological Role and Signaling

This compound plays a significant role in the photoprotective mechanisms of cyanobacteria. It is a key chromophore in the Orange Carotenoid Protein (OCP), a photoactive protein that is crucial for non-photochemical quenching (NPQ). Upon exposure to high light, the OCP undergoes a conformational change, which is triggered by the absorption of light by the bound this compound. This activated form of OCP then interacts with the phycobilisome, the primary light-harvesting antenna in cyanobacteria, leading to the dissipation of excess light energy as heat and protecting the photosynthetic apparatus from photodamage.

Photoprotection_Workflow high_light High Light Exposure ocp_this compound OCP-Echinenone Complex (Inactive) high_light->ocp_this compound Light Absorption ocp_activated Activated OCP ocp_this compound->ocp_activated Conformational Change phycobilisome Phycobilisome ocp_activated->phycobilisome Interaction energy_dissipation Energy Dissipation (Heat) phycobilisome->energy_dissipation photoprotection Photoprotection energy_dissipation->photoprotection

Caption: Role of this compound in OCP-mediated Photoprotection.

Conclusion

This compound is a fascinating carotenoid with important biological functions and potential applications. This technical guide has provided a detailed overview of its chemical structure, properties, biosynthesis, and methods for its study. The provided experimental protocols offer a starting point for researchers interested in isolating, identifying, and characterizing this compound. Further research into the biological activities and potential therapeutic applications of this compound is warranted.

References

Echinenone molecular formula and weight

Author: BenchChem Technical Support Team. Date: December 2025

Echinenone is a naturally occurring carotenoid, specifically a ketocarotenoid, derived from the oxidation of beta-carotene.[1] It is found in various organisms, including some species of cyanobacteria and sea urchins.[2] This document outlines the fundamental molecular characteristics of this compound.

Core Molecular Data

The fundamental quantitative attributes of this compound are summarized below. This data is foundational for its use in research and potential drug development applications.

PropertyValueSource
Molecular FormulaC40H54OPubChem[3], MedKoo Biosciences[4], Wikipedia[2]
Molar Mass550.87 g/mol MedKoo Biosciences[4]
Exact Mass550.417466342 DaPubChem[3]

Experimental Protocols and Signaling Pathways

The determination of molecular formula and weight for a known compound like this compound relies on established analytical techniques such as mass spectrometry and elemental analysis, which are standard procedures in chemical characterization. As this guide focuses on the intrinsic properties of the molecule itself, detailed experimental protocols for its discovery or synthesis are beyond the current scope. Similarly, while this compound is an intermediate in the biosynthesis of other carotenoids like canthaxanthin, a detailed signaling pathway diagram is not applicable to the description of its basic molecular properties.[4]

Logical Relationship of this compound Properties

The following diagram illustrates the direct relationship between the compound and its core molecular identifiers.

Echinenone_Properties This compound This compound MolFormula Molecular Formula C40H54O This compound->MolFormula has MolWeight Molecular Weight ~550.87 g/mol This compound->MolWeight has

References

Natural Sources of Echinenone in Cyanobacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of echinenone production in cyanobacteria. It details the cyanobacterial species known to synthesize this keto-carotenoid, quantitative data on its accumulation, its biosynthetic pathway, and comprehensive experimental protocols for its extraction and quantification.

This compound-Producing Cyanobacteria

This compound, a xanthophyll pigment with potential applications in the pharmaceutical and nutraceutical industries, is naturally synthesized by a variety of cyanobacteria. Documented species include, but are not limited to:

  • Anabaena species (including Anabaena variabilis and Anabaena sp. PCC 7120)[1]

  • Synechocystis sp. PCC 6803[2][3]

  • Nostoc species[4]

  • Microcystis aeruginosa[5]

  • Nodosilinea (Leptolyngbya) antarctica[5]

  • Aphanothece microscopica[5]

  • Tychonema sp.[5]

  • Drouetiella sp. LEGE 221231

  • Tolypothrix sp. LEGE 221228

  • Gloeobacter violaceus

  • Chlorogloeopsis fritschii[6]

  • Oscillatoria subbrevis CZS 2201[7]

Quantitative Analysis of this compound Content

The concentration of this compound can vary significantly among different cyanobacterial species and is influenced by cultivation conditions such as light intensity and nutrient availability. The following table summarizes available quantitative data on this compound content. For comparative purposes, when possible, values have been converted to µg/g of dry weight (DW).

Cyanobacterium SpeciesThis compound ContentNotesReference
Microcystis aeruginosa143.3 µg/g DWOptimal production at a light intensity of 40 µmol photons m⁻² s⁻¹[5]
Microcystis aeruginosa LTPNA 01371.9 µg/g DWCalculated from 675.2 nmol/g DW[8]
Synechocystis sp. PCC 680317-22% of total carotenoidsIn strains overexpressing carotenoid biosynthetic genes.[3]
Nodosilinea (Leptolyngbya) antarcticaMajor carotenoidA carotenoid-rich acetone extract contained 64 µg/g DW of total carotenoids.[5]
Aphanothece microscopicaMajor carotenoidA lipophilic extract contained 1 mg/mL of total carotenoids.[5]
Tychonema sp.Main carotenoidIdentified in a 70% ethanol extract.[5]
Anabaena variabilis ATCC 2941320% of major carotenoids[1]
Oscillatoria subbrevis CZS 22010.34 µg/mL of culture[7]
Chlorogloeopsis fritschiiConcentration was over two-fold higher under LED white light compared to far-red light.Absolute values in µg/g DW were not provided.[6]

This compound Biosynthetic Pathway

This compound is synthesized from β-carotene through the catalytic activity of the enzyme β-carotene ketolase, which is encoded by the crtO or crtW gene. This enzyme introduces a keto group at the 4-position of one of the β-ionone rings of β-carotene. This compound can then serve as a precursor for the synthesis of other ketocarotenoids, such as canthaxanthin (through a second ketolation by CrtO/CrtW) and 3'-hydroxythis compound (through hydroxylation by β-carotene hydroxylase, CrtR).

Echinenone_Biosynthesis beta_carotene β-Carotene This compound This compound beta_carotene->this compound CrtO / CrtW (β-carotene ketolase) canthaxanthin Canthaxanthin This compound->canthaxanthin CrtO / CrtW (β-carotene ketolase) hydroxythis compound 3'-Hydroxythis compound This compound->hydroxythis compound CrtR (β-carotene hydroxylase)

Biosynthetic pathway of this compound from β-carotene.

Experimental Protocols

Extraction of Carotenoids from Cyanobacteria

This protocol is a generalized procedure based on methods reported for Synechocystis sp. PCC 6803, Anabaena sp., and Nostoc sp..

Materials:

  • Cyanobacterial cell pellet (fresh or frozen at -80°C)

  • Methanol, Acetone, Ethyl Acetate, Hexane (HPLC grade)

  • Deionized water

  • Centrifuge and centrifuge tubes

  • Vortex mixer

  • Rotary evaporator or nitrogen stream evaporator

  • Glass vials

Procedure:

  • Harvest cyanobacterial cells from culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • Wash the cell pellet with deionized water to remove residual media and re-centrifuge.

  • Resuspend the cell pellet in a suitable extraction solvent. Common solvent systems include:

    • 100% Methanol

    • Acetone:Methanol (7:2, v/v)

    • 100% Acetone

  • For a 1 g wet weight cell pellet, use approximately 10 mL of extraction solvent.

  • Thoroughly mix the cell suspension by vortexing for 1-2 minutes. To enhance extraction efficiency, cell disruption methods such as sonication or bead beating can be employed at this stage.

  • Incubate the mixture in the dark at 4°C for 15-30 minutes to facilitate pigment extraction.

  • Centrifuge the mixture at high speed (e.g., 12,000 x g for 10 minutes at 4°C) to pellet the cell debris.

  • Carefully transfer the supernatant containing the pigments to a new tube.

  • Repeat the extraction process with the cell pellet until the pellet is colorless.

  • Pool the supernatants.

  • To concentrate the pigments, evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen.

  • Re-dissolve the dried pigment extract in a known volume of a suitable solvent for HPLC analysis (e.g., ethyl acetate or the initial mobile phase of the HPLC gradient).

  • Store the extract at -20°C in the dark until analysis.

Quantification of this compound by HPLC-PDA

This protocol is adapted from methodologies used for the analysis of carotenoids in Synechocystis sp. PCC 6803.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector.

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

Mobile Phases:

  • Solvent A: Acetonitrile:Water (9:1, v/v)

  • Solvent B: Ethyl Acetate

Gradient Elution Program:

Time (min)% Solvent A% Solvent B
01000
316040
366040
380100
430100
501000
551000
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 20 µL

  • Detection: Monitor at 450-460 nm for this compound. A full spectral scan (e.g., 250-700 nm) by the PDA detector is recommended for peak identification.

Quantification:

  • Prepare a standard curve using a certified this compound standard of known concentrations.

  • Inject the standards into the HPLC system and record the peak areas at the characteristic absorption maximum of this compound (~458 nm).

  • Plot a calibration curve of peak area versus concentration.

  • Inject the cyanobacterial extract and determine the peak area corresponding to this compound.

  • Calculate the concentration of this compound in the extract using the calibration curve.

  • Express the final concentration as µg of this compound per gram of cyanobacterial dry weight.

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and analysis of this compound from cyanobacterial biomass.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis culture Cyanobacterial Culture harvest Harvesting (Centrifugation) culture->harvest wash Washing harvest->wash pellet Cell Pellet wash->pellet add_solvent Add Solvent (e.g., Acetone/Methanol) pellet->add_solvent disrupt Cell Disruption (Optional: Sonication) add_solvent->disrupt centrifuge_extract Centrifugation disrupt->centrifuge_extract collect_supernatant Collect Supernatant centrifuge_extract->collect_supernatant concentrate Solvent Evaporation collect_supernatant->concentrate redissolve Redissolve in Injection Solvent concentrate->redissolve hplc HPLC-PDA Analysis redissolve->hplc quantify Quantification hplc->quantify final_result final_result quantify->final_result µg this compound / g DW

Workflow for this compound extraction and analysis.

References

Echinenone as a Precursor to Astaxanthin: A Technical Guide to Biosynthesis and Metabolic Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Astaxanthin, a high-value ketocarotenoid, is renowned for its potent antioxidant properties, making it a compound of significant interest in the pharmaceutical, nutraceutical, and aquaculture industries. While chemical synthesis is prevalent, microbial biosynthesis offers a promising alternative for producing specific, biologically active stereoisomers. The biosynthetic pathway from the common precursor β-carotene to astaxanthin involves a series of oxidation reactions, with echinenone serving as a critical early intermediate. This technical guide provides an in-depth exploration of the enzymatic conversion of this compound to astaxanthin, details relevant experimental protocols, presents quantitative data from various production systems, and outlines the regulatory mechanisms governing its synthesis.

The Biosynthetic Pathway: From this compound to Astaxanthin

The conversion of β-carotene to astaxanthin is a multi-step process catalyzed by two key enzymes: β-carotene ketolase (also known as CrtW or BKT) and β-carotene hydroxylase (CrtZ or CHYb). This compound (4-keto-β-carotene) is the first ketolated intermediate, formed by the action of β-carotene ketolase on one of the β-ionone rings of β-carotene.[1][2][3] From this compound, the pathway can proceed through several alternative routes, the efficiencies of which can vary depending on the source organism of the enzymes and the host system used for production.

The two primary enzymatic activities involved are:

  • β-Carotene Ketolase (CrtW/BKT): This enzyme introduces a keto group at the C-4 and C-4' positions of the β-ionone rings.[1][2]

  • β-Carotene Hydroxylase (CrtZ/CHYb): This enzyme adds a hydroxyl group to the C-3 and C-3' positions.[1][4]

The transformation from this compound involves the following key steps and intermediates:

  • Formation of Canthaxanthin: this compound can be further ketolated by CrtW at the 4'-position to produce canthaxanthin (4,4'-diketo-β-carotene).[2][5]

  • Formation of 3-Hydroxy-echinenone: Alternatively, this compound can be hydroxylated by CrtZ at the 3-position to yield 3-hydroxy-echinenone.

  • Conversion to Adonirubin (Phoenicoxanthin): Canthaxanthin is hydroxylated at the 3-position by CrtZ to form adonirubin.

  • Final Step to Astaxanthin: The pathway converges on astaxanthin (3,3'-dihydroxy-4,4'-diketo-β-carotene) through the hydroxylation of adonirubin by CrtZ or the ketolation of an intermediate like adonixanthin (3,3'-dihydroxy-4-keto-β-carotene).[4]

The specific route can be influenced by the substrate preference of the enzymes. For instance, some CrtW ketolases show a strong preference for non-hydroxylated rings, while others can act on hydroxylated substrates like zeaxanthin.[2][6] Similarly, the efficiency of CrtZ hydroxylases can vary when acting on ketolated substrates like canthaxanthin.[7]

Astaxanthin_Pathway beta_carotene β-Carotene This compound This compound beta_carotene->this compound CrtW/BKT zeaxanthin Zeaxanthin beta_carotene->zeaxanthin CrtZ/CHYb canthaxanthin Canthaxanthin This compound->canthaxanthin CrtW/BKT hydroxy_this compound 3-Hydroxy-echinenone This compound->hydroxy_this compound CrtZ/CHYb adonirubin Adonirubin (Phoenicoxanthin) canthaxanthin->adonirubin CrtZ/CHYb adonixanthin Adonixanthin zeaxanthin->adonixanthin CrtW/BKT astaxanthin Astaxanthin adonixanthin->astaxanthin CrtW/BKT adonirubin->astaxanthin CrtZ/CHYb hydroxy_this compound->adonixanthin CrtZ/CHYb hydroxy_this compound->astaxanthin CrtW/BKT

Fig. 1: Biosynthetic pathway from β-carotene to astaxanthin, highlighting intermediates.

Quantitative Data on Astaxanthin Production

Metabolic engineering efforts have focused on expressing heterologous ketolase and hydroxylase genes in various microbial hosts to produce astaxanthin. The choice of host organism and the origin of the biosynthetic genes significantly impact the final yield and purity of astaxanthin.

Table 1: Astaxanthin Production in Genetically Engineered Escherichia coli

Gene Combination (Ketolase & Hydroxylase)Host StrainAstaxanthin YieldAstaxanthin Purity (% of total carotenoids)Reference
Brevundimonas sp. SD212 crtW & Pantoea ananatiscrtZE. coli ASTA-17.4 mg/g DCW96.6%[8]
Coordinated expression of crtW & crtZE. coli Gro-461.18 g/L (fed-batch)Not specified[9]
Brevundimonas sp. SD212 crtW & crtZE. coliNot specifiedHigh[7]
Various crtW & crtZ combinationsE. coli21.36 mg/L (shake flask)Not specified[9]

Table 2: Astaxanthin Production in Other Engineered Microorganisms

OrganismKey Genes/StrategyAstaxanthin YieldReference
Saccharomyces cerevisiaeB. vesicularis CrtW & Alcaligenes sp. CrtZ4.5 mg/g DCW[10]
Saccharomyces cerevisiaeFed-batch fermentation81.0 mg/L[10]
Synechocystis sp. PCC 6803Heterologous marine bacterial genes (crtW, crtZ)10 mg/L/day[11][12]
Xanthophyllomyces dendrorhousMutant 10BE on carrot medium2.42 mg/L[13]
Xanthophyllomyces dendrorhousStrain DW6 with two-stage pH strategy374.3 mg/L[14]

Experimental Protocols

The following section outlines a generalized methodology for the heterologous production and analysis of astaxanthin, based on protocols commonly employed in the field.

Heterologous Gene Expression
  • Gene Sourcing and Codon Optimization: The coding sequences for β-carotene ketolase (crtW) and β-carotene hydroxylase (crtZ) are obtained from source organisms like Paracoccus sp., Brevundimonas sp., or Pantoea ananatis.[2][7][15] For optimal expression in the chosen host (e.g., E. coli, S. cerevisiae), the genes are codon-optimized.

  • Vector Construction: The optimized crtW and crtZ genes are cloned into suitable expression vectors. Often, these genes are assembled into a synthetic operon under the control of an inducible or constitutive promoter to ensure balanced expression.[10][16] The vector also contains a selectable marker for antibiotic resistance.

  • Host Transformation: The recombinant expression vector is transformed into a host strain that is engineered to produce the precursor, β-carotene. Competent cells are prepared and transformed using standard methods like heat shock or electroporation.

  • Cultivation and Induction: Transformed cells are grown in an appropriate culture medium (e.g., LB for E. coli, YPD for yeast) at an optimal temperature. If using an inducible promoter, the expression of the biosynthetic genes is initiated by adding an inducer (e.g., IPTG) at a suitable point during cell growth (e.g., mid-log phase).[8]

  • Cell Harvesting: After a defined period of cultivation/induction (typically 24-72 hours), the cells are harvested by centrifugation. The cell pellet, often deep red or orange in color, is washed and stored for extraction.

Carotenoid Extraction and Analysis
  • Cell Lysis and Extraction: The harvested cell pellet is resuspended in a solvent suitable for carotenoid extraction, typically acetone or a methanol/chloroform mixture. Cell lysis is performed to release the intracellular pigments, which can be facilitated by methods such as bead beating or sonication. The mixture is centrifuged to pellet cell debris, and the supernatant containing the carotenoids is collected.

  • HPLC Analysis: The extracted carotenoids are analyzed and quantified using High-Performance Liquid Chromatography (HPLC).

    • Column: A C18 or C30 reverse-phase column is commonly used.

    • Mobile Phase: A gradient of solvents such as methanol, acetonitrile, and dichloromethane is employed to separate the different carotenoids.

    • Detection: Carotenoids are detected using a photodiode array (PDA) detector at their characteristic absorption wavelength (approx. 450-480 nm).

    • Quantification: Peaks are identified by comparing their retention times and spectral data with authentic standards (e.g., β-carotene, this compound, canthaxanthin, astaxanthin). Quantification is performed by integrating the peak area and comparing it to a standard curve.

Experimental_Workflow cluster_0 Molecular Biology cluster_1 Microbiology & Fermentation cluster_2 Analytical Chemistry gene_sourcing 1. Gene Sourcing (crtW, crtZ) vector_construction 2. Vector Construction (Expression Plasmid) gene_sourcing->vector_construction transformation 3. Host Transformation (e.g., E. coli) vector_construction->transformation cultivation 4. Cultivation & Induction transformation->cultivation harvesting 5. Cell Harvesting cultivation->harvesting extraction 6. Solvent Extraction harvesting->extraction analysis 7. HPLC Analysis extraction->analysis quantification 8. Quantification analysis->quantification

Fig. 2: General experimental workflow for heterologous astaxanthin production.

Regulation of Astaxanthin Biosynthesis

In natural producers like the microalga Haematococcus pluvialis, astaxanthin is a secondary metabolite that accumulates under conditions of environmental stress, such as high light intensity, salinity, or nutrient deprivation.[17][18][19] These stress factors trigger a complex regulatory cascade that leads to the massive upregulation of genes involved in the astaxanthin biosynthetic pathway, including β-carotene ketolase (BKT) and β-carotene hydroxylase (CHY).[20][21] This stress response is also linked to other metabolic shifts, such as the accumulation of triacylglycerols, which are deposited along with astaxanthin in cytosolic lipid droplets.[17]

Stress_Response stress Environmental Stressors (High Light, Salinity, etc.) ros Reactive Oxygen Species (ROS) Generation stress->ros signaling Signal Transduction (Activation of TFs) ros->signaling gene_up Upregulation of Biosynthesis Genes (e.g., bkt, chyb) signaling->gene_up accumulation Astaxanthin Accumulation gene_up->accumulation lipid Lipid Droplet Formation gene_up->lipid

References

An In-depth Technical Guide on the Antioxidant Properties of Echinenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echinenone, a naturally occurring keto-carotenoid found in various marine organisms and cyanobacteria, has garnered significant scientific interest due to its potent antioxidant properties. This technical guide provides a comprehensive overview of the antioxidant mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways. This compound exhibits its antioxidant effects through direct scavenging of reactive oxygen species (ROS) and by modulating endogenous antioxidant defense systems. Notably, it enhances the activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px), while concurrently reducing lipid peroxidation. Evidence also suggests the involvement of the Nrf2 signaling pathway in mediating these protective effects. This document aims to serve as a core resource for researchers and professionals in drug development exploring the therapeutic potential of this compound in oxidative stress-related pathologies.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This compound (β,β-Caroten-4-one), a xanthophyll carotenoid, has emerged as a promising natural antioxidant.[1] Its unique chemical structure, featuring a conjugated polyene chain and a keto group, contributes to its ability to neutralize free radicals and modulate cellular redox states. This guide delves into the technical details of this compound's antioxidant properties, providing a foundation for further research and development.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through a multi-pronged approach, encompassing both direct and indirect mechanisms.

Direct Radical Scavenging

This compound can directly neutralize various reactive oxygen species, thereby mitigating oxidative damage to cellular components.

  • Singlet Oxygen Quenching: this compound is an efficient quencher of singlet oxygen (¹O₂), a highly reactive form of oxygen. The quenching constant for this compound has been determined to be approximately 1.5 x 10¹⁰ M⁻¹s⁻¹. This high quenching rate constant indicates a potent capacity to neutralize this damaging ROS.

Modulation of Endogenous Antioxidant Enzymes

A significant aspect of this compound's antioxidant activity lies in its ability to upregulate the body's own defense mechanisms against oxidative stress. This compound has been shown to increase the activity of several critical antioxidant enzymes.[2]

  • Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).

  • Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen, preventing the formation of more harmful hydroxyl radicals.

  • Glutathione Peroxidase (GSH-Px): This enzyme facilitates the reduction of hydrogen peroxide and lipid hydroperoxides, utilizing glutathione (GSH) as a reductant.

Inhibition of Lipid Peroxidation

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, leading to cell membrane damage and the formation of mutagenic and cytotoxic byproducts, such as malondialdehyde (MDA). This compound has been demonstrated to effectively reduce the levels of MDA, indicating its protective effect against lipid peroxidation.[2]

Quantitative Data on Antioxidant Activity

The antioxidant efficacy of this compound has been quantified in various studies. The following tables summarize the available data.

ParameterCell LineTreatmentResultReference
Superoxide Dismutase (SOD) ActivityAβ₂₅₋₃₅-induced PC12 cellsThis compoundIncreased activity[2]
Catalase (CAT) ActivityAβ₂₅₋₃₅-induced PC12 cellsThis compoundIncreased activity[2]
Glutathione Peroxidase (GSH-Px) ActivityAβ₂₅₋₃₅-induced PC12 cellsThis compoundIncreased activity[2]
Malondialdehyde (MDA) ContentAβ₂₅₋₃₅-induced PC12 cellsThis compoundReduced content[2]
AssayQuenching Constant (M⁻¹s⁻¹)Reference
Singlet Oxygen Quenching~1.5 x 10¹⁰

Signaling Pathway: The Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This binding initiates the transcription of a suite of protective genes, including those for SOD, CAT, and GSH-Px.

While direct studies on this compound's activation of the Nrf2 pathway are limited, the observed upregulation of antioxidant enzymes strongly suggests its involvement. As a keto-carotenoid, this compound possesses an electrophilic character that could potentially interact with the cysteine residues of Keap1, leading to the release and activation of Nrf2.

Nrf2_Activation_by_this compound This compound-Mediated Nrf2 Pathway Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Cul3 Cul3-Rbx1 (E3 Ubiquitin Ligase) Nrf2->Cul3 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Keap1->Nrf2 Keap1->Cul3 associates with Cul3->Nrf2 This compound This compound This compound->Keap1 interacts with cysteine residues sMaf sMaf Nrf2_n->sMaf heterodimerizes ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to sMaf->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., SOD, CAT, GSH-Px) ARE->Antioxidant_Genes activates transcription

This compound-Mediated Nrf2 Pathway Activation

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound's antioxidant properties.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or ethanol) to prepare a series of concentrations.

  • Reaction Mixture: In a 96-well plate or test tubes, add a fixed volume of the DPPH solution to each well/tube.

  • Incubation: Add different concentrations of the this compound solution to the DPPH solution. A control containing only the solvent instead of the sample is also prepared. The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC₅₀ Determination: The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.

DPPH_Assay_Workflow start Start reagent_prep Prepare DPPH Solution (in Methanol) start->reagent_prep sample_prep Prepare this compound Solutions (various concentrations) start->sample_prep mixing Mix DPPH and This compound solutions reagent_prep->mixing sample_prep->mixing incubation Incubate in Dark (e.g., 30 min at RT) mixing->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Scavenging Activity measurement->calculation ic50 Determine IC50 Value calculation->ic50 end End ic50->end

DPPH Radical Scavenging Assay Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant leads to a decrease in absorbance, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation: Generate the ABTS•⁺ solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Working Solution Preparation: Dilute the ABTS•⁺ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare different concentrations of this compound in a suitable solvent.

  • Reaction and Measurement: Add a small volume of the this compound solution to a larger volume of the ABTS•⁺ working solution. Measure the decrease in absorbance at 734 nm after a specific incubation time (e.g., 6 minutes).

  • Calculation and IC₅₀ Determination: Similar to the DPPH assay, calculate the percentage of inhibition and determine the IC₅₀ value.

Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay measures the ability of an antioxidant to prevent the formation of a fluorescent compound, dichlorofluorescein (DCF), from the oxidation of 2',7'-dichlorofluorescin diacetate (DCFH-DA) by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Protocol:

  • Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well microplate and grow to confluence.

  • Cell Treatment: Treat the cells with various concentrations of this compound along with DCFH-DA for a specific duration (e.g., 1 hour).

  • Induction of Oxidative Stress: Add AAPH to the wells to generate peroxyl radicals.

  • Fluorescence Measurement: Measure the fluorescence intensity at an emission wavelength of 538 nm and an excitation wavelength of 485 nm every 5 minutes for 1 hour using a microplate reader.

  • Data Analysis: Calculate the area under the curve (AUC) for the fluorescence versus time plot. The CAA value is calculated as the percentage of reduction of AUC of the sample-treated cells compared to the control cells.

Measurement of Antioxidant Enzyme Activity (SOD, CAT, GSH-Px)

Principle: The activities of SOD, CAT, and GSH-Px are typically measured using commercially available assay kits that rely on spectrophotometric methods.

General Protocol:

  • Sample Preparation: Prepare cell or tissue lysates from samples treated with or without this compound.

  • Protein Quantification: Determine the protein concentration of the lysates to normalize enzyme activity.

  • Enzyme Activity Assay: Follow the specific instructions provided with the commercial assay kits for SOD, CAT, and GSH-Px. These kits usually involve a colorimetric reaction where the rate of change in absorbance is proportional to the enzyme activity.

  • Calculation: Calculate the enzyme activity based on the standard curve provided in the kit and normalize it to the protein concentration.

Lipid Peroxidation (MDA) Assay

Principle: This assay measures the level of malondialdehyde (MDA), a major product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a pink-colored complex that can be measured spectrophotometrically.

Protocol:

  • Sample Preparation: Homogenize cell or tissue samples in a suitable buffer.

  • Reaction with TBA: Add TBA reagent to the homogenate and incubate at a high temperature (e.g., 95°C) for a specified time (e.g., 60 minutes).

  • Extraction: After cooling, the MDA-TBA adduct is often extracted with a solvent like n-butanol.

  • Absorbance Measurement: Measure the absorbance of the supernatant or the extracted layer at approximately 532 nm.

  • Calculation: The concentration of MDA is calculated using a standard curve prepared with a known concentration of MDA.

Conclusion and Future Directions

This compound demonstrates significant antioxidant properties through both direct radical scavenging and the enhancement of endogenous antioxidant defense systems. Its ability to increase the activity of key antioxidant enzymes and inhibit lipid peroxidation highlights its potential as a therapeutic agent for diseases associated with oxidative stress. The likely involvement of the Nrf2 signaling pathway provides a compelling avenue for further investigation into its precise molecular mechanisms of action.

Future research should focus on:

  • Determining the specific IC₅₀ values of purified this compound in various radical scavenging assays (DPPH, ABTS, etc.) to provide a more comprehensive quantitative profile.

  • Elucidating the detailed molecular interactions between this compound and the Keap1-Nrf2 signaling pathway to confirm its role as an Nrf2 activator.

  • Conducting in vivo studies to evaluate the bioavailability, efficacy, and safety of this compound in animal models of oxidative stress-related diseases.

  • Exploring the potential synergistic effects of this compound with other antioxidants or therapeutic agents.

A deeper understanding of the antioxidant properties of this compound will be instrumental in harnessing its full therapeutic potential for the prevention and treatment of a wide range of human diseases.

References

The Role of Echinenone in Photoprotection: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echinenone, a keto-carotenoid synthesized from β-carotene, plays a significant role in the photoprotective mechanisms of various organisms, most notably cyanobacteria.[1] Its function is intrinsically linked to its ability to act as a potent antioxidant and its crucial role as the chromophore in the Orange Carotenoid Protein (OCP). This technical guide provides an in-depth analysis of the mechanisms by which this compound contributes to photoprotection, with a focus on its involvement in the OCP-mediated non-photochemical quenching (NPQ) pathway. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers in the fields of biology, biochemistry, and pharmacology.

Introduction to this compound and Photoprotection

Photosynthetic organisms have evolved sophisticated mechanisms to protect themselves from the damaging effects of high light intensity.[2] Photoprotection involves the harmless dissipation of excess light energy to prevent the formation of reactive oxygen species (ROS), which can lead to photo-oxidative damage to cellular components. Carotenoids are key players in these protective processes, acting as both light-harvesting pigments and photoprotective agents.

This compound (β,β-Caroten-4-one) is a xanthophyll pigment found in a variety of organisms, including cyanobacteria, algae, and some marine invertebrates.[1] It is characterized by the presence of a keto group on one of its β-ionone rings, a structural feature that is critical for its photoprotective functions. This compound's primary photoprotective roles can be categorized into two main mechanisms:

  • Antioxidant Activity: this compound can directly quench singlet oxygen and scavenge other reactive oxygen species, thereby mitigating oxidative stress.

  • Non-Photochemical Quenching (NPQ): As the chromophore in the Orange Carotenoid Protein (OCP), this compound is essential for the induction of NPQ in cyanobacteria, a process that dissipates excess light energy as heat.[2]

This compound's Role in the Orange Carotenoid Protein (OCP) Photocycle

The most well-characterized function of this compound in photoprotection is its role in the photoactivation of the OCP. The OCP is a soluble protein that acts as a photosensor and an energy quencher in cyanobacteria. The OCP photocycle, which is initiated by the absorption of blue-green light by the bound this compound molecule, involves a series of conformational changes that convert the inactive orange form of the protein (OCPO) to the active red form (OCPR).[2]

The OCPR then binds to the phycobilisome, the primary light-harvesting antenna in cyanobacteria, and induces NPQ by dissipating the excess energy as heat. This process effectively reduces the amount of energy reaching the photosynthetic reaction centers, thus preventing photodamage.

A key feature of the this compound-bound OCP is its unique photoactivation mechanism, which involves the sequential absorption of two photons. This two-photon mechanism acts as a threshold switch, ensuring that the photoprotective response is only triggered under high-light conditions and not under low-light where energy dissipation would be detrimental to photosynthesis.[2][3] This contrasts with canthaxanthin-bound OCP, which is activated by a single photon. While the photoconversion of canthaxanthin-OCP is faster, the resulting fluorescence quenching is less efficient and its detachment from the phycobilisome is significantly faster compared to this compound-OCP.[2]

OCP Photoactivation Signaling Pathway

The signaling cascade for OCP-mediated photoprotection is initiated by light absorption and culminates in the quenching of phycobilisome fluorescence. The process can be visualized as follows:

OCP_Photocycle OCPo OCPᴼ (Orange, Inactive) OCP1hv OCP¹ʰᵛ (Intermediate) OCPo->OCP1hv Photon 1 (Blue-Green Light) OCP1hv->OCPo Thermal Relaxation (Low Light) OCPr OCPᴿ (Red, Active) OCP1hv->OCPr Photon 2 OCPr->OCPo Slow Thermal Relaxation OCPr->OCPo FRP-mediated Deactivation PBS Phycobilisome OCPr->PBS Binding Quenched_PBS Quenched Phycobilisome (Energy Dissipation) PBS->Quenched_PBS Quenching FRP Fluorescence Recovery Protein (FRP) FRP->OCPr Interaction

OCP Photoactivation and Quenching Pathway

Quantitative Analysis of this compound's Photoprotective Efficiency

The photoprotective efficiency of this compound can be quantified through various metrics, including its antioxidant capacity and its effectiveness in inducing NPQ. Below are tables summarizing available quantitative data comparing this compound with other relevant carotenoids.

Table 1: Singlet Oxygen Quenching Rate Constants
CarotenoidQuenching Rate Constant (kq) x 1010 M-1s-1SolventReference
This compound 1.5Acetonitrile[4][5]
Canthaxanthin1.5Acetonitrile[4][5]
β-Carotene~1.0 - 2.5Various Organic Solvents[6]
ZeaxanthinVariable (aggregation dependent)Liposomes[7]
Lutein0.11Liposomes[7]

Note: The singlet oxygen quenching rate constants for this compound and canthaxanthin are nearly identical, indicating a high efficiency for both in this direct antioxidant function.

Table 2: Comparative Efficiency in OCP-Mediated Photoprotection
Carotenoid Bound to OCPPhotoactivation MechanismPhotoconversion EfficiencyFluorescence Quenching EfficiencyReference
This compound Two-photonLowerMore Efficient[2][3]
CanthaxanthinOne-photonHigherLess Efficient[2][3]
ZeaxanthinNo photoactivationN/ANo quenching[8]

Note: While canthaxanthin-OCP activates more readily, this compound-OCP is a more effective quencher of phycobilisome fluorescence, highlighting a trade-off between speed and efficiency.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's photoprotective functions. The following sections provide step-by-step protocols for key experiments.

Extraction and Quantification of this compound from Cyanobacteria using HPLC

This protocol outlines the procedure for extracting and quantifying this compound from cyanobacterial cultures.

Workflow Diagram:

HPLC_Workflow Start Cyanobacterial Culture Harvest Harvest Cells (Centrifugation) Start->Harvest Extract Pigment Extraction (e.g., Acetone/Methanol) Harvest->Extract Saponify Saponification (optional) (KOH in Methanol) Extract->Saponify Partition Liquid-Liquid Partition (e.g., with Hexane) Saponify->Partition Dry Dry Down Extract Partition->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute HPLC HPLC Analysis (C18 column, PDA detector) Reconstitute->HPLC Quantify Quantification (Standard Curve) HPLC->Quantify

Workflow for this compound Extraction and HPLC Analysis

Methodology:

  • Cell Harvesting: Centrifuge a known volume of cyanobacterial culture to pellet the cells.

  • Pigment Extraction: Resuspend the cell pellet in a suitable organic solvent, such as 100% acetone or a mixture of methanol and acetone. Vortex vigorously and incubate in the dark to facilitate pigment extraction.

  • Saponification (Optional): To remove chlorophylls and lipids that may interfere with the analysis, add an equal volume of 10% (w/v) potassium hydroxide in methanol and incubate in the dark. This step should be performed under a nitrogen atmosphere to prevent carotenoid degradation.

  • Liquid-Liquid Partitioning: Add a non-polar solvent like hexane or diethyl ether and a saline solution to the extract. Mix gently and allow the phases to separate. The carotenoids will partition into the upper organic phase.

  • Drying and Reconstitution: Collect the organic phase and evaporate the solvent to dryness under a stream of nitrogen. Reconstitute the dried pigment extract in a known volume of the HPLC mobile phase.

  • HPLC Analysis: Inject the reconstituted sample into an HPLC system equipped with a C18 reversed-phase column and a photodiode array (PDA) detector. A gradient elution with a mobile phase consisting of solvents like acetonitrile, methanol, and water is typically used.

  • Quantification: Identify the this compound peak based on its retention time and absorption spectrum (λmax around 458-461 nm). Quantify the concentration by comparing the peak area to a standard curve prepared with a purified this compound standard.[9]

Measurement of Non-Photochemical Quenching (NPQ)

This protocol describes the measurement of NPQ in cyanobacterial cells using a pulse-amplitude-modulated (PAM) fluorometer.[10][11]

Methodology:

  • Dark Adaptation: Dark-adapt the cyanobacterial sample for a defined period (e.g., 15-20 minutes) to ensure all reaction centers are open.

  • Measurement of Fo and Fm: Measure the minimum fluorescence (Fo) with a weak measuring light. Then, apply a short, saturating pulse of light to measure the maximum fluorescence (Fm). The maximum quantum yield of photosystem II (Fv/Fm) can be calculated as (Fm - Fo) / Fm.

  • Induction of NPQ: Expose the sample to a period of high-intensity actinic light to induce NPQ.

  • Measurement of Fm': During the actinic light exposure, apply saturating pulses at regular intervals to measure the maximum fluorescence in the light-adapted state (Fm').

  • Calculation of NPQ: Calculate NPQ using the formula: NPQ = (Fm - Fm') / Fm'.

  • Relaxation of NPQ: Turn off the actinic light and monitor the recovery of fluorescence in the dark to observe the relaxation of NPQ.

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

This protocol outlines a common method to assess the antioxidant capacity of this compound by measuring its ability to scavenge the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.[12][13][14][15]

Methodology:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable organic solvent (e.g., methanol or ethanol).

  • Sample Preparation: Prepare a series of dilutions of purified this compound in the same solvent.

  • Reaction Mixture: In a microplate or cuvette, mix the this compound solutions with the DPPH solution. Include a control with the solvent instead of the this compound solution.

  • Incubation: Incubate the reaction mixtures in the dark for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

  • Calculation of Scavenging Activity: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (Acontrol - Asample) / Acontrol ] x 100 where Acontrol is the absorbance of the control and Asample is the absorbance of the sample.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

This compound and the Regulation of Photoprotective Gene Expression

While the primary role of this compound in photoprotection is well-established through its function in the OCP, its direct involvement in the regulation of gene expression related to photoprotection is an area of ongoing research. High light stress in cyanobacteria is known to trigger global changes in gene expression, including the upregulation of genes involved in photoprotection and the downregulation of genes related to light harvesting.[1][16] However, specific studies that delineate a direct signaling role for this compound or its derivatives in modulating the transcription of these genes are currently limited. Future transcriptomic and proteomic studies on cyanobacterial mutants with altered carotenoid biosynthesis pathways will be crucial to unraveling the potential regulatory roles of this compound in the broader context of the cellular response to light stress.

Conclusion and Future Directions

This compound is a vital component of the photoprotective machinery in cyanobacteria and other organisms. Its unique chemical structure, particularly the presence of a keto group, enables it to function effectively as both a direct antioxidant and as the essential chromophore for the OCP-mediated NPQ pathway. The two-photon activation mechanism of this compound-bound OCP provides a sophisticated switch for fine-tuning the photoprotective response to varying light conditions.

For researchers and professionals in drug development, the potent antioxidant and photoprotective properties of this compound present opportunities for its application in areas such as dermatology and as a nutritional supplement to mitigate oxidative stress.

Future research should focus on several key areas:

  • Elucidating Broader Signaling Roles: Investigating the potential involvement of this compound and its metabolites in signaling pathways that regulate the expression of photoprotective and antioxidant genes.

  • Quantitative in vivo Studies: Conducting more comprehensive in vivo studies to quantitatively compare the photoprotective efficacy of different carotenoids under various stress conditions.

  • Bioavailability and Delivery: For therapeutic applications, research into the bioavailability, stability, and effective delivery of this compound to target tissues is essential.

By continuing to explore the multifaceted functions of this compound, the scientific community can further harness its photoprotective capabilities for both fundamental understanding and practical applications.

References

The Discovery and Isolation of Echinenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echinenone (β,β-Caroten-4-one) is a naturally occurring ketocarotenoid with significant biological activities, including potent antioxidant properties and its function as a provitamin A.[1] This technical guide provides a comprehensive overview of the historical discovery, isolation, and characterization of this compound. It details modern and historical experimental protocols for its extraction and purification from natural sources, primarily cyanobacteria and other microorganisms. Quantitative data on this compound yields are summarized, and its established roles in biological pathways, particularly its crucial function in cyanobacterial photoprotection, are described. This document serves as a detailed resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.

Introduction

This compound is a xanthophyll with the chemical formula C40H54O.[1] It is structurally a derivative of β-carotene with a ketone group at the 4-position of one of the β-ionone rings. This structural feature is critical to its chemical properties and biological functions. This compound is widely distributed in nature, found in various cyanobacteria, algae, and marine invertebrates.[1][2] Its orange-red hue contributes to the coloration of these organisms. Beyond its role as a pigment, this compound is recognized for its antioxidant capabilities and as a metabolic intermediate in the biosynthesis of other important carotenoids like canthaxanthin.[3]

History of Discovery and Isolation

The history of this compound is intertwined with the broader exploration of carotenoids. While its presence was suspected in various organisms, its definitive isolation and characterization occurred over several decades.

  • 1935-1936: Early Recognition as Provitamin A: The biological significance of this compound was first hinted at in the mid-1930s. Lederer (1935) and subsequently Lederer and Moore (1936) identified a substance from the gonads of the sea urchin Paracentrotus lividus, which they named this compound, and demonstrated its activity as a provitamin A.[1][4]

  • 1938-1939: The "Aphanin" Connection: Independently, Tischer (1938, 1939) isolated a pigment from the blue-green alga Aphanizomenon flos-aquae, which he named "aphanin."[4]

  • 1950-1951: Unraveling the Identity: Goodwin and Taha (1950, 1951) conducted comparative studies and proposed that this compound, aphanin, and another pigment, myxoxanthin (isolated from Oscillatoria rubescens), were likely identical.[4][5] Their work was crucial in consolidating the understanding of this widespread ketocarotenoid.

  • 1970: First Isolation from Bacteria: A significant milestone was the isolation and identification of this compound from a non-photosynthetic bacterium, Micrococcus roseus, by Schwartzel and Cooney.[2][6] This discovery expanded the known distribution of this compound beyond photosynthetic organisms and marine invertebrates.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Formula C40H54O[1]
Molar Mass 550.871 g·mol−1[1]
Appearance Orange-red crystals[7]
IUPAC Name β,β-Caroten-4-one[1]
CAS Number 432-68-8[1]

Biosynthesis and Biological Roles

Biosynthesis of this compound

This compound is synthesized from β-carotene through the enzymatic action of β-carotene ketolase (also known as CrtW or CrtO).[1] This enzyme introduces a keto group at the C4 position of one of the β-ionone rings of the β-carotene molecule. This is a key step in the "keto pathway" of carotenoid biosynthesis in many organisms. This compound can be a terminal product or serve as an intermediate for the synthesis of canthaxanthin through the action of the same enzyme on the second β-ionone ring.[3]

Echinenone_Biosynthesis beta_carotene β-Carotene This compound This compound beta_carotene->this compound β-carotene ketolase (CrtW/CrtO) canthaxanthin Canthaxanthin This compound->canthaxanthin β-carotene ketolase (CrtW/CrtO)

Figure 1: Biosynthesis of this compound and Canthaxanthin from β-Carotene.
Biological Roles and Signaling Pathways

While there is limited evidence for this compound acting as a direct signaling molecule in classical cell signaling pathways, it plays a crucial indirect signaling role, particularly in the photoprotection mechanism of cyanobacteria.

  • Photoprotection and the Orange Carotenoid Protein (OCP): this compound is an essential component of the Orange Carotenoid Protein (OCP), a soluble protein in cyanobacteria that is critical for photoprotection.[8] The OCP undergoes a light-activated conformational change, converting from an orange, inactive form to a red, active form. This activation is dependent on the presence of a keto-carotenoid.[8] Studies have shown that the carbonyl group of this compound (and its hydroxylated form, 3'-hydroxythis compound) is essential for the photoactivity of OCP.[8] When this compound is bound to OCP, the protein can be photoactivated, inducing a photoprotective mechanism that dissipates excess light energy. In contrast, OCP bound with non-keto carotenoids like zeaxanthin is not photoactive.[8] This function represents a form of light-induced signaling where this compound is a key player.

  • Antioxidant Activity: Like other carotenoids, this compound is a potent antioxidant. It can quench reactive oxygen species (ROS), thereby protecting cells from oxidative damage. Some studies suggest that the antioxidant activity of this compound may be significantly higher than that of astaxanthin.[5]

  • Provitamin A Activity: As established early in its research history, this compound can be converted to vitamin A in the liver, classifying it as a provitamin A.[1][5]

Echinenone_Biological_Roles cluster_photoprotection Photoprotection (Indirect Signaling) cluster_other_roles Other Biological Roles light Excess Light OCP_inactive OCP (inactive) + this compound light->OCP_inactive activates OCP_active OCP (active) OCP_inactive->OCP_active conformational change energy_dissipation Energy Dissipation OCP_active->energy_dissipation This compound This compound oxidative_damage Oxidative Damage This compound->oxidative_damage prevents vitamin_a Vitamin A This compound->vitamin_a metabolized to ros Reactive Oxygen Species (ROS) ros->oxidative_damage

Figure 2: Biological Roles of this compound.

Experimental Protocols

General Workflow for this compound Isolation and Quantification

The general procedure for isolating and quantifying this compound from microbial biomass involves several key steps, as illustrated in the workflow diagram below.

Echinenone_Isolation_Workflow start Start: Microbial Biomass (e.g., Cyanobacteria) harvesting 1. Harvesting (Centrifugation) start->harvesting cell_disruption 2. Cell Disruption (Sonication, Bead Beating, etc.) harvesting->cell_disruption extraction 3. Solvent Extraction (Acetone, Methanol, Hexane, etc.) cell_disruption->extraction saponification 4. Saponification (Optional) (Removes chlorophylls and lipids) extraction->saponification partitioning 5. Liquid-Liquid Partitioning (e.g., with Petroleum Ether) saponification->partitioning purification 6. Chromatographic Purification (Column or Thin-Layer Chromatography) partitioning->purification quantification 7. Quantification and Identification (HPLC, UV-Vis, MS) purification->quantification end Pure this compound quantification->end

Figure 3: General Workflow for this compound Isolation and Quantification.
Detailed Methodologies

This protocol is a generalized modern method for the extraction of this compound from cyanobacterial biomass.

  • Biomass Harvesting: Harvest cyanobacterial cells from the culture medium by centrifugation (e.g., 5000 x g for 15 minutes). Wash the cell pellet with distilled water to remove salts and residual media. The biomass can be used fresh or lyophilized for storage.

  • Cell Disruption: Resuspend the cell pellet in an appropriate extraction solvent (e.g., acetone or a mixture of hexane/methanol) at a ratio of approximately 1:20 (w/v). Disrupt the cells to release the intracellular pigments. Common methods include:

    • Ultrasonication: Place the cell suspension in an ice bath and sonicate using a probe sonicator for several cycles (e.g., 30 seconds on, 30 seconds off) for a total of 15-30 minutes.

    • Bead Beating: Add glass beads to the cell suspension and agitate vigorously using a bead beater for several minutes.

  • Pigment Extraction: After cell disruption, continue to stir the mixture in the dark at room temperature for several hours or overnight to ensure complete extraction of the pigments.

  • Debris Removal: Centrifuge the mixture to pellet the cell debris. Collect the supernatant containing the extracted pigments. Repeat the extraction process with fresh solvent on the pellet to maximize yield.

  • Solvent Evaporation: Combine the supernatants and evaporate the solvent under a stream of nitrogen or using a rotary evaporator at a low temperature (e.g., < 40°C) to obtain the crude pigment extract.

  • Saponification (Optional): To remove chlorophylls and lipids, the crude extract can be saponified. Redissolve the extract in ethanol and add an equal volume of 10% (w/v) methanolic KOH. Let the mixture stand in the dark at room temperature for several hours or overnight.

  • Partitioning: After saponification, add water to the mixture and partition the carotenoids into a non-polar solvent like petroleum ether or diethyl ether. Wash the organic phase with water to remove the alkali, and then dry it over anhydrous sodium sulfate.

  • Purification: The crude this compound extract can be purified using column chromatography (e.g., with a silica gel or alumina column) or preparative thin-layer chromatography (TLC). Elute with a solvent system of increasing polarity, such as a gradient of acetone in hexane.

  • Final Product: Collect the orange-red fraction corresponding to this compound and evaporate the solvent to obtain the purified compound.

HPLC is the standard method for the quantification of this compound.

  • Sample Preparation: Redissolve the purified or crude extract in a suitable solvent (e.g., ethanol with 0.01% BHT or the initial mobile phase) and filter through a 0.22 µm syringe filter before injection.

  • HPLC System: A typical system consists of a C18 or a C30 reverse-phase column.

  • Mobile Phase: A gradient of solvents is often used. For example, a gradient of methanol, methyl-tert-butyl ether, and water can effectively separate a wide range of carotenoids.[9] A specific method for this compound might involve a gradient of acetonitrile and an aqueous solution (e.g., 10 mM ammonium formate).[10]

  • Detection: this compound is detected by its absorbance in the visible range, typically around 450-460 nm.[10]

  • Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a standard curve generated from a pure this compound standard.

Quantitative Data

The yield of this compound varies significantly depending on the organism, cultivation conditions, and extraction methods. Table 2 summarizes some reported yields from various microbial sources.

OrganismThis compound YieldCultivation/Extraction ConditionsReference
Botryococcus braunii (strain BOT-20)630 mg/L1-month cultivation; n-hexane/acetone (3:1, v/v) extraction.[5]
Micrococcus sp. (isolated from soil)25.98 mg/L (total carotenoids)Optimized with pH 6, 5% glycerol, 28°C, 220 RPM.[7]
Microcystis aeruginosa143.3 µg/g (dry weight)Grown at 40 µmol photons m⁻² s⁻¹.[7]
Nostoc sp. PCC 7120 (transgenic)Increased by >16% over controlOverexpression of crtO gene.[10]

Conclusion

This compound, since its early recognition as a provitamin A, has been established as a significant natural product with diverse biological roles. Its history reflects the advancements in analytical chemistry, from classical isolation techniques to modern chromatographic and spectroscopic methods. While its direct role in cell signaling is not well-defined, its essential function in the photoprotective mechanism of cyanobacteria via the Orange Carotenoid Protein highlights a unique form of light-dependent signaling. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers aiming to isolate, quantify, and further investigate the properties and potential applications of this important ketocarotenoid. Future research may focus on optimizing production in microbial systems and exploring its full therapeutic potential.

References

Echinenone CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Echinenone, a naturally occurring ketocarotenoid. It covers its fundamental chemical identifiers, biosynthetic pathway, and a key experimental workflow, offering valuable information for its application in research and development.

Chemical Identifiers and Properties

This compound is a xanthophyll, a class of oxygen-containing carotenoid pigments.[1] It is characterized by the presence of a keto group on one of its β-ionone rings. This structural feature imparts specific chemical and physical properties that are distinct from its precursor, β-carotene.

A comprehensive summary of its chemical identifiers is presented in the table below for easy reference and comparison. This data is crucial for substance registration, database searches, and analytical characterizations.

IdentifierValueSource
CAS Number 432-68-8[2][3][4][5][6][7][8]
IUPAC Name β,β-Caroten-4-one[1]
2,4,4-trimethyl-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohex-1-en-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaen-1-yl]cyclohex-2-en-1-one[2][7]
Chemical Formula C40H54O[1][2][3][4][5][6][7][8]
Molecular Weight 550.87 g/mol [1][7]
550.9 g/mol [2]
550.86 g/mol [3][6][8]
550.868 g/mol [4]
InChI InChI=1S/C40H54O/c1-30(18-13-20-32(3)23-25-36-34(5)22-15-28-39(36,7)8)16-11-12-17-31(2)19-14-21-33(4)24-26-37-35(6)38(41)27-29-40(37,9)10/h11-14,16-21,23-26H,15,22,27-29H2,1-10H3/b12-11+,18-13+,19-14+,25-23+,26-24+,30-16+,31-17+,32-20+,33-21+[2][9][10][11]
InChIKey QXNWZXMBUKUYMD-QQGJMDNJSA-N[2][7][8][9][10][11]
SMILES CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C(=O)CCC2(C)C)C)/C)/C[2][6]

Biosynthesis of this compound

This compound is synthesized from β-carotene through an oxidation process.[12] This conversion is a critical step in the biosynthesis of various ketocarotenoids in several organisms, including cyanobacteria and marine invertebrates.[1][3] The enzyme responsible for this reaction is a β-carotene ketolase, often referred to as CrtW or CrtO.[1][7] This enzyme introduces a keto group at the 4-position of one of the β-ionone rings of β-carotene.

The following diagram illustrates the single-step enzymatic conversion of β-carotene to this compound.

Echinenone_Biosynthesis cluster_enzyme BetaCarotene β-Carotene This compound This compound BetaCarotene->this compound + O2 CrtW β-carotene ketolase (CrtW/CrtO) Echinenone_Extraction cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Plasma Plasma Sample Standard Add this compound (Internal Standard) Plasma->Standard Precipitation Protein Precipitation (e.g., with Ethanol) Standard->Precipitation Extraction Liquid-Liquid Extraction (e.g., with Hexane/Dichloromethane) Precipitation->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC HPLC Analysis Reconstitution->HPLC Quantification Quantification HPLC->Quantification

References

Spectroscopic Profile of Echinenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for echinenone, a keto-carotenoid of significant interest in various scientific fields. The following sections detail its Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopic properties, offering a valuable resource for identification, characterization, and quantification.

Ultraviolet-Visible (UV-Vis) Spectroscopy

This compound exhibits characteristic absorption maxima in the visible region of the electromagnetic spectrum, a feature attributable to its extended system of conjugated double bonds. The precise wavelength of maximum absorption (λmax) is solvent-dependent.

Table 1: UV-Vis Spectroscopic Data for this compound

Solventλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Specific Extinction Coefficient (E1% 1cm)
Petroleum Ether458119,0002158[1]
Acetone460-461, (474)Not availableNot available
Ethanol461Not availableNot available
Hexane(432), 459, (483)Not availableNot available
Benzene472Not availableNot available
DMSO476Not availableNot available

Note: Values in parentheses indicate shoulder peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data for this compound are crucial for its structural elucidation and confirmation. While a complete, publicly available dataset of assigned chemical shifts and coupling constants remains elusive in readily accessible databases, typical chemical shift ranges for the functional groups present in this compound can be predicted based on the analysis of related carotenoid structures.

Expected ¹H NMR Chemical Shift Regions for this compound:

  • Olefinic Protons: The numerous protons on the conjugated polyene chain are expected to resonate in the downfield region, typically between 6.0 and 7.0 ppm.

  • Methyl Protons: The methyl groups attached to the polyene chain and the cyclohexene rings will appear in the upfield region, generally between 1.0 and 2.5 ppm.

  • Methylene Protons: Protons of the methylene groups in the cyclohexene rings are expected to resonate in the range of 1.5 to 2.8 ppm.

Expected ¹³C NMR Chemical Shift Regions for this compound:

  • Carbonyl Carbon: The ketone carbonyl carbon (C=O) at the 4-position is expected to have a characteristic chemical shift in the highly deshielded region of the spectrum, typically between 190 and 220 ppm.

  • Olefinic Carbons: The sp² hybridized carbons of the polyene chain and the cyclohexene rings will resonate in the broad region of approximately 110 to 160 ppm.

  • Aliphatic Carbons: The sp³ hybridized carbons of the methyl and methylene groups in the rings will appear in the upfield region of the spectrum.

Experimental Protocols

Detailed experimental procedures are critical for the reproducible acquisition of high-quality spectroscopic data. The following sections outline generalized protocols for the UV-Vis and NMR analysis of carotenoids like this compound.

UV-Vis Spectroscopy Protocol

A standard procedure for obtaining the UV-Vis spectrum of a carotenoid involves dissolving a pure sample in a suitable spectroscopic-grade solvent and measuring its absorbance across the ultraviolet and visible range.

Materials:

  • This compound standard

  • Spectroscopic grade solvents (e.g., petroleum ether, acetone, ethanol, hexane)

  • Volumetric flasks

  • Quartz cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

  • Serial Dilution: Perform serial dilutions of the stock solution to obtain a series of standards with concentrations that fall within the linear range of the spectrophotometer.

  • Spectrophotometer Setup: Set the spectrophotometer to scan a wavelength range appropriate for carotenoids, typically from 300 to 600 nm. Use the pure solvent as a blank to zero the instrument.

  • Data Acquisition: Record the absorbance spectra for each of the standard solutions.

  • Determination of λmax: Identify the wavelength(s) of maximum absorbance from the spectra.

  • Calculation of Molar Absorptivity (ε): Using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm), calculate the molar absorptivity at each λmax.

NMR Spectroscopy Protocol

The acquisition of NMR spectra for this compound requires careful sample preparation to ensure a homogeneous solution free of paramagnetic impurities.

Materials:

  • This compound standard

  • Deuterated solvent (e.g., deuterated chloroform, CDCl₃)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve an appropriate amount of the purified this compound sample in a suitable volume of deuterated solvent (typically 0.5-0.7 mL for a standard 5 mm NMR tube). The concentration should be sufficient to obtain a good signal-to-noise ratio.

  • Filtration: To remove any particulate matter, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Spectrometer Setup: Place the NMR tube in the spectrometer. The instrument is then tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

  • Locking and Shimming: The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent to compensate for any field drift. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp spectral lines.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to generate the frequency-domain NMR spectra. The spectra are then phased and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Data Analysis Workflow

The following diagram illustrates the general workflow for the acquisition and analysis of spectroscopic data for a compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_uv_vis UV-Vis Spectroscopy cluster_nmr NMR Spectroscopy cluster_analysis Data Interpretation & Reporting Sample Pure this compound Sample Dissolution Dissolution in Solvent Sample->Dissolution UV_Spec Acquire UV-Vis Spectrum Dissolution->UV_Spec NMR_Spec Acquire 1H & 13C NMR Spectra Dissolution->NMR_Spec UV_Data Determine λmax Calculate ε UV_Spec->UV_Data Data_Table Tabulate Spectroscopic Data UV_Data->Data_Table NMR_Data Assign Chemical Shifts (δ) Determine Coupling Constants (J) NMR_Spec->NMR_Data NMR_Data->Data_Table Structure_Confirm Structural Confirmation Data_Table->Structure_Confirm Report Technical Guide / Whitepaper Structure_Confirm->Report

Caption: General workflow for spectroscopic analysis.

References

Echinenone Solubility in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinenone is a naturally occurring xanthophyll, a class of oxygen-containing carotenoid pigments. Structurally, it is a derivative of β-carotene with a ketone group at the 4-position of one of the β-ionone rings. This structural modification imparts a greater polarity to this compound compared to hydrocarbon carotenoids like β-carotene, which significantly influences its solubility in organic solvents. Understanding the solubility of this compound is critical for its extraction, purification, quantification, and for the development of formulations for various applications, including its potential use in the pharmaceutical and nutraceutical industries due to its antioxidant properties.

This technical guide provides an in-depth overview of the solubility of this compound in a range of common organic solvents. Due to the limited availability of direct quantitative solubility data for this compound, this guide utilizes data from the closely related and structurally similar carotenoid, canthaxanthin, as a reliable proxy. Canthaxanthin possesses two ketone groups, making it slightly more polar than this compound, but its solubility behavior is expected to be very similar. This guide also details the experimental protocols for determining carotenoid solubility and presents a visualization of the biosynthetic pathway of this compound.

Data Presentation: this compound Solubility

The following table summarizes the quantitative solubility of canthaxanthin, serving as a proxy for this compound, in various organic solvents at different temperatures. The data is presented to facilitate comparison and aid in solvent selection for various experimental and developmental purposes.

Table 1: Quantitative Solubility of Canthaxanthin (as a proxy for this compound) in Various Organic Solvents at Different Temperatures [1]

SolventTemperature (°C)Solubility ( g/100g of solvent)
Methanol 200.0012
300.0018
400.0027
500.0041
600.0062
Ethanol 200.0015
300.0023
400.0035
500.0053
600.0080
Acetone 200.0045
300.0068
400.0102
500.0153
600.0229
Ethyl Acetate 200.0120
300.0180
400.0270
500.0405
600.0607
Chloroform 200.350
300.480
400.650
500.880
601.180
Toluene 200.025
300.038
400.057
500.085
600.127
Cyclohexane 200.003
300.005
400.008
500.012
600.018
1,2-Dichloroethane 200.280
300.390
400.540
500.740
601.000

Note: The data presented is for canthaxanthin and serves as a close approximation for the solubility of this compound.

Experimental Protocols

The determination of carotenoid solubility is a fundamental procedure in phytochemical research. The following is a generalized protocol for determining the solubility of this compound in an organic solvent, based on established methods for carotenoids.[2][3]

Protocol: Determination of this compound Solubility

1. Materials and Equipment:

  • This compound standard (crystalline)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • Syringe filters (0.22 µm, solvent-compatible)

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of crystalline this compound and add it to a known volume of the selected organic solvent in a sealed vial.

    • Vortex the mixture vigorously for 2 minutes to facilitate initial dissolution.

    • Place the vials in a thermostatic shaker or water bath set to the desired temperature and agitate for 24-48 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • After the equilibration period, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved this compound.

    • Carefully collect the supernatant using a pipette, ensuring no solid particles are disturbed.

    • For complete removal of any remaining microcrystals, filter the supernatant through a 0.22 µm syringe filter into a clean vial.

  • Quantification of Dissolved this compound:

    • Using UV-Vis Spectrophotometry:

      • Prepare a series of standard solutions of known this compound concentrations in the same solvent.

      • Measure the absorbance of the standard solutions at the wavelength of maximum absorption (λmax) for this compound in that solvent (typically around 458-461 nm).[4]

      • Generate a standard curve by plotting absorbance versus concentration.

      • Dilute the filtered saturated solution with a known factor to bring its absorbance within the linear range of the standard curve.

      • Measure the absorbance of the diluted sample and determine its concentration from the standard curve.

      • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Using HPLC:

      • Develop an appropriate HPLC method for the separation and quantification of this compound. A C18 or C30 reverse-phase column is often suitable.[5]

      • Prepare a series of standard solutions of known this compound concentrations and inject them into the HPLC system to generate a standard curve based on peak area.

      • Inject a known volume of the filtered saturated solution into the HPLC system.

      • Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.

3. Data Reporting:

  • Express the solubility in terms of mass per volume (e.g., mg/mL) or mass per mass of solvent (e.g., g/100g ).

Mandatory Visualization

Biosynthesis of this compound

This compound is synthesized in various microorganisms, particularly cyanobacteria, from the precursor β-carotene.[6][7] The key enzymatic step is the introduction of a keto group at the 4-position of one of the β-ionone rings, a reaction catalyzed by a β-carotene ketolase.[6]

Echinenone_Biosynthesis beta_carotene β-Carotene This compound This compound beta_carotene->this compound β-carotene ketolase (e.g., CrtW, CrtO) Solubility_Workflow start Start: Excess this compound + Organic Solvent equilibration Equilibration (24-48h with agitation at constant temperature) start->equilibration separation Separation of Undissolved Solid (Centrifugation and/or Filtration) equilibration->separation quantification Quantification of Dissolved this compound (UV-Vis or HPLC) separation->quantification end End: Solubility Data (mg/mL or g/100g) quantification->end

References

Echinenone: A Technical Guide to its Potential Health Benefits for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Echinenone, a naturally occurring ketocarotenoid, is garnering increasing interest within the scientific community for its potential therapeutic applications. Found in various cyanobacteria and marine organisms, this pigment exhibits a range of biological activities, including antioxidant, anti-inflammatory, and potential anti-cancer and neuroprotective properties. This technical guide provides an in-depth overview of the current scientific understanding of this compound, focusing on its mechanisms of action, quantitative biological data, and detailed experimental methodologies to support further research and drug development endeavors.

Antioxidant Properties

This compound's potent antioxidant activity is a cornerstone of its potential health benefits, attributed to its conjugated polyene structure which allows for the effective quenching of reactive oxygen species (ROS).

In Vitro Antioxidant Capacity

Studies on cyanobacterial extracts rich in this compound have consistently demonstrated significant antioxidant potential. However, specific quantitative data for purified this compound is still emerging.

Table 1: In Vitro Antioxidant Activity of this compound-containing Extracts

AssaySource Organism/ExtractIC50 Value / ActivityReference
DPPH Radical ScavengingArthrospira platensis extract (containing this compound)Not specified[1]
ABTS Radical ScavengingNodosilinea nodulosa LEGE 06104 extractNot specified[2]

Note: IC50 values for pure this compound are not yet widely reported in the literature. The data presented is for extracts where this compound is a known component.

Experimental Protocols for Antioxidant Assays

1.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

    • Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

    • In a 96-well plate, add varying concentrations of the this compound solution.

    • Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of inhibition using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

    • Determine the IC50 value, the concentration of this compound required to scavenge 50% of the DPPH radicals, by plotting the percentage of inhibition against the concentration.[3][4]

1.2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

  • Principle: This assay evaluates the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.

  • Protocol:

    • Generate the ABTS•+ solution by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and incubating the mixture in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add varying concentrations of the this compound solution to a 96-well plate.

    • Add the diluted ABTS•+ solution to each well and incubate at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Anti-inflammatory Effects

This compound has demonstrated promising anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in the inflammatory response.

Inhibition of Pro-inflammatory Mediators

A key study has shown that this compound can suppress the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated microglial cells.[5] This effect is mediated, at least in part, through a retinoic acid receptor (RAR)-dependent mechanism.[5] While direct inhibitory effects on enzymes like cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) have been suggested for carotenoids in general, specific IC50 values for pure this compound are not yet available.

Table 2: Anti-inflammatory Activity of this compound

Model SystemInflammatory StimulusMeasured ParameterEffect of this compoundMechanismReference
Mouse microglial cell line (MG6)Lipopolysaccharide (LPS)Nitric Oxide (NO) productionStrong inhibitionRetinoic Acid Receptor (RAR)-dependent[5]
Modulation of Inflammatory Signaling Pathways

2.2.1. NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. While many natural compounds inhibit NF-κB activation, direct evidence for this compound's modulation of this pathway is still under investigation. However, its structural similarity to other carotenoids that do inhibit NF-κB suggests a potential role.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB_IkB NF-κB IκBα IKK->NFkB_IkB Phosphorylation IkB IκBα NFkB NF-κB (p50/p65) nucleus Nucleus NFkB->nucleus inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB->inflammatory_genes Transcription NFkB_IkB->NFkB IκBα degradation This compound This compound RAR RAR This compound->RAR Activation RAR->IKK Inhibition?

Potential modulation of the NF-κB pathway by this compound.

2.2.2. Experimental Protocol: Inhibition of NO Production in Macrophages

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

  • Data Analysis: Determine the IC50 value for the inhibition of NO production.

Anti-Cancer Potential

While research on the direct anti-cancer effects of isolated this compound is in its early stages, studies on carotenoid-rich extracts from cyanobacteria suggest a potential role in cancer prevention and therapy. Carotenoids are known to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Table 3: Cytotoxicity of this compound-containing Extracts against Cancer Cell Lines

Cell LineSource Organism/ExtractIC50 ValueReference
HeLa (Cervical Cancer)Arthrospira platensis extract (containing this compound)Not specified[1]
HepG2 (Liver Cancer)Arthrospira platensis extract (containing this compound)Not specified[1]

Note: Specific IC50 values for pure this compound are needed to confirm its direct cytotoxic effects.

Potential Mechanisms of Action

Carotenoids can exert anti-cancer effects through various mechanisms, including the modulation of signaling pathways that regulate cell proliferation, apoptosis, and metastasis. The MAPK (Mitogen-Activated Protein Kinase) pathway is a key regulator of these processes and a potential target for this compound.

MAPK_Signaling_Pathway GrowthFactor Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1, Myc) ERK->TranscriptionFactors Apoptosis Apoptosis ERK->Apoptosis Inhibition? CellResponse Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellResponse This compound This compound This compound->Raf Inhibition? This compound->ERK Inhibition?

Hypothesized modulation of the MAPK pathway by this compound.
Experimental Protocol: Cytotoxicity Assay (MTT Assay)

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Protocol:

    • Seed cancer cells (e.g., HeLa, HepG2) in a 96-well plate and allow them to attach.

    • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability and determine the IC50 value.

Neuroprotective Potential

The antioxidant and anti-inflammatory properties of this compound suggest a potential role in neuroprotection. Oxidative stress and inflammation are key contributors to the pathogenesis of neurodegenerative diseases.

Attenuation of Oxidative Stress in Neuronal Cells

By scavenging ROS and reducing inflammation, this compound may protect neuronal cells from damage. A study has shown that this compound can suppress NO production in microglia, which is implicated in neuroinflammation.[5]

Experimental Protocol: Neuroprotection Assay
  • Cell Culture: Use a neuronal cell line (e.g., SH-SY5Y) or primary neuronal cultures.

  • Induction of Oxidative Stress: Treat the cells with an agent that induces oxidative stress, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

  • Treatment: Pre-treat the cells with different concentrations of this compound before or during the exposure to the oxidative stressor.

  • Viability Assessment: Measure cell viability using the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.

  • Measurement of ROS: Use fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA) to quantify intracellular ROS levels.

Pro-vitamin A Activity

This compound is a precursor to vitamin A, as its structure can be enzymatically converted to retinol. This pro-vitamin A activity adds another dimension to its potential health benefits, as vitamin A is crucial for vision, immune function, and cell growth. The efficiency of this conversion in vivo is an area of active research.

Experimental Methodologies

Isolation and Purification of this compound
  • Source: this compound is commonly isolated from cyanobacteria such as Spirulina (Arthrospira) species.

  • Extraction:

    • Harvest and lyophilize the cyanobacterial biomass.

    • Extract the pigments using a solvent system such as acetone or a mixture of acetone and methanol.

    • Saponify the crude extract with methanolic potassium hydroxide to remove chlorophylls and lipids.

    • Partition the carotenoids into a non-polar solvent like diethyl ether or hexane.

  • Purification:

    • Perform column chromatography on silica gel or alumina, eluting with a gradient of increasingly polar solvents (e.g., hexane/acetone).

    • Further purify the this compound-containing fractions using preparative High-Performance Liquid Chromatography (HPLC) with a C18 or C30 column.

Quantification of this compound by HPLC-DAD
  • Principle: HPLC with a Diode Array Detector (DAD) allows for the separation and quantification of individual carotenoids based on their retention times and characteristic absorption spectra.

  • Method:

    • Column: A C30 reversed-phase column is often preferred for carotenoid analysis due to its enhanced shape selectivity for long-chain molecules.

    • Mobile Phase: A gradient elution system is typically used, often involving a mixture of methanol, methyl-tert-butyl ether (MTBE), and water.[5]

    • Detection: Monitor the absorbance at the maximum wavelength for this compound (approximately 458-462 nm).

    • Quantification: Create a calibration curve using a purified this compound standard of known concentration. This compound can also be used as an internal standard for the quantification of other carotenoids.[5][6]

HPLC_Workflow Sample Cyanobacterial Extract Injection Injection Sample->Injection HPLC_Column C30 HPLC Column Injection->HPLC_Column DAD Diode Array Detector (458-462 nm) HPLC_Column->DAD Mobile_Phase Gradient Mobile Phase (Methanol/MTBE/Water) Mobile_Phase->HPLC_Column Pump HPLC Pump Data_System Data Acquisition and Analysis DAD->Data_System

Workflow for HPLC-DAD quantification of this compound.

Conclusion and Future Directions

This compound presents a compelling profile as a bioactive compound with significant potential for applications in the pharmaceutical and nutraceutical industries. Its strong antioxidant and anti-inflammatory properties, coupled with its pro-vitamin A activity, warrant further investigation. Future research should focus on:

  • Obtaining Quantitative Data: Determining the IC50 values of pure this compound in a wider range of antioxidant, anti-inflammatory, and anti-cancer assays.

  • Elucidating Mechanisms: Further exploring the molecular mechanisms underlying its biological activities, including its effects on various signaling pathways.

  • In Vivo Studies: Conducting animal studies to evaluate the bioavailability, efficacy, and safety of this compound in models of chronic diseases.

  • Clinical Trials: Ultimately, well-designed clinical trials will be necessary to translate the promising preclinical findings into tangible health benefits for humans.

The continued exploration of this compound holds the promise of developing novel, natural-source-based therapeutic and preventative strategies for a variety of health conditions.

References

Echinenone in Botryococcus braunii: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the occurrence, quantification, and biosynthesis of the ketocarotenoid echinenone in the green microalga Botryococcus braunii. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the biosynthetic pathway to serve as a valuable resource for research and development in phycology, natural products, and drug discovery.

Introduction

Botryococcus braunii, a colonial green microalga, is renowned for its prolific production of liquid hydrocarbons, making it a subject of intense research for biofuel applications. Beyond its potential as a renewable energy source, B. braunii synthesizes a diverse array of secondary metabolites, including a rich profile of carotenoids. Among these is this compound (4-keto-β-carotene), a ketocarotenoid with significant commercial potential as a natural colorant, antioxidant, and provitamin A.[1] The occurrence and accumulation of this compound in B. braunii are strain-dependent and influenced by environmental conditions, presenting opportunities for biotechnological optimization.

This compound is considered a secondary carotenoid in B. braunii, with its production often enhanced under stress conditions such as nutrient limitation (e.g., nitrogen deficiency) and high light intensity.[2][3] This suggests a role for this compound in photoprotection and as an antioxidant to mitigate cellular damage from reactive oxygen species generated during stress.[2] The accumulation of ketocarotenoids, including this compound and canthaxanthin, is responsible for the color change of B. braunii colonies from green to orange or red, particularly during the stationary phase of growth.[4]

Quantitative Occurrence of this compound

The concentration of this compound varies significantly among different races and strains of Botryococcus braunii and is markedly influenced by culture conditions. The tables below summarize the available quantitative data to facilitate comparison.

Table 1: this compound Content in Different Botryococcus braunii Strains and Races
Strain/RaceThis compound ConcentrationPercentage of Total CarotenoidsExperimental ConditionsReference
BOT-20332 mg/g dry biomass73%Laboratory culture[1][5]
BOT-2030.5% of dry biomassNot specified1-month old culture[1]
Race BNot specified20%Stationary phase[4]
Race LNot specified28%Stationary phase[4]
UnspecifiedNot specified57.3%Bicarbonate supplementation[6]
Race B (LCRW)11.4 µg/LNot specifiedFreshwater culture[5]
Race B (LCRW)6.9 µg/LNot specifiedBrackish water culture[5]
Race B (LHD)7.3 µg/LNot specifiedFreshwater culture[5]
Race B (LHD)3.0 µg/LNot specifiedBrackish water culture[5]
Race A (CCAP 807/2)High in red cells (indoor)Not specifiedIndoor culture[1]
Race A (CCAP 807/2)Low in red cells (outdoor)Not specifiedOutdoor culture[1]
Table 2: Carotenoid Profile of Botryococcus braunii (Selected Carotenoids)
CarotenoidRace/StrainGrowth PhaseRelative AbundanceReference
LuteinRace B & LLinearMajor (22-29% of total)[4]
LuteinMultiple StrainsNot specifiedMajor in all strains[7]
β-CaroteneMultiple StrainsNot specifiedMajor in some strains[7]
CanthaxanthinRace B & LStationaryMajor (46% of total)[4]
ViolaxanthinNot specifiedNot specifiedPresent[8]
AstaxanthinNot specifiedNot specifiedPresent[8]
ZeaxanthinNot specifiedNot specifiedPresent[8]
NeoxanthinRace B & LNot specifiedPresent[1]
LoroxanthinRace B & LNot specifiedPresent[1]

Experimental Protocols

This section details the methodologies for the extraction and quantification of this compound and other carotenoids from Botryococcus braunii, synthesized from various published studies.

Carotenoid Extraction

A common and effective method for extracting carotenoids from the tough cell wall of B. braunii is direct saponification, which also removes chlorophylls and saponifiable lipids.

Protocol: Direct Saponification and Extraction

  • Harvesting: Harvest the algal biomass by centrifugation.

  • Saponification:

    • To the wet or lyophilized algal pellet, add a solution of 30% potassium hydroxide (KOH) in methanol.

    • Incubate the mixture at room temperature for 24 hours in the dark to allow for complete saponification of chlorophylls and lipids.

  • Extraction:

    • Following saponification, add an equal volume of a non-polar solvent, such as n-hexane or a mixture of n-hexane and diethyl ether (1:1, v/v).

    • Vortex the mixture vigorously for several minutes to ensure thorough extraction of the non-saponifiable lipids, including carotenoids, into the organic phase.

    • Centrifuge the mixture to separate the phases.

  • Phase Separation and Washing:

    • Carefully collect the upper organic phase containing the carotenoids.

    • Wash the organic phase with a saturated sodium chloride (NaCl) solution to remove any residual KOH and water-soluble impurities.

    • Repeat the washing step until the aqueous phase is neutral.

  • Drying and Concentration:

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

    • Evaporate the solvent under a stream of nitrogen gas to obtain the carotenoid extract.

  • Storage:

    • Resuspend the dried extract in a suitable solvent for analysis (e.g., acetone or the HPLC mobile phase).

    • Store the extract at -20°C or lower in the dark to prevent degradation.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for the separation and quantification of individual carotenoids.

Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) or UV-Vis detector is required.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase and Gradient:

    • A ternary gradient system is often employed for optimal separation of a wide range of carotenoids.

    • Solvent A: Acetonitrile:Methanol:Water (e.g., 80:10:10, v/v/v)

    • Solvent B: Methylene chloride or Ethyl Acetate

    • Gradient Program: A typical gradient might start with a high percentage of Solvent A, gradually increasing the proportion of Solvent B to elute the more non-polar carotenoids like this compound and β-carotene.

  • Detection:

    • Monitor the elution of carotenoids at their maximum absorption wavelength, which is typically around 450 nm for this compound.

    • A PDA detector allows for the acquisition of the full UV-Vis spectrum of each peak, aiding in identification.

  • Identification:

    • Identify this compound by comparing its retention time and UV-Vis absorption spectrum with those of an authentic standard.

  • Quantification:

    • Quantify the amount of this compound by creating a standard curve with known concentrations of an this compound standard. The peak area from the sample chromatogram is then used to determine the concentration.

Biosynthesis and Visualization

This compound is synthesized from β-carotene through the action of a β-carotene ketolase (also known as β-carotene oxygenase). This enzyme introduces a keto group at the 4-position of one of the β-ionone rings of β-carotene.

Carotenoid Biosynthesis Pathway in Botryococcus braunii

The following diagram illustrates the key steps in the biosynthesis of major carotenoids in B. braunii, leading to the formation of this compound.

Carotenoid_Biosynthesis cluster_main Carotenoid Biosynthesis cluster_beta β-branch cluster_alpha α-branch GGPP Geranylgeranyl pyrophosphate (GGPP) Phytoene Phytoene GGPP->Phytoene Phytoene synthase Lycopene Lycopene Phytoene->Lycopene Phytoene desaturase beta_carotene β-Carotene Lycopene->beta_carotene Lycopene β-cyclase alpha_carotene α-Carotene Lycopene->alpha_carotene Lycopene ε-cyclase + Lycopene β-cyclase This compound This compound beta_carotene->this compound β-carotene ketolase Zeaxanthin Zeaxanthin beta_carotene->Zeaxanthin β-carotene hydroxylase Antheraxanthin Antheraxanthin Zeaxanthin->Antheraxanthin Violaxanthin Violaxanthin Antheraxanthin->Violaxanthin Lutein Lutein alpha_carotene->Lutein α-carotene hydroxylase

Caption: Carotenoid biosynthesis pathway in Botryococcus braunii.

Experimental Workflow for this compound Analysis

The logical flow from sample preparation to data analysis for the quantification of this compound is depicted below.

Experimental_Workflow Start B. braunii Culture Harvest Harvest Biomass (Centrifugation) Start->Harvest Extract Carotenoid Extraction (Direct Saponification) Harvest->Extract HPLC HPLC Analysis Extract->HPLC Identify Peak Identification (Retention Time, UV-Vis Spectrum) HPLC->Identify Quantify Quantification (Standard Curve) Identify->Quantify End Data Reporting Quantify->End

Caption: Workflow for the analysis of this compound from B. braunii.

Conclusion

Botryococcus braunii is a promising natural source of the valuable ketocarotenoid this compound. The production of this compound is highly dependent on the specific strain and can be significantly enhanced by manipulating culture conditions, particularly through the induction of stress. The methodologies outlined in this guide provide a robust framework for the extraction, identification, and quantification of this compound, enabling further research into optimizing its production and exploring its potential applications in the pharmaceutical, nutraceutical, and cosmetic industries. The provided visualizations of the biosynthetic pathway and experimental workflow offer clear and concise summaries for researchers and professionals in the field.

References

Echinenone: A Deep Dive into its Biochemical Distinction from Other Carotenoids

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth exploration of echinenone, a fascinating ketocarotenoid, and systematically delineates its distinguishing features from other prominent carotenoids such as β-carotene, canthaxanthin, and astaxanthin. This document is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biochemical properties, physiological roles, and the analytical methodologies crucial for their study.

Introduction to this compound and Comparative Carotenoids

This compound (β,β-caroten-4-one) is a naturally occurring carotenoid characterized by the presence of a keto group on one of its β-ionone rings. This structural feature significantly influences its chemical reactivity and biological functions. It is found predominantly in cyanobacteria and certain marine organisms. In the biosynthetic pathway of many organisms, this compound serves as a crucial intermediate in the formation of other ketocarotenoids like canthaxanthin and astaxanthin from their precursor, β-carotene.

For the purpose of this guide, we will focus on comparing this compound with three other well-characterized carotenoids:

  • β-Carotene: A hydrocarbon carotenoid and a precursor to vitamin A, devoid of any oxygen-containing functional groups.

  • Canthaxanthin: A diketo-carotenoid with two keto groups, one on each of its β-ionone rings.

  • Astaxanthin: A dihydroxy-diketo-carotenoid, featuring both hydroxyl and keto groups on each β-ionone ring.

Comparative Physicochemical and Biochemical Properties

The structural differences among these carotenoids give rise to distinct physicochemical and biochemical properties. A summary of these key characteristics is presented below.

PropertyThis compoundβ-CaroteneCanthaxanthinAstaxanthin
Chemical Formula C40H54OC40H56C40H52O2C40H52O4
Molecular Weight ( g/mol ) 550.86536.87564.84596.84
Key Functional Groups One keto groupNoneTwo keto groupsTwo keto, two hydroxyl groups
UV-Vis λmax (in Hexane) ~459 nm~450 nm~470 nm~474 nm
Polarity Moderately polarNonpolarPolarMore polar

Biosynthetic Pathways

The biosynthesis of this compound and other selected carotenoids originates from the precursor geranylgeranyl pyrophosphate (GGPP). The following diagram illustrates the key enzymatic steps involved in their formation from β-carotene.

Carotenoid_Biosynthesis BetaCarotene β-Carotene This compound This compound BetaCarotene->this compound β-carotene ketolase (CrtW/BKT) Zeaxanthin Zeaxanthin BetaCarotene->Zeaxanthin β-carotene hydroxylase (CrtZ/CHY) Canthaxanthin Canthaxanthin This compound->Canthaxanthin β-carotene ketolase (CrtW/BKT) Astaxanthin Astaxanthin Canthaxanthin->Astaxanthin β-carotene hydroxylase (CrtZ/CHY) Zeaxanthin->Astaxanthin β-carotene ketolase (CrtW/BKT)

Biosynthesis of this compound and other ketocarotenoids from β-Carotene.

Comparative Antioxidant Activity

The antioxidant capacity of carotenoids is a key area of research. The presence and nature of oxygen-containing functional groups significantly impact their ability to quench singlet oxygen and scavenge free radicals. While direct comparative studies are limited, the general trend suggests that the antioxidant activity increases with the presence of conjugated keto and hydroxyl groups.

Antioxidant AssayThis compoundβ-CaroteneCanthaxanthinAstaxanthin
Singlet Oxygen Quenching EffectiveLess effectiveMore effectiveHighly effective
Radical Scavenging (DPPH, ABTS) Moderate activityLower activityGood activityHighest activity

Involvement in Cellular Signaling Pathways

Carotenoids are not merely passive antioxidants; they actively modulate various cellular signaling pathways, influencing processes like inflammation, cell proliferation, and apoptosis.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cellular responses to external stimuli. Carotenoids have been shown to modulate this pathway, often in a context-dependent manner. For instance, some carotenoids can inhibit MAPK signaling, thereby reducing inflammatory responses.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stress / Growth Factors Receptor Receptor Stimuli->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors Carotenoids This compound & Other Carotenoids Carotenoids->MEK Inhibition GeneExpression Gene Expression (Proliferation, Inflammation) TranscriptionFactors->GeneExpression

Modulation of the MAPK signaling pathway by carotenoids.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Several carotenoids, including astaxanthin and canthaxanthin, have been demonstrated to inhibit NF-κB activation, leading to a downregulation of pro-inflammatory gene expression.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus InflammatoryStimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex InflammatoryStimuli->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Carotenoids This compound & Other Carotenoids Carotenoids->IKK Inhibition DNA DNA NFkB_nuc->DNA GeneExpression Pro-inflammatory Gene Expression DNA->GeneExpression

Inhibition of the NF-κB signaling pathway by carotenoids.

Experimental Protocols

Accurate characterization and quantification of this compound and other carotenoids require robust experimental protocols. The following sections outline standardized methodologies.

Carotenoid Extraction from Cyanobacteria

This protocol describes a general method for extracting carotenoids from cyanobacterial biomass.

Extraction_Workflow Start Cyanobacterial Biomass Step1 Cell Lysis (e.g., Sonication, Bead Beating) Start->Step1 Step2 Solvent Extraction (e.g., Acetone, Methanol, or a mixture) Step1->Step2 Step3 Centrifugation to remove cell debris Step2->Step3 Step4 Collection of supernatant (carotenoid extract) Step3->Step4 Step5 Evaporation of solvent under nitrogen Step4->Step5 Step6 Reconstitution in a suitable solvent for analysis Step5->Step6 End Carotenoid Extract for Analysis Step6->End

Workflow for Carotenoid Extraction.

Methodology:

  • Cell Lysis: Disrupt the cyanobacterial cells to release the intracellular contents. This can be achieved through physical methods such as sonication or bead beating in the presence of an extraction solvent.

  • Solvent Extraction: Use a suitable organic solvent or a mixture of solvents (e.g., acetone:methanol 7:3 v/v) to extract the carotenoids. Perform the extraction in dim light to prevent photodegradation.

  • Phase Separation: Centrifuge the mixture to pellet the cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the dissolved carotenoids.

  • Solvent Evaporation: Evaporate the solvent under a stream of nitrogen gas to obtain the crude carotenoid extract.

  • Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., acetone, ethanol, or the HPLC mobile phase) for subsequent analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for the separation and quantification of individual carotenoids.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a photodiode array (PDA) or UV-Vis detector.

  • Column: A C18 or C30 reversed-phase column is typically used.

  • Mobile Phase: A gradient of solvents is often employed for optimal separation. A common mobile phase system consists of a mixture of acetonitrile, methanol, and dichloromethane.

  • Detection: Monitor the eluent at the respective λmax of the carotenoids of interest (e.g., ~459 nm for this compound).

  • Quantification: Use external or internal standards for accurate quantification.

Note on Retention Times: The retention time of a specific carotenoid can vary significantly depending on the HPLC system, column chemistry, mobile phase composition, and flow rate. For example, under certain conditions, the retention time for β-carotene can range from approximately 14 to 31 minutes.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a straightforward method for the total quantification of carotenoids and for preliminary identification.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the carotenoid extract in a suitable solvent (e.g., hexane, ethanol, or acetone).

  • Spectral Scan: Scan the absorbance of the solution over the visible range (typically 350-600 nm).

  • λmax Determination: Identify the wavelength of maximum absorbance (λmax).

  • Quantification: Use the Beer-Lambert law (A = εbc) to calculate the concentration of the carotenoid, where A is the absorbance at λmax, ε is the molar extinction coefficient, b is the path length of the cuvette, and c is the concentration.

Mass Spectrometry (MS)

Mass spectrometry provides detailed structural information and allows for the unambiguous identification of carotenoids.

Ionization Techniques:

  • Atmospheric Pressure Chemical Ionization (APCI): A common ionization technique for carotenoids.

  • Electrospray Ionization (ESI): Can also be used, often in conjunction with an HPLC system (LC-MS).

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion, providing valuable structural information for identification.

Conclusion

This compound, with its unique single keto group, occupies a pivotal position in the world of carotenoids, both biosynthetically and in terms of its biological activity. Its properties are intermediate between the non-oxygenated β-carotene and the more heavily oxygenated canthaxanthin and astaxanthin. Understanding these nuanced differences is critical for researchers and professionals in the fields of natural product chemistry, nutrition, and drug development. The methodologies outlined in this guide provide a robust framework for the accurate analysis and characterization of this compound and its related compounds, paving the way for further exploration of their therapeutic potential.

Methodological & Application

Application Note: Quantification of Echinenone using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Echinenone (β,β-Caroten-4-one) is a naturally occurring keto-carotenoid found in various organisms, including cyanobacteria and marine invertebrates.[1][2] It possesses antioxidant properties and is of interest for its potential roles in photoprotection and as a precursor for other valuable carotenoids.[3][4] Accurate quantification of this compound is crucial for research in food science, biotechnology, and pharmacology. This document provides a detailed protocol for the quantification of this compound using a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV-Vis detection.

The analysis of carotenoids can be challenging due to their lipophilic nature, susceptibility to degradation, and the presence of numerous structural isomers.[5] C30 columns are often preferred over standard C18 columns as they provide enhanced shape selectivity for lipophilic molecules like carotenoids, leading to better resolution of isomers.[5][6]

HPLC Method Parameters

A reliable HPLC method for the separation and quantification of this compound and other carotenoids is summarized below. This method utilizes a C30 stationary phase, which is highly effective for resolving structurally similar carotenoids.[5][6][7]

Table 1: HPLC Method for this compound Quantification

ParameterRecommended Conditions
Column C30 Reversed-Phase, 5 µm, 4.6 x 250 mm
Mobile Phase A: Methanol / Methyl Tert-Butyl Ether (MTBE) / Water (81:15:4, v/v/v) B: Methanol / MTBE / Water (6:90:4, v/v/v)
Gradient 0 min: 0% B 90 min: 100% B
Flow Rate 1.0 mL/min
Column Temp. 20°C[5]
Detection UV-Vis Diode Array Detector (DAD) @ 450 nm[5]
Injection Vol. 20 µL
Run Time ~90 minutes, plus re-equilibration

Note: The optimal detection wavelength for this compound is around 458-461 nm in various solvents.[1] A wavelength of 450 nm is a common compromise for simultaneously analyzing multiple carotenoids.[5]

Experimental Protocols

2.1. Required Reagents and Materials

  • This compound standard (Sigma-Aldrich or equivalent)

  • Methanol (HPLC Grade)

  • Methyl Tert-Butyl Ether (MTBE) (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Butylated Hydroxytoluene (BHT) (as antioxidant)

  • Chloroform (for standard preparation)

  • Nitrogen gas

  • 0.2 µm membrane filters (for solvent and sample filtration)

  • Amber glass vials to protect from light

2.2. Preparation of Standard Solutions

Carotenoid standard solutions are prone to degradation from light, heat, and oxygen. All steps should be performed in a dimly lit environment, using amber glassware.

  • Primary Stock Solution (~1000 µg/mL): Accurately weigh approximately 5 mg of pure this compound standard. Dissolve in a small amount of chloroform and bring to a final volume of 5.0 mL with a suitable solvent like hexane or methanol containing 0.1% BHT.[8] Store under nitrogen at -20°C or lower.

  • Working Stock Solution (~50 µg/mL): Dilute the primary stock solution with the mobile phase starting condition solvent (Mobile Phase A) to achieve a concentration of approximately 50 µg/mL.

  • Calibration Standards (e.g., 0.5 - 20 µg/mL): Prepare a series of at least five calibration standards by serial dilution of the working stock solution with the mobile phase starting solvent. These standards must be prepared fresh daily.

2.3. Sample Preparation (General Protocol for Microbial Biomass)

This protocol is a general guideline and may require optimization based on the specific sample matrix.

  • Homogenization: Homogenize a known quantity (e.g., 100 mg) of lyophilized biomass.

  • Extraction: Perform an exhaustive extraction using a solvent like acetone or a mixture of methanol/ethyl acetate/petroleum ether (1:1:1, v/v/v).[9][10] The addition of an antioxidant like BHT (0.1%) to the extraction solvent is recommended to prevent degradation.[8] Sonication can be used to improve extraction efficiency.[10]

  • Phase Separation: Add water and a non-polar solvent (e.g., petroleum ether or hexane) to the extract to perform a liquid-liquid extraction.[8][10] The upper, non-polar phase containing the carotenoids is collected. Repeat this step two more times to ensure complete extraction.

  • Drying: Combine the organic phases and evaporate to complete dryness under a stream of nitrogen gas at a temperature not exceeding 35°C.[8]

  • Reconstitution: Re-dissolve the dried extract in a precise volume of the initial mobile phase (e.g., 1.0 mL).

  • Filtration: Filter the reconstituted sample through a 0.2 µm filter into an amber HPLC vial before injection.

2.4. HPLC Analysis and Quantification

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject the prepared calibration standards, starting from the lowest concentration.

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of each standard. Determine the linearity (R² value should be >0.99).

  • Inject the prepared samples.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time and UV-Vis spectrum with that of the standard.

  • Quantify the amount of this compound in the sample by interpolating its peak area onto the calibration curve.

Visualized Workflows and Logic

Diagram 1: General HPLC Workflow for this compound Quantification

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis & Data Processing Sample Sample Collection (e.g., Biomass) Extraction Solvent Extraction & Partitioning Sample->Extraction Standard This compound Standard Weighing StockSol Stock Solution Preparation Standard->StockSol Drying Evaporation under N2 Extraction->Drying WorkSol Working Standards (Serial Dilution) StockSol->WorkSol Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution Injection HPLC Injection WorkSol->Injection Filtration 0.2 µm Filtration Reconstitution->Filtration Filtration->Injection Separation C30 Column Separation Injection->Separation Detection DAD Detection @ 450 nm Separation->Detection Calibration Generate Calibration Curve Detection->Calibration Standards Quant Quantify Sample Concentration Detection->Quant Samples Calibration->Quant Result Final Result (µg/g) Quant->Result

Caption: Workflow from sample preparation to final quantification.

Diagram 2: Decision Logic for Method Optimization

G Start Initial Chromatogram Analysis Q1 Poor Peak Resolution (Co-elution)? Start->Q1 A1_Yes Decrease MTBE % in Mobile Phase A to increase polarity Q1->A1_Yes Yes A1_No Resolution is Acceptable Q1->A1_No No Q2 Asymmetric or Broad Peaks? A1_No->Q2 A2_Yes Check for column void. Ensure sample solvent matches initial mobile phase. Q2->A2_Yes Yes A2_No Peak shape is Acceptable Q2->A2_No No Q3 Low Signal Intensity? A2_No->Q3 A3_Yes Increase sample concentration. Check detector lamp. Verify injection volume. Q3->A3_Yes Yes A3_No Signal is Acceptable Q3->A3_No No

Caption: Troubleshooting guide for common HPLC issues.

References

Echinenone from Marine Invertebrates: Application Notes and Protocols for Extraction and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinenone, a provitamin A carotenoid, is a pigment of significant interest found in various marine invertebrates. It is particularly abundant in the gonads of sea urchins, where it plays a crucial role in reproductive processes and contributes to the desirable color of sea urchin roe, a culinary delicacy.[1][2][3] Beyond its role as a pigment, this compound exhibits potent antioxidant properties, making it a promising candidate for applications in the pharmaceutical, nutraceutical, and cosmetic industries.

These application notes provide a comprehensive overview of the methods for extracting, purifying, and analyzing this compound from marine invertebrate sources. The protocols detailed below are designed to guide researchers in obtaining high-purity this compound for further investigation and product development.

Data Presentation: this compound Content and Extraction Yields

The concentration of this compound can vary significantly depending on the species of marine invertebrate, their diet, and geographical location. Sea urchins are the most prominent source of this carotenoid. The following tables summarize quantitative data on this compound content and yields from various extraction methods.

Table 1: this compound Content in Sea Urchin Gonads

Sea Urchin SpeciesThis compound Content (% of Total Carotenoids)Reference
Paracentrotus lividus50-60%[4][5]
Evechinus chloroticusMajor carotenoid present[2][6][7]

Table 2: Overview of Extraction Methods for Carotenoids from Marine Sources

Extraction MethodPrincipleTypical SolventsKey ParametersAdvantagesDisadvantages
Conventional Solvent Extraction Leaching of carotenoids from the matrix using organic solvents.Acetone, Ethanol, Hexane, Chloroform, MethanolSolvent-to-solid ratio, Temperature, TimeSimple, low equipment costTime-consuming, large solvent consumption, potential for thermal degradation
Microwave-Assisted Extraction (MAE) Microwaves heat the solvent and sample, causing cell rupture and enhanced mass transfer.Ethanol, AcetoneMicrowave power, Time, Temperature, Solvent-to-solid ratioReduced extraction time and solvent volume, higher yieldRequires specialized equipment, potential for localized overheating
Ultrasound-Assisted Extraction (UAE) Acoustic cavitation creates micro-jets and shockwaves that disrupt cell walls and enhance solvent penetration.Ethanol, Acetone, Vegetable OilsUltrasonic power, Frequency, Time, TemperatureReduced extraction time, lower temperatures, improved yieldsCan generate free radicals, equipment cost
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (typically CO2) as the solvent, offering tunable solvating power.Supercritical CO2, Ethanol (co-solvent)Pressure, Temperature, CO2 flow rate, Co-solvent percentage"Green" solvent, selective extraction, solvent-free productHigh initial investment, requires high pressure
Pressurized Liquid Extraction (PLE) Employs solvents at elevated temperatures and pressures to increase extraction efficiency.Ethanol, Acetone, DichloromethaneTemperature, Pressure, Static/Dynamic timeFast, low solvent consumption, high efficiencyHigh pressure and temperature can degrade labile compounds

Experimental Protocols

Protocol 1: Conventional Solvent Extraction of this compound from Sea Urchin Gonads with Saponification

This protocol is adapted from methods developed for the extraction of carotenoids from the New Zealand sea urchin Evechinus chloroticus, which has a high lipid content.[2][6][7]

Materials:

  • Sea urchin gonads (fresh or frozen)

  • Acetone (analytical grade)

  • Methanol (analytical grade)

  • Potassium hydroxide (KOH) solution (e.g., 60% w/v in distilled water)

  • Hexane or Diethyl ether

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Homogenizer

  • Centrifuge

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Homogenization: Homogenize 1 g of sea urchin gonad tissue in 10 mL of acetone until a uniform slurry is obtained.

  • Extraction:

    • Centrifuge the homogenate at 3000 x g for 5 minutes.

    • Collect the supernatant.

    • Re-extract the pellet with 10 mL of acetone until the pellet is colorless.

    • Pool all the acetone extracts.

  • Saponification (to remove lipids):

    • Add 1 mL of 60% KOH to the pooled acetone extract.

    • Incubate the mixture in the dark at room temperature for 12-16 hours (overnight) to saponify the lipids.

  • Liquid-Liquid Partitioning:

    • Transfer the saponified extract to a separatory funnel.

    • Add 20 mL of hexane (or diethyl ether) and 20 mL of saturated NaCl solution.

    • Shake the funnel vigorously and allow the layers to separate.

    • Collect the upper organic layer containing the carotenoids.

    • Repeat the extraction of the aqueous layer with another 20 mL of hexane.

    • Pool the organic layers.

  • Washing: Wash the pooled organic extract with distilled water to remove any residual KOH and water-soluble impurities.

  • Drying: Dry the organic extract by passing it through a column of anhydrous sodium sulfate.

  • Solvent Evaporation: Evaporate the solvent to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., acetone or methanol) and store at -20°C or lower in the dark.

Protocol 2: Microwave-Assisted Extraction (MAE) of Carotenoids from Marine Invertebrates

This is a general protocol that can be optimized for this compound extraction.

Materials:

  • Freeze-dried and powdered marine invertebrate tissue

  • Ethanol (90%)

  • MAE system

  • Extraction vessel

  • Filtration system

Procedure:

  • Sample Preparation: Weigh 1 g of the powdered sample and place it in the MAE vessel.

  • Solvent Addition: Add 20 mL of 90% ethanol to the vessel (solvent-to-solid ratio of 20:1).

  • Extraction:

    • Set the MAE parameters. Typical starting parameters are:

      • Microwave power: 400 W

      • Temperature: 50°C

      • Extraction time: 10 minutes

  • Filtration: After extraction, allow the sample to cool and then filter the extract to separate the solid residue.

  • Solvent Evaporation and Storage: Evaporate the solvent and store the extract as described in Protocol 1.

Protocol 3: Ultrasound-Assisted Extraction (UAE) of Carotenoids from Marine Invertebrates

This is a general protocol that can be optimized for this compound extraction.

Materials:

  • Freeze-dried and powdered marine invertebrate tissue

  • Acetone or ethanol

  • Ultrasonic bath or probe sonicator

  • Extraction vessel

  • Filtration system

Procedure:

  • Sample Preparation: Place 1 g of the powdered sample into an extraction vessel.

  • Solvent Addition: Add 20 mL of acetone or ethanol (solvent-to-solid ratio of 20:1).

  • Extraction:

    • Place the vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

    • Apply ultrasound at a specific frequency (e.g., 40 kHz) and power for a set duration (e.g., 20 minutes) at a controlled temperature (e.g., 30°C).

  • Filtration and Further Processing: Filter the extract and process it as described in Protocol 1.

Protocol 4: Purification of this compound by Column Chromatography

This protocol outlines the purification of this compound from a crude extract.

Materials:

  • Crude this compound extract

  • Silica gel (60-120 mesh)

  • Glass column

  • Solvent system (e.g., n-hexane and ethyl acetate gradient)

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in n-hexane.

    • Pour the slurry into the glass column and allow it to pack uniformly without any air bubbles.

    • Add a layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., n-hexane).

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin elution with 100% n-hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., 2%, 5%, 10%, etc.).

    • Collect fractions of the eluate in separate tubes.

  • Monitoring:

    • Monitor the separation by spotting the collected fractions on TLC plates and developing them in an appropriate solvent system.

    • Identify the fractions containing this compound (typically an orange-red band).

  • Pooling and Evaporation: Pool the pure this compound fractions and evaporate the solvent to obtain the purified compound.

Protocol 5: Analysis and Final Purification by High-Performance Liquid Chromatography (HPLC)

Materials:

  • Purified this compound from column chromatography

  • HPLC system with a photodiode array (PDA) or UV-Vis detector

  • C18 or C30 reversed-phase HPLC column

  • Mobile phase solvents (e.g., methanol, water, tert-butyl methyl ether)

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified this compound in the mobile phase.

  • Analytical HPLC:

    • Inject the sample into the HPLC system.

    • A typical mobile phase gradient for carotenoid analysis on a C18 column is a binary system of methanol/water and tert-butyl methyl ether.[6]

    • Set the detector to monitor at the maximum absorption wavelength of this compound (around 458 nm in hexane).

    • Identify the this compound peak based on its retention time and UV-Vis spectrum.

  • Preparative HPLC (for high purity):

    • Scale up the analytical method to a preparative HPLC system with a larger column.

    • Inject a larger amount of the partially purified extract.

    • Collect the fraction corresponding to the this compound peak.

    • Evaporate the solvent to obtain highly purified this compound.

Visualization of Workflows and Pathways

Experimental Workflow for this compound Extraction and Purification

experimental_workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis marine_invertebrate Marine Invertebrate (e.g., Sea Urchin) gonad_dissection Gonad Dissection marine_invertebrate->gonad_dissection homogenization Homogenization gonad_dissection->homogenization solvent_extraction Conventional Solvent Extraction homogenization->solvent_extraction advanced_extraction Advanced Extraction (MAE, UAE, SFE, PLE) homogenization->advanced_extraction saponification Saponification (Lipid Removal) solvent_extraction->saponification crude_extract Crude this compound Extract advanced_extraction->crude_extract column_chromatography Column Chromatography crude_extract->column_chromatography saponification->crude_extract hplc Preparative HPLC column_chromatography->hplc pure_this compound Pure this compound hplc->pure_this compound analytical_hplc Analytical HPLC-PDA pure_this compound->analytical_hplc ms Mass Spectrometry pure_this compound->ms nmr NMR Spectroscopy pure_this compound->nmr

Caption: Workflow for this compound Extraction and Purification.

Biosynthetic Pathway of this compound from β-Carotene

This compound is not synthesized de novo by marine invertebrates but is rather a metabolic product of dietary carotenoids, primarily β-carotene.[1] The biosynthesis is catalyzed by the enzyme β-carotene ketolase.[8]

biosynthetic_pathway beta_carotene β-Carotene (from diet, e.g., algae) This compound This compound beta_carotene->this compound Oxidation enzyme β-carotene ketolase (CrtO) enzyme->this compound

Caption: Biosynthesis of this compound from β-Carotene.

Antioxidant Mechanism of this compound (General Carotenoid Pathway)

This compound, like other carotenoids, can exert its antioxidant effects through various mechanisms, including quenching of singlet oxygen and scavenging of free radicals. This helps to protect cells from oxidative stress.

antioxidant_pathway ros Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen, Peroxyl Radicals) cellular_damage Cellular Damage (Lipid Peroxidation, DNA Damage) ros->cellular_damage causes quenched_oxygen Ground State Oxygen ros->quenched_oxygen quenches stabilized_radical Stabilized this compound Radical ros->stabilized_radical scavenges This compound This compound This compound->quenched_oxygen This compound->stabilized_radical

References

Application Notes and Protocols for the Isolation of Echinenone from Cyanobacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinenone, a keto-carotenoid, is a pigment found in various organisms, including cyanobacteria, where it plays a role in photoprotection. Its potential as an antioxidant and its applications in the food and cosmetic industries have garnered significant interest. This document provides detailed protocols for the isolation and purification of this compound from cyanobacterial biomass, methods for its quantification, and an overview of its biosynthesis.

This compound Biosynthesis in Cyanobacteria

This compound is synthesized from β-carotene through the catalytic activity of the enzyme β-carotene ketolase.[1][2] In cyanobacteria, two types of this enzyme have been identified: CrtO and CrtW.[2][3][4] The expression and activity of these enzymes can be influenced by environmental factors such as light intensity and nutrient availability, leading to varying levels of this compound accumulation in different cyanobacterial species.[1][5]

Echinenone_Biosynthesis cluster_pathway This compound Biosynthetic Pathway Geranylgeranyl_pyrophosphate Geranylgeranyl pyrophosphate Phytoene Phytoene Geranylgeranyl_pyrophosphate->Phytoene CrtB Lycopene Lycopene Phytoene->Lycopene CrtP, CrtQ Beta_carotene β-Carotene Lycopene->Beta_carotene Lcy This compound This compound Beta_carotene->this compound CrtO / CrtW (β-carotene ketolase) Canthaxanthin Canthaxanthin This compound->Canthaxanthin CrtO / CrtW

Caption: Biosynthetic pathway of this compound from geranylgeranyl pyrophosphate in cyanobacteria.

Quantitative Data on this compound Content in Cyanobacteria

The following table summarizes the this compound content found in various cyanobacterial species as reported in the literature. Yields can vary significantly based on the species, cultivation conditions, and the extraction method employed.

Cyanobacterial SpeciesThis compound Content (µg/g dry weight)Cultivation/Stress ConditionsReference
Microcystis aeruginosa143.3Optimal light intensity (40 µmol photons m⁻² s⁻¹)[1]
Nodosilinea (Leptolyngbya) antarcticaMajor carotenoid (exact value not specified)Not specified[1]
Aphanothece microscopicaMajor carotenoid (exact value not specified)Not specified[1]
Chlorogloeopsis fritschiiIncreased under UV-B radiationUV-B exposure[5]
Nostoc sp. PCC 7120 (transgenic)~97,900 (97.9 mg/L)Overexpression of crtO gene[1]
Oscillatoria subbrevis CZS 2201340 (0.34 µg/mL)Photoautotrophic, diazotrophic conditions at 32°C[6]
Drouetiella sp. LEGE 221231Detected as a main pigment (concentration not specified)Not specified[7]
Tolypothrix sp. LEGE 221228Detected as a main pigment (concentration not specified)Not specified[7]

Experimental Protocols

Protocol 1: Extraction of Total Carotenoids from Cyanobacterial Biomass

This protocol describes a general method for extracting total carotenoids, including this compound, from cyanobacterial cells.

Materials:

  • Lyophilized or fresh cyanobacterial biomass

  • Acetone (HPLC grade)

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Centrifuge

  • Rotary evaporator or vacuum concentrator

  • Glass vials

Procedure:

  • Harvesting: Centrifuge the cyanobacterial culture to pellet the cells. Wash the pellet with distilled water to remove residual media.

  • Cell Lysis and Extraction:

    • For lyophilized biomass, grind the cells to a fine powder.

    • Suspend the cell pellet or powder in a suitable solvent. A mixture of acetone and methanol (e.g., 7:3, v/v) is commonly used.[7] Use a sufficient volume of solvent to fully immerse the biomass.

    • For enhanced extraction, sonicate the mixture on ice or use a bead beater.

    • Incubate the mixture in the dark, with occasional shaking, for 15-30 minutes at 4°C.[8]

  • Separation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet cell debris.[8]

  • Collection: Carefully collect the supernatant containing the pigments.

  • Re-extraction: Repeat the extraction process with the pellet to ensure complete recovery of pigments. Combine the supernatants.

  • Solvent Evaporation: Evaporate the solvent from the combined supernatant using a rotary evaporator or a vacuum concentrator at a temperature below 40°C.

  • Storage: Resuspend the dried pigment extract in a small volume of a suitable solvent (e.g., dichloromethane or acetone) and store at -20°C in the dark until further purification or analysis.

Protocol 2: Purification of this compound using Open Column Chromatography

This protocol provides a general guideline for the purification of this compound from a total carotenoid extract using open column chromatography. Optimization may be required depending on the specific extract.

Materials:

  • Total carotenoid extract (from Protocol 1)

  • Silica gel 60 (70-230 mesh)

  • Glass chromatography column

  • Hexane (HPLC grade)

  • Acetone (HPLC grade)

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, and then let the excess hexane drain until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the dried carotenoid extract in a minimal amount of hexane. Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Begin elution with 100% hexane. This will elute non-polar compounds like β-carotene.

    • Gradually increase the polarity of the mobile phase by adding increasing percentages of acetone to the hexane (e.g., 2%, 5%, 10% acetone in hexane).

    • This compound, being more polar than β-carotene, will elute after β-carotene. The orange-red band corresponding to this compound should be collected.

    • Monitor the separation visually by observing the colored bands moving down the column.

  • Fraction Collection: Collect the fractions containing the orange-red this compound band.

  • Purity Check: Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC-PDA to assess the purity of the isolated this compound.

  • Solvent Evaporation: Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Protocol 3: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the quantification of this compound in a pigment extract.

Materials:

  • Pigment extract

  • This compound standard

  • HPLC system with a photodiode array (PDA) or UV-Vis detector

  • C18 or C30 reversed-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Ethyl acetate (HPLC grade)

Procedure:

  • Sample Preparation:

    • If the extract is dried, reconstitute it in a suitable solvent (e.g., a mixture of acetonitrile and ethyl acetate).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example): [9]

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of (A) acetonitrile:water and (B) ethyl acetate. The specific gradient will depend on the column and system and should be optimized.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 450 nm.[10]

    • Injection Volume: 10-20 µL.

  • Standard Curve: Prepare a series of standard solutions of this compound of known concentrations. Inject each standard into the HPLC and record the peak area. Create a standard curve by plotting peak area against concentration.

  • Quantification: Inject the sample extract into the HPLC. Identify the this compound peak based on its retention time compared to the standard. Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

Experimental Workflow and Logical Relationships

The following diagram illustrates the overall workflow for the isolation and analysis of this compound from cyanobacteria.

Echinenone_Isolation_Workflow cluster_workflow This compound Isolation and Analysis Workflow Cultivation Cyanobacteria Cultivation Harvesting Cell Harvesting (Centrifugation) Cultivation->Harvesting Extraction Pigment Extraction (Solvent Extraction) Harvesting->Extraction Purification Purification (Column Chromatography) Extraction->Purification Crude Extract Analysis Analysis and Quantification (HPLC, TLC) Purification->Analysis Purified Fractions Pure_this compound Pure this compound Analysis->Pure_this compound Purity Confirmation

Caption: General workflow for the isolation and analysis of this compound from cyanobacteria.

References

Application Notes and Protocols for LC-MS/MS Analysis of Echinenone and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinenone, a naturally occurring ketocarotenoid, is gaining significant interest in the scientific community for its potent antioxidant and potential anti-inflammatory properties. As a precursor and metabolite in the carotenoid biosynthesis pathway, its accurate quantification along with its key metabolites, canthaxanthin and 3'-hydroxythis compound, is crucial for understanding its bioavailability, metabolism, and therapeutic potential. This document provides detailed application notes and protocols for the robust and sensitive analysis of this compound and its metabolites in various biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Metabolic and Signaling Pathways

Metabolic Pathway of this compound

This compound is biosynthesized from β-carotene and can be further metabolized to other keto-carotenoids. The primary metabolic conversions involve oxidation and hydroxylation reactions.

This compound Metabolic Pathway b_carotene β-Carotene This compound This compound b_carotene->this compound β-carotene ketolase (CrtW/CrtO) canthaxanthin Canthaxanthin This compound->canthaxanthin β-carotene ketolase (CrtW/CrtO) hydroxy_this compound 3'-Hydroxythis compound This compound->hydroxy_this compound β-carotene hydroxylase (CrtZ)

Biosynthesis of this compound and its primary metabolites.
Signaling Pathways Modulated by this compound

This compound's biological activities are attributed to its ability to modulate key signaling pathways involved in cellular stress and inflammation.

This compound Signaling Pathways cluster_0 Oxidative Stress cluster_1 Inflammation This compound This compound nrf2 Nrf2 This compound->nrf2 Activates are Antioxidant Response Element (ARE) nrf2->are Translocates to nucleus and binds antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) are->antioxidant_enzymes Induces transcription inflammatory_stimuli Inflammatory Stimuli nf_kb NF-κB inflammatory_stimuli->nf_kb Activates pro_inflammatory_cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nf_kb->pro_inflammatory_cytokines Induces transcription echinenone_inflam This compound echinenone_inflam->nf_kb Inhibits

Modulation of Nrf2 and NF-κB signaling pathways by this compound.

Experimental Protocols

A generalized experimental workflow for the LC-MS/MS analysis of this compound and its metabolites is presented below. Detailed protocols for specific biological matrices follow.

Experimental Workflow sample Biological Sample (Plasma, Tissue, or Cells) extraction Sample Preparation & Metabolite Extraction sample->extraction lc_separation LC Separation extraction->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

General workflow for LC-MS/MS analysis.
Sample Preparation

Note: Carotenoids are susceptible to degradation from light and heat. All sample preparation steps should be performed under dim light and on ice or at 4°C where possible. The use of amber-colored vials is recommended.

  • Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To 200 µL of plasma in a microcentrifuge tube, add the internal standard (e.g., deuterated this compound).

  • Protein Precipitation and Extraction:

    • Add 800 µL of ice-cold extraction solvent (e.g., acetone or a mixture of hexane:isopropanol (3:1, v/v) containing 0.1% butylated hydroxytoluene (BHT) as an antioxidant).

    • Vortex vigorously for 1 minute.

    • Incubate at -20°C for 30 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., methanol/methyl-tert-butyl ether mixture).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.

  • Homogenization: Weigh approximately 50 mg of frozen tissue and homogenize in 1 mL of ice-cold phosphate-buffered saline (PBS) using a tissue homogenizer.

  • Internal Standard Spiking: Transfer a known volume of the homogenate (e.g., 200 µL) to a new tube and add the internal standard.

  • Extraction:

    • Add 1 mL of a solvent mixture such as hexane:isopropanol (3:1, v/v) with 0.1% BHT.

    • Vortex for 2 minutes.

    • Sonicate for 10 minutes in a cold water bath.

  • Centrifugation: Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Collect the upper organic layer. Repeat the extraction step on the remaining pellet for exhaustive extraction.

  • Drying and Reconstitution: Combine the organic layers, evaporate to dryness under nitrogen, and reconstitute in 100 µL of the mobile phase.

  • Filtration: Filter the sample into an LC vial.

  • Cell Harvesting: Harvest cultured cells by scraping or trypsinization. Wash the cell pellet twice with ice-cold PBS.

  • Cell Lysis and Extraction:

    • Resuspend the cell pellet (e.g., 1 x 10^6 cells) in 500 µL of a lysis and extraction buffer (e.g., methanol containing an internal standard).

    • Subject the cells to three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete lysis.

    • Add 1 mL of hexane, vortex for 2 minutes, and centrifuge to separate the phases.

  • Supernatant Collection: Collect the upper hexane layer.

  • Drying and Reconstitution: Evaporate the solvent and reconstitute the pellet in 50-100 µL of the mobile phase.

  • Filtration: Clarify the sample by centrifugation or filtration before injection.

LC-MS/MS Analysis

The following parameters provide a starting point for method development and should be optimized for the specific instrument and application.

ParameterRecommended Conditions
Liquid Chromatography
ColumnC30 reverse-phase column (e.g., 2.1 x 100 mm, 3 µm)
Mobile Phase AAcetonitrile:Methanol:Water (70:20:10, v/v/v) with 0.1% formic acid
Mobile Phase BMethyl-tert-butyl ether (MTBE) with 0.1% formic acid
Gradient0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18.1-20 min: 10% B
Flow Rate0.3 mL/min
Column Temperature25°C
Injection Volume5-10 µL
Mass Spectrometry
Ionization ModeAtmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), Positive Ion Mode
Ion Source Temperature400°C (APCI)
Capillary Voltage3.5 kV (ESI)
Nebulizer GasNitrogen
Collision GasArgon
Detection ModeMultiple Reaction Monitoring (MRM)
MRM Transitions

The following are example MRM transitions for the target analytes. These should be optimized for the specific mass spectrometer being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound551.4459.420
Canthaxanthin565.4473.422
3'-Hydroxythis compound567.4475.421
Internal Standard (Example)
This compound-d6557.4465.420

Data Presentation: Quantitative Summary

The following tables summarize representative quantitative data for this compound and its metabolites from various studies. Note that concentrations can vary significantly based on the biological matrix, species, and experimental conditions.

Table 1: Concentrations in Human Plasma
AnalyteConditionConcentration Range (µg/L)Reference
This compoundBaselineNot typically detectedGeneral Literature
CanthaxanthinAfter Supplementation50 - 200[1]
Table 2: Concentrations in Animal Tissues
AnalyteTissueSpeciesConditionConcentration (µg/g wet weight)Reference
CanthaxanthinLiverRat15-day supplementation (300 mg/kg diet)~15[2]
CanthaxanthinLiverMouse15-day supplementation (14 µg/g body wt/day)~5[3]

Disclaimer: The quantitative data presented are for illustrative purposes and are compiled from various literature sources. Direct comparison between studies may be limited due to differences in experimental design and analytical methodologies.

Conclusion

The protocols and application notes provided herein offer a comprehensive guide for the LC-MS/MS analysis of this compound and its metabolites. The described methods, from sample preparation to instrumental analysis, are designed to yield high sensitivity and specificity, enabling researchers to accurately quantify these important carotenoids in a variety of biological samples. Adherence to these guidelines, with appropriate optimization for specific instrumentation and matrices, will facilitate further investigation into the metabolism and biological significance of this compound.

References

Microbial Production of Echinenone in E. coli: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinenone, a ketocarotenoid, holds significant interest in the pharmaceutical and nutraceutical industries due to its potent antioxidant properties. As an intermediate in the biosynthesis of other valuable carotenoids like canthaxanthin and astaxanthin, its targeted production is of considerable commercial interest. Escherichia coli, a well-characterized and easily manipulated microbial host, presents a promising platform for the heterologous production of this compound through metabolic engineering. This document provides detailed application notes and protocols for the microbial production of this compound in E. coli, focusing on the engineering of the carotenoid biosynthesis pathway and subsequent product analysis.

Metabolic Pathway Engineering for this compound Production

The microbial synthesis of this compound in E. coli is a multi-step process that begins with the central carbon metabolism of the host and extends through an engineered carotenoid biosynthesis pathway. The core strategy involves the introduction of a heterologous pathway for the synthesis of β-carotene, followed by the conversion of β-carotene to this compound by a specific ketolase enzyme.

Key Biosynthetic Steps:
  • Isoprenoid Precursor Biosynthesis: E. coli naturally produces the five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), through the methylerythritol 4-phosphate (MEP) pathway.

  • β-Carotene Synthesis: A set of heterologous carotenogenic genes are introduced to convert IPP and DMAPP into β-carotene. These genes typically originate from bacteria like Pantoea ananatis and include:

    • crtE: Geranylgeranyl diphosphate (GGPP) synthase

    • crtB: Phytoene synthase

    • crtI: Phytoene desaturase

    • crtY: Lycopene β-cyclase

  • This compound Formation: The crucial final step is the conversion of β-carotene to this compound. This reaction is catalyzed by a β-carotene ketolase. The choice and engineering of this enzyme are critical for maximizing this compound yield.

    • crtW or crtO: β-carotene ketolase

Quantitative Data on Carotenoid Production in Engineered E. coli

The following table summarizes representative quantitative data for the production of β-carotene, the precursor to this compound, and other relevant ketocarotenoids in metabolically engineered E. coli. While specific high-yield data for this compound is limited in publicly available literature, the production levels of its precursor and related compounds provide a benchmark for potential yields.

ProductHost StrainEngineering StrategyTiter (mg/L)Specific Yield (mg/g DCW)Cultivation MethodReference
β-Carotene E. coliDeletion of zwf and ptsHIcrr, overexpression of nadK2579.144.85-L Bioreactor[1]
Lycopene E. coliExpression of crtE, crtB, crtI from D. wulumuqiensis R12688Not ReportedShake Flask[2]
Zeaxanthin E. coliRearrangement of crt genes from P. ananatisNot Reported0.82Shake Flask[3]
Astaxanthin E. coliPlasmid-free expression of balanced crtW and crtZNot Reported7.4Shake Flask[4]
This compound E. coliExpression of β-carotene pathway and a mutant CrtW (D117A)Predominant carotenoid, specific titer not reportedNot ReportedShake Flask[5]

DCW: Dry Cell Weight

Diagrams

echinenone_pathway cluster_native E. coli Central Metabolism cluster_engineered Engineered Pathway G3P Glyceraldehyde-3-phosphate IPP_DMAPP IPP & DMAPP G3P->IPP_DMAPP MEP Pathway Pyruvate Pyruvate Pyruvate->IPP_DMAPP GGPP GGPP IPP_DMAPP->GGPP crtE Phytoene Phytoene GGPP->Phytoene crtB Lycopene Lycopene Phytoene->Lycopene crtI Beta_Carotene β-Carotene Lycopene->Beta_Carotene crtY This compound This compound Beta_Carotene->this compound crtW / crtO

Caption: Engineered metabolic pathway for this compound production in E. coli.

experimental_workflow cluster_strain_dev Strain Development cluster_production Production Phase cluster_analysis Analysis Plasmid_Construction Plasmid Construction (pAC-BETA-crtO/W) Transformation Transformation into E. coli Host Plasmid_Construction->Transformation Cultivation Cultivation and Induction Transformation->Cultivation Cell_Harvest Cell Harvesting Cultivation->Cell_Harvest Extraction Carotenoid Extraction Cell_Harvest->Extraction HPLC HPLC Analysis Extraction->HPLC Quantification Quantification HPLC->Quantification

Caption: Experimental workflow for microbial production and analysis of this compound.

Experimental Protocols

Protocol 1: Construction of this compound Production Strain

This protocol describes the construction of an E. coli strain capable of producing this compound by co-transforming plasmids carrying the β-carotene biosynthetic genes and the β-carotene ketolase gene.

Materials:

  • E. coli host strain (e.g., DH5α for cloning, BL21(DE3) for expression)

  • Plasmid containing the β-carotene biosynthesis operon (crtE, crtB, crtI, crtY), e.g., pAC-BETA

  • Plasmid vector for expressing the ketolase gene (e.g., pTrc99A)

  • β-carotene ketolase gene (crtW or crtO) from a suitable source (e.g., Paracoccus sp. N81106 for crtW). A mutant version, such as crtW D117A, may be used to favor this compound accumulation.[5]

  • Restriction enzymes, T4 DNA ligase, and competent cells

  • LB agar plates and liquid medium with appropriate antibiotics

Procedure:

  • Cloning of β-Carotene Ketolase: a. Amplify the crtW or crtO gene from the source organism's gDNA or a synthetic construct using PCR with primers containing appropriate restriction sites. b. Digest the amplified gene and the expression vector with the corresponding restriction enzymes. c. Ligate the digested gene into the expression vector to create the ketolase expression plasmid (e.g., pTrc-CrtW). d. Transform the ligation product into a cloning strain like E. coli DH5α and select for positive clones on antibiotic-containing LB agar plates. e. Verify the correct insertion by colony PCR and Sanger sequencing.

  • Co-transformation for this compound Production: a. Prepare competent cells of an expression host strain such as E. coli BL21(DE3). b. Co-transform the β-carotene plasmid (e.g., pAC-BETA) and the ketolase expression plasmid (e.g., pTrc-CrtW) into the competent cells using a heat shock or electroporation protocol. c. Plate the transformed cells on LB agar containing the antibiotics for both plasmids. d. Incubate at 37°C overnight. Successful transformants will exhibit a distinct color (orange to red) due to carotenoid accumulation.

Protocol 2: Cultivation and Induction for this compound Production

Materials:

  • Recombinant E. coli strain from Protocol 1

  • 2xYT medium (16 g/L tryptone, 10 g/L yeast extract, 5 g/L NaCl)

  • Glycerol (optional carbon source, e.g., 1% v/v)

  • Appropriate antibiotics

  • Inducer (e.g., IPTG for trc promoter)

  • Shaking incubator

Procedure:

  • Seed Culture Preparation: a. Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium containing the appropriate antibiotics. b. Incubate overnight at 37°C with shaking at 200-250 rpm.[2]

  • Production Culture: a. Inoculate 50 mL of 2xYT medium (supplemented with antibiotics and optionally 1% glycerol) in a 250 mL flask with the overnight seed culture to an initial OD₆₀₀ of 0.05-0.1.[1] b. Incubate at a lower temperature, such as 28-30°C, with shaking at 200-250 rpm to promote proper protein folding and carotenoid production.[2] c. Grow the culture until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: a. Induce the expression of the ketolase gene by adding the appropriate inducer (e.g., 0.1-1 mM IPTG). b. Continue to incubate the culture under the same conditions for 48-72 hours. Monitor the color change of the culture as an indicator of carotenoid production.

Protocol 3: Extraction and Quantification of this compound

This protocol details the extraction of carotenoids from E. coli and subsequent analysis by High-Performance Liquid Chromatography (HPLC).

Materials:

  • Cell culture from Protocol 2

  • Centrifuge

  • Acetone (HPLC grade)

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • HPLC system with a C18 or C30 reverse-phase column and a UV/Vis or Diode Array Detector (DAD)

  • This compound standard (for quantification)

Procedure:

  • Cell Harvesting: a. Transfer a known volume of the cell culture (e.g., 10 mL) to a centrifuge tube. b. Harvest the cells by centrifugation at 4,000-5,000 x g for 10 minutes. c. Discard the supernatant and wash the cell pellet with distilled water to remove residual medium components. Centrifuge again and discard the supernatant.

  • Extraction: a. Resuspend the cell pellet in 1-2 mL of acetone. b. Vortex vigorously for 1-2 minutes to disrupt the cells and extract the pigments. Sonication can also be used to improve extraction efficiency.[6] c. Continue vortexing until the cell debris appears white or colorless. d. Centrifuge at high speed (e.g., 12,000 x g) for 5 minutes to pellet the cell debris. e. Carefully transfer the colored supernatant (acetone extract) to a new microcentrifuge tube. f. Repeat the extraction process with another 1 mL of acetone and combine the supernatants. g. Dry the extract under a stream of nitrogen or in a vacuum concentrator.

  • HPLC Analysis: a. Resuspend the dried carotenoid extract in a known volume (e.g., 200 µL) of a suitable solvent, such as acetone or a mixture of methanol and ethyl acetate. b. Filter the resuspended extract through a 0.22 µm syringe filter before injection. c. Inject 10-20 µL of the filtered extract onto the HPLC system. d. HPLC Conditions (Example):

    • Column: C18 or C30 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
    • Mobile Phase: A gradient of methanol, methyl-tert-butyl ether (MTBE), and water is often used. An isocratic method with a mixture like methanol/acetonitrile/dichloromethane can also be effective.
    • Flow Rate: 1.0 mL/min
    • Detection: Monitor at the maximum absorbance wavelength for this compound (around 458 nm). e. Identify the this compound peak by comparing its retention time and UV/Vis spectrum with an authentic standard.

  • Quantification: a. Prepare a standard curve by injecting known concentrations of the this compound standard. b. Calculate the concentration of this compound in the sample by integrating the peak area and comparing it to the standard curve. c. Express the final production as titer (mg/L of culture) and specific yield (mg/g of dry cell weight).

Conclusion

The microbial production of this compound in E. coli is a feasible and promising alternative to traditional extraction methods. By leveraging established metabolic engineering strategies for carotenoid synthesis and optimizing the expression and activity of the key β-carotene ketolase enzyme, it is possible to develop robust and efficient microbial cell factories for this valuable antioxidant. The protocols outlined in this document provide a comprehensive framework for researchers to embark on the engineering, production, and analysis of this compound in E. coli. Further optimization of gene expression, host metabolism, and fermentation conditions can lead to significantly higher yields, paving the way for industrial-scale production.

References

Application Notes and Protocols for the Genetic Engineering of Nostoc for Echinenone Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Echinenone, a ketocarotenoid, holds significant value as a potent antioxidant with applications in the pharmaceutical, nutraceutical, and cosmetic industries. Cyanobacteria, particularly filamentous species like Nostoc, are attractive platforms for the biotechnological production of this compound due to their photosynthetic lifestyle, simple nutritional requirements, and genetic tractability. This document provides detailed application notes and protocols for the genetic engineering of Nostoc sp. to enhance the production of this compound. The core strategy involves the overexpression of the β-carotene ketolase enzyme, which catalyzes the conversion of β-carotene to this compound.

Metabolic Pathway for this compound Biosynthesis

The biosynthesis of this compound in Nostoc is an extension of the general carotenoid pathway. The key enzymatic step for this compound production is the ketolation of β-carotene, a reaction catalyzed by β-carotene ketolase (CrtO or CrtW).[1][2] Overexpression of the gene encoding this enzyme can significantly increase the flux towards this compound and its downstream product, canthaxanthin.

Echinenone_Biosynthesis_Pathway cluster_pathway Carotenoid Biosynthesis Pathway GGPP Geranylgeranyl Pyrophosphate (GGPP) Phytoene Phytoene GGPP->Phytoene CrtB (Phytoene synthase) Lycopene Lycopene Phytoene->Lycopene CrtP, CrtQ / CrtI (Desaturases) beta_carotene β-Carotene Lycopene->beta_carotene CrtL (Lycopene cyclase) This compound This compound beta_carotene->this compound CrtO / CrtW (β-carotene ketolase) Canthaxanthin Canthaxanthin This compound->Canthaxanthin CrtO / CrtW (β-carotene ketolase)

Caption: Metabolic pathway for this compound biosynthesis in Nostoc.

Experimental Workflow for Genetic Engineering of Nostoc

The overall workflow for genetically engineering Nostoc for enhanced this compound production involves several key stages, from the initial design and construction of an expression vector to the final analysis of the engineered strain.

Experimental_Workflow start Start: Identify CrtO Gene vector_design Vector Design & Construction Design expression cassette (Promoter-CrtO-Terminator) Clone into a suitable shuttle vector start->vector_design transformation Transformation of Nostoc Conjugation with E. coli donor strain vector_design->transformation selection Selection & Segregation Select for antibiotic resistance Ensure complete segregation of the transgene transformation->selection cultivation Cultivation of Transgenic Strain Grow under normal and stress conditions (e.g., osmotic stress) selection->cultivation analysis Analysis Pigment extraction and quantification (HPLC) Growth analysis cultivation->analysis end End: this compound-overproducing strain analysis->end

Caption: Experimental workflow for genetic engineering of Nostoc.

Quantitative Data Summary

The following table summarizes the quantitative data from a study where a heterologous crtO gene from Nostoc flagelliforme was overexpressed in Nostoc sp. PCC 7120.[1]

Cultivation ConditionStrainThis compound Production Increase (%)Canthaxanthin Production Increase (%)
Normal (BG11 medium, 30°C) Transgenic Nostoc sp. PCC 7120> 16%> 80%
Osmotic Stress (BG11 + 0.4 M mannitol, 30°C) Transgenic Nostoc sp. PCC 7120> 16%> 80%

Detailed Experimental Protocols

Protocol 1: Construction of the crtO Expression Vector

  • Gene Amplification: Amplify the coding sequence of the β-carotene ketolase gene (crtO) from the genomic DNA of a suitable source organism (e.g., Nostoc flagelliforme) using PCR with primers containing appropriate restriction sites.

  • Vector Backbone: Utilize a shuttle vector capable of replication in both E. coli and Nostoc, containing an antibiotic resistance marker for selection in both hosts.

  • Promoter Selection: Place the crtO gene under the control of a strong constitutive or inducible promoter that is functional in Nostoc.

  • Cloning: Digest both the PCR product and the shuttle vector with the corresponding restriction enzymes. Ligate the crtO fragment into the vector.

  • Transformation of E. coli: Transform the ligation product into a competent E. coli strain (e.g., DH5α) for plasmid amplification.

  • Verification: Verify the correct insertion and orientation of the crtO gene by restriction digestion and DNA sequencing.

Protocol 2: Transformation of Nostoc sp. PCC 7120

This protocol is based on a triparental conjugation method.

  • Prepare Cultures:

    • Grow a 50 mL culture of the recipient Nostoc sp. PCC 7120 in BG11 medium to an OD750 of 0.6-0.8.

    • Grow cultures of the E. coli donor strain (containing the crtO expression vector) and a helper strain (containing a conjugation-assisting plasmid) in LB medium with appropriate antibiotics.

  • Conjugation:

    • Harvest 1.5 mL of the E. coli donor and helper strains by centrifugation. Wash the pellets with fresh LB medium.

    • Harvest 25-30 mL of the Nostoc culture by centrifugation and resuspend the pellet in 1 mL of fresh BG11 medium.

    • Mix the Nostoc, donor E. coli, and helper E. coli cells in a single microfuge tube.

    • Spot the cell mixture onto a sterile filter placed on a BG11 agar plate.

    • Incubate the plate for 24-48 hours under standard growth conditions for Nostoc.

  • Selection of Transgenic Nostoc:

    • Transfer the filter to a BG11 agar plate containing the appropriate antibiotic for selecting transgenic Nostoc.

    • Incubate under standard growth conditions until exconjugant colonies appear (typically 10-14 days).

  • Segregation:

    • Restreak the exconjugant colonies onto fresh selective BG11 agar plates multiple times to ensure complete segregation of the transgene into all copies of the chromosome.

Protocol 3: Cultivation and Pigment Analysis

  • Inoculation: Inoculate the transgenic and wild-type Nostoc strains into fresh liquid BG11 medium. For stress experiments, supplement the BG11 medium with 0.4 M mannitol.[1]

  • Cultivation: Grow the cultures at 30°C under a continuous light intensity of approximately 50 µmol photons m-2 s-1.

  • Harvesting: Harvest the cells during the exponential growth phase by centrifugation.

  • Pigment Extraction:

    • Wash the cell pellet with distilled water.

    • Extract the pigments by resuspending the pellet in 100% acetone or methanol and incubating in the dark.

    • Centrifuge to remove cell debris.

  • Quantification:

    • Analyze the pigment composition of the supernatant using High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column.

    • Identify and quantify this compound and other carotenoids by comparing retention times and absorption spectra with authentic standards.

Safety Precautions

  • Standard microbiological safety practices should be followed when handling E. coli and Nostoc cultures.

  • Use appropriate personal protective equipment (PPE), including lab coats and gloves.

  • All genetically modified organisms should be handled and disposed of in accordance with institutional and national guidelines.

References

Application Notes and Protocols for Echinenone as a Natural Food Colorant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinenone is a naturally occurring keto-carotenoid pigment responsible for the orange-red hues observed in various microorganisms, including cyanobacteria (e.g., Spirulina), microalgae (e.g., Botryococcus braunii), and certain bacteria (e.g., Micrococcus roseus).[1] As a member of the xanthophyll family, this compound possesses antioxidant properties and has potential applications as a natural colorant in the food, nutraceutical, and cosmetic industries.[1] Its vibrant color and biological activity make it a compelling alternative to synthetic food dyes. This document provides detailed application notes and experimental protocols for the extraction, characterization, and evaluation of this compound for use as a natural food colorant.

Physicochemical Properties and Color Characteristics

This compound (β,β-Caroten-4-one) is a C40 carotenoid with the chemical formula C₄₀H₅₂O. It is synthesized from β-carotene. The presence of a keto group on the β-ionone ring is responsible for its characteristic orange-red color.

Table 1: Physicochemical and Colorimetric Data for this compound

ParameterValueReference
Chemical Formula C₄₀H₅₂O[2]
Molar Mass 550.8 g/mol
Appearance Orange-red crystalline powder
Solubility Soluble in nonpolar solvents (e.g., hexane, acetone, chloroform)[1][2]
Insoluble in water
Absorption Maxima (λmax) ~458-462 nm (in hexane/acetone)[1]
CIELAB Color Space (Lab) L: 75-85, a: 30-40, b*: 60-70Estimated values for a solution in oil. Actual values may vary based on concentration and solvent.

Experimental Protocols

Protocol 1: Extraction of this compound from Botryococcus braunii

This protocol describes the extraction of this compound from the microalga Botryococcus braunii.

Materials:

  • Freeze-dried Botryococcus braunii biomass

  • n-hexane

  • Acetone

  • Centrifuge

  • Rotary evaporator

  • Glassware

Procedure:

  • Weigh 10 g of freeze-dried Botryococcus braunii biomass.

  • Add 200 mL of a 3:1 (v/v) mixture of n-hexane and acetone to the biomass.[1]

  • Homogenize the mixture using a high-shear mixer for 10 minutes.

  • Centrifuge the mixture at 5000 x g for 15 minutes to pellet the cell debris.

  • Decant the supernatant containing the extracted pigments.

  • Repeat the extraction process (steps 2-5) with the pellet two more times to ensure complete extraction.

  • Combine all supernatants.

  • Concentrate the combined extract to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • The resulting oleoresin contains a mixture of carotenoids, with this compound as a major component.

Protocol 2: Purification of this compound by Column Chromatography

This protocol details the purification of this compound from the crude extract obtained in Protocol 1.

Materials:

  • Crude this compound extract

  • Silica gel (60-120 mesh)

  • Glass chromatography column (e.g., 50 cm length, 5 cm diameter)

  • Petroleum ether

  • Acetone

  • Methanol

  • Fraction collector

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Developing solvent: Ethyl acetate:Methanol (9:1 v/v)[2]

Procedure:

  • Prepare a slurry of silica gel in petroleum ether and pack the chromatography column.

  • Dissolve the crude extract in a minimal amount of petroleum ether and load it onto the column.

  • Elute the column initially with 100% petroleum ether at a flow rate of 1 mL/min.[2]

  • Gradually increase the polarity of the mobile phase by adding increasing percentages of acetone to the petroleum ether (e.g., 3-5%, then increasing up to 100%).[2]

  • Collect fractions of the eluate using a fraction collector.

  • Monitor the separation of pigments by observing the colored bands moving down the column.

  • Analyze the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing this compound. The retention factor (Rf) for this compound can be determined using the specified developing solvent.[2]

  • Pool the fractions containing pure this compound.

  • Evaporate the solvent under reduced pressure to obtain purified this compound.

Protocol 3: Evaluation of this compound Stability

This protocol outlines a general procedure for assessing the stability of this compound under various conditions.

Materials:

  • Purified this compound

  • Food-grade solvent or oil

  • pH buffers (e.g., pH 3, 5, 7)

  • Temperature-controlled incubator with and without light exposure

  • Spectrophotometer or colorimeter

Procedure:

  • Sample Preparation: Prepare solutions of this compound at a known concentration in a food-grade solvent or oil. For pH stability, disperse the this compound solution in aqueous systems with different pH buffers.

  • Temperature and Light Exposure:

    • Heat Stability: Incubate the samples at different temperatures (e.g., 4°C, 25°C, 60°C, 100°C) in the dark.

    • Light Stability: Expose the samples to a controlled light source (e.g., fluorescent or UV light) at a constant temperature.

  • Analysis:

    • At regular time intervals (e.g., 0, 24, 48, 72 hours), withdraw aliquots of the samples.

    • Measure the absorbance of the samples at the λmax of this compound using a spectrophotometer to determine the remaining concentration.

    • Alternatively, measure the color change using a colorimeter to obtain Lab* values.

  • Data Analysis:

    • Calculate the percentage degradation of this compound over time for each condition.

    • Plot the degradation curves and determine the degradation kinetics (e.g., zero-order, first-order).

Table 2: Hypothetical Stability Data for this compound (Illustrative Example)

ConditionTime (hours)% this compound RemainingLab*
pH 3, 25°C, Dark 010080.235.165.4
249579.834.564.8
489179.534.064.1
pH 7, 25°C, Dark 010080.235.165.4
248878.933.263.5
487977.831.862.3
25°C, Light 010080.235.165.4
247577.131.061.9
485574.528.559.2
60°C, Dark 010080.235.165.4
246575.329.860.1
484071.826.157.3

Note: This is hypothetical data for illustrative purposes. Actual stability will depend on the specific conditions and food matrix.

Protocol 4: Application of this compound in a Model Beverage System

This protocol provides a general guideline for incorporating this compound into a beverage.

Materials:

  • Purified this compound

  • Food-grade emulsifier (e.g., polysorbate 80, gum acacia)

  • High-speed homogenizer

  • Beverage base (e.g., water, sugar, citric acid)

Procedure:

  • Preparation of this compound Emulsion:

    • Dissolve a known amount of purified this compound in a food-grade oil (e.g., medium-chain triglycerides) to create a concentrated solution.

    • In a separate vessel, dissolve the emulsifier in water.

    • Slowly add the oil phase to the aqueous phase while mixing with a high-speed homogenizer to form a stable oil-in-water emulsion.

  • Incorporation into Beverage:

    • Prepare the beverage base by dissolving sugar and citric acid in water to the desired concentrations.

    • Add the this compound emulsion to the beverage base at a level sufficient to achieve the target color. Typical starting concentrations for carotenoid-based colorants are in the range of 10-100 ppm.

    • Mix thoroughly to ensure uniform distribution.

  • Evaluation:

    • Observe the color and clarity of the beverage.

    • Monitor the stability of the color over time under different storage conditions (refrigerated, ambient, light exposure).

    • Assess any potential impact on the flavor and aroma of the beverage.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_application Application biomass Botryococcus braunii Biomass extraction Solvent Extraction (n-hexane:acetone 3:1) biomass->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant concentration Rotary Evaporation supernatant->concentration crude_extract Crude this compound Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling evaporation Solvent Evaporation pooling->evaporation pure_this compound Purified this compound evaporation->pure_this compound emulsification Emulsification pure_this compound->emulsification incorporation Incorporation into Food Matrix emulsification->incorporation final_product Colored Food Product incorporation->final_product stability_testing Stability Testing (pH, Temp, Light) final_product->stability_testing

Caption: Experimental workflow for the extraction, purification, and application of this compound.

biosynthesis_pathway ggpp Geranylgeranyl pyrophosphate phytoene Phytoene ggpp->phytoene CrtB lycopene Lycopene phytoene->lycopene CrtI beta_carotene β-Carotene lycopene->beta_carotene CrtY This compound This compound beta_carotene->this compound CrtW (β-carotene ketolase)

Caption: Biosynthesis pathway of this compound from β-carotene.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Antioxidant) ros ROS (Oxidative Stress) This compound->ros Scavenges keap1_nrf2 Keap1-Nrf2 Complex ros->keap1_nrf2 Induces Dissociation keap1 Keap1 keap1_nrf2->keap1 Releases nrf2_cyto Nrf2 keap1_nrf2->nrf2_cyto Releases ubiquitination Ubiquitination & Proteasomal Degradation keap1->ubiquitination nrf2_cyto->ubiquitination Inhibited by ROS nrf2_nu Nrf2 nrf2_cyto->nrf2_nu Translocation are ARE (Antioxidant Response Element) nrf2_nu->are Binds with Maf maf Maf antioxidant_genes Antioxidant Gene Expression (e.g., HO-1, NQO1) are->antioxidant_genes Activates

Caption: Proposed antioxidant signaling pathway of this compound via Nrf2 activation.

Regulatory Status

As of the current date, this compound is not explicitly listed as an approved food colorant by the U.S. Food and Drug Administration (FDA) under 21 CFR Parts 73 and 74, nor by the European Food Safety Authority (EFSA) in their list of authorized food additives. Therefore, its use as a food colorant in commercial products in these regions would require a formal petition and safety assessment.

Discussion and Future Outlook

This compound presents a promising natural alternative to synthetic orange-red food colorants. Its microbial origin offers a potentially sustainable and scalable production platform. The inherent antioxidant activity of this compound may also contribute to the overall quality and shelf-life of food products by preventing oxidative degradation, and could provide added health benefits.

Further research is required to fully elucidate the stability of this compound in various food matrices and under different processing conditions. Comprehensive toxicological studies are also necessary to support its approval as a food additive by regulatory bodies. Optimization of fermentation and downstream processing will be crucial for the cost-effective production of food-grade this compound. The development of stable formulations, such as microencapsulated powders or oil-based dispersions, will be key to its successful application in the food industry.

Disclaimer: The provided protocols are intended for research and development purposes only. Any application of this compound in food products for commercial purposes must comply with the regulatory requirements of the respective country.

References

Application Notes and Protocols: Echinenone in Aquaculture Feed

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinenone, a keto-carotenoid, is a significant pigment in various marine organisms and plays a crucial role in the coloration, antioxidant defense, and overall health of several aquaculture species. Aquatic animals are incapable of de novo synthesis of carotenoids and must obtain them from their diet. This compound is often metabolized from dietary precursors, most notably β-carotene.[1][2][3][4] These application notes provide a comprehensive overview of the role of this compound in aquaculture, with a focus on its application in feed to enhance desired physiological attributes. The following sections detail the metabolic pathways, summarize the quantitative effects of its precursor on key performance indicators, and provide detailed experimental protocols for its study.

Physiological Roles of this compound in Aquaculture Species

This compound is primarily recognized for its contribution to the pigmentation of various tissues in aquatic animals, which is a critical factor for consumer acceptance and market value.[2][5] Beyond coloration, as a carotenoid, this compound is implicated in antioxidant activities and can influence the immune response and reproductive success of aquatic species.[1][6]

  • Pigmentation: In species like the sea urchin, this compound is the dominant carotenoid responsible for the desirable orange-red color of the gonads.[2][5][7] In crustaceans, it contributes to the pigmentation of the exoskeleton and other tissues.[3]

  • Antioxidant Capacity: Carotenoids, including this compound, are known for their ability to quench reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This antioxidant function is vital for mitigating stress in cultured aquatic animals.[1][6]

  • Immune Response: A robust antioxidant system is closely linked to a healthy immune response. By reducing oxidative stress, carotenoids can enhance the immune function of aquatic organisms.[1][6]

  • Pro-vitamin A Activity: this compound can be converted to vitamin A, an essential nutrient for vision, growth, reproduction, and immunity in animals.

Data on this compound Application from β-Carotene Supplementation

Direct supplementation of purified this compound in aquaculture feed is not widely documented in scientific literature. However, numerous studies have demonstrated the in vivo conversion of dietary β-carotene to this compound and the subsequent physiological effects. The following tables summarize quantitative data from such studies.

Table 1: Effects of Dietary β-Carotene Supplementation on Growth Performance and this compound Content in Litopenaeus vannamei (Whiteleg Shrimp)

Dietary β-Carotene (mg/kg)Final Weight (g)Weight Gain Rate (%)Specific Growth Rate (%/day)This compound in Gonads (µg/kg)Reference
0 (Control)10.5 ± 0.5600 ± 502.5 ± 0.2Not Reported[1]
15011.2 ± 0.6650 ± 602.7 ± 0.3Not Reported[1]
30012.0 ± 0.7700 ± 702.9 ± 0.3Not Reported[1]

Table 2: Effects of Dietary β-Carotene on Gonad Color and Carotenoid Composition in Strongylocentrotus intermedius (Sea Urchin)

Dietary β-Carotene (mg/kg)Gonad Redness (a)Gonad Yellowness (b)Gonad β-Carotene (µg/kg)Gonad this compound (µg/kg)Reference
0 (Control)5.2 ± 0.520.1 ± 1.50.5 ± 0.13.5 ± 0.4[4]
1508.9 ± 0.725.4 ± 1.81.2 ± 0.28.7 ± 0.9[4]
30011.5 ± 0.928.7 ± 2.11.96 ± 0.311.97 ± 1.2[4]

Table 3: Effects of β-Carotene Enrichment on Carotenoid Content in Artemia Metanauplii

β-Carotene Enrichment (mg/L)Duration (hours)β-Carotene Content (µg/g)This compound Content (µg/g)Canthaxanthin Content (µg/g)Reference
0 (Control)242.5 ± 0.31.8 ± 0.23.1 ± 0.4[3][8]
1512150.1 ± 10.510.2 ± 0.95.8 ± 0.6[3][8]
1524120.5 ± 9.88.5 ± 0.87.2 ± 0.7[3][8]

Signaling and Metabolic Pathways

The conversion of β-carotene to this compound is a key metabolic step in many aquatic invertebrates. This process is catalyzed by carotenoid ketolases. The resulting this compound can then be further metabolized or deposited in various tissues.

echinenone_metabolism cluster_feed Dietary Intake cluster_metabolism Metabolism in Gut/Hepatopancreas cluster_deposition Tissue Deposition Beta-Carotene Beta-Carotene Carotenoid Ketolase Carotenoid Ketolase Beta-Carotene->Carotenoid Ketolase Substrate This compound This compound Carotenoid Ketolase->this compound Catalysis Gonads Gonads This compound->Gonads Pigmentation Exoskeleton Exoskeleton This compound->Exoskeleton Pigmentation Other Tissues Other Tissues This compound->Other Tissues Antioxidant/Immunity

Metabolic pathway of β-carotene to this compound.

Experimental Protocols

The following protocols provide detailed methodologies for conducting a feeding trial to assess the effects of dietary carotenoids and for analyzing key physiological parameters.

Experimental Workflow: Feeding Trial

feeding_trial_workflow Acclimation Acclimation Feeding_Trial Feeding Trial (e.g., 8 weeks) Acclimation->Feeding_Trial Diet_Formulation Diet Formulation (Control & this compound/Precursor) Diet_Formulation->Feeding_Trial Data_Collection Data Collection (Growth, Survival) Feeding_Trial->Data_Collection Tissue_Sampling Tissue Sampling (Gonads, Muscle, Hemolymph) Feeding_Trial->Tissue_Sampling Analysis Analysis Data_Collection->Analysis Tissue_Sampling->Analysis

General workflow for a feeding trial.

1. Protocol for a Representative Feeding Trial

This protocol is a general guideline and should be adapted for the specific species and research question.

  • 1.1. Experimental Animals and Acclimation:

    • Source healthy, uniform-sized animals from a reliable hatchery or supplier.

    • Acclimate the animals to the experimental conditions (tanks, water quality, and a basal diet without supplemental carotenoids) for at least two weeks prior to the start of the trial.

  • 1.2. Experimental Diets:

    • Formulate a basal diet that meets the known nutritional requirements of the target species but is devoid of carotenoids.

    • Prepare experimental diets by supplementing the basal diet with graded levels of β-carotene (e.g., 0, 50, 100, 200 mg/kg feed) as a precursor for this compound. If available, purified this compound can be used.

    • Store the diets in airtight containers at -20°C to prevent degradation of the carotenoids.

  • 1.3. Experimental Design:

    • Randomly distribute the acclimated animals into experimental tanks (at least three replicate tanks per dietary treatment).

    • Feed the animals to apparent satiation two to three times daily for a predetermined period (e.g., 8-12 weeks).

    • Monitor and record water quality parameters (temperature, pH, dissolved oxygen, ammonia, nitrite) regularly.

  • 1.4. Data and Sample Collection:

    • At the end of the feeding trial, collectively weigh the animals in each tank to determine final weight, weight gain, specific growth rate (SGR), and feed conversion ratio (FCR).

    • Collect tissue samples (e.g., gonads, muscle, hepatopancreas, exoskeleton) for carotenoid analysis.

    • Collect hemolymph or serum for antioxidant and immune parameter analysis.

2. Protocol for Carotenoid Extraction and HPLC Analysis

  • 2.1. Sample Preparation:

    • Homogenize a known weight of tissue (e.g., 0.5 g) in a suitable solvent (e.g., acetone or ethanol) using a tissue homogenizer.

    • Extract the carotenoids by repeated homogenization and centrifugation until the tissue pellet is colorless.

    • Pool the supernatants and evaporate to dryness under a stream of nitrogen.

  • 2.2. Saponification (Optional, for lipid-rich tissues):

    • To remove interfering lipids, re-dissolve the extract in a small volume of ethanol and add an equal volume of 60% (w/v) potassium hydroxide.

    • Incubate in the dark at room temperature for 2 hours or overnight at 4°C.

    • Partition the carotenoids into an organic solvent (e.g., hexane:diethyl ether, 1:1, v/v).

  • 2.3. HPLC Analysis:

    • Re-dissolve the final carotenoid extract in a suitable mobile phase solvent.

    • Inject the sample into a high-performance liquid chromatography (HPLC) system equipped with a C18 or C30 reverse-phase column and a photodiode array (PDA) detector.

    • Use a gradient elution program with a mobile phase consisting of solvents like methanol, acetonitrile, and water.

    • Identify and quantify this compound by comparing the retention time and absorption spectrum to that of a pure standard. Detection is typically performed at around 458-470 nm.

3. Protocol for Antioxidant Enzyme Assays

  • 3.1. Tissue Homogenate Preparation:

    • Homogenize a known weight of tissue (e.g., liver, hepatopancreas) in ice-cold phosphate buffer (pH 7.4).

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant for enzyme activity assays. Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

  • 3.2. Superoxide Dismutase (SOD) Activity Assay:

    • This assay is based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system.

    • The reaction mixture contains phosphate buffer, xanthine, NBT, and the tissue supernatant.

    • The reaction is initiated by the addition of xanthine oxidase.

    • Measure the change in absorbance at 560 nm. One unit of SOD activity is defined as the amount of enzyme that inhibits the rate of NBT reduction by 50%.

  • 3.3. Catalase (CAT) Activity Assay:

    • This assay measures the decomposition of hydrogen peroxide (H₂O₂).

    • The reaction mixture contains phosphate buffer and the tissue supernatant.

    • The reaction is initiated by the addition of a known concentration of H₂O₂.

    • Monitor the decrease in absorbance at 240 nm as H₂O₂ is consumed. One unit of CAT activity is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.

  • 3.4. Glutathione Peroxidase (GPx) Activity Assay:

    • This assay couples the reduction of an organic hydroperoxide by GPx with the oxidation of NADPH by glutathione reductase.

    • The reaction mixture contains phosphate buffer, glutathione, glutathione reductase, NADPH, and the tissue supernatant.

    • The reaction is initiated by the addition of the hydroperoxide substrate (e.g., tert-butyl hydroperoxide).

    • Monitor the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+. One unit of GPx activity is defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.

4. Protocol for Immune Parameter Assays

  • 4.1. Lysozyme Activity Assay:

    • This turbidimetric assay measures the ability of lysozyme in the serum or plasma to lyse the cell walls of the bacterium Micrococcus lysodeikticus.

    • Prepare a suspension of M. lysodeikticus in a suitable buffer.

    • Add a small volume of the serum/plasma sample to the bacterial suspension.

    • Measure the decrease in absorbance at 450 nm over time at a constant temperature.

    • Lysozyme activity is typically expressed in units/mL, where one unit corresponds to a specific change in absorbance per minute.

  • 4.2. Phagocytic Activity Assay of Hemocytes:

    • Collect hemolymph from the animals into an anticoagulant solution.

    • Isolate the hemocytes by centrifugation.

    • Incubate the hemocytes with fluorescently labeled latex beads or bacteria (e.g., FITC-labeled Vibrio) for a specific period.

    • Stop the phagocytosis by adding cold buffer and wash the cells to remove non-phagocytosed particles.

    • Analyze the percentage of phagocytic cells and the number of particles per cell using flow cytometry or fluorescence microscopy.

Logical Relationship Diagram

logical_relationship cluster_effects Physiological Effects Dietary_Precursor Dietary Precursor (e.g., β-Carotene) Metabolism Metabolic Conversion (Carotenoid Ketolase) Dietary_Precursor->Metabolism Echinenone_Bioavailability This compound Bioavailability in Tissues Metabolism->Echinenone_Bioavailability Pigmentation Pigmentation Echinenone_Bioavailability->Pigmentation Antioxidant_Defense Antioxidant Defense Echinenone_Bioavailability->Antioxidant_Defense Immune_Modulation Immune Modulation Echinenone_Bioavailability->Immune_Modulation

Logical flow from dietary precursor to physiological effects.

References

Application Note: Echinenone as a Standard for Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Echinenone is a naturally occurring keto-carotenoid found in various organisms, including cyanobacteria and marine invertebrates.[1][2] Structurally, it is a derivative of beta-carotene with a ketone group at the 4-position (β,β-Caroten-4-one).[3][4] Its distinct chromophore and relative stability make it a valuable standard for chromatographic applications. This compound is frequently utilized as an external or internal standard for the accurate identification and quantification of carotenoids in complex biological matrices such as plasma.[3] This document provides detailed protocols and data for the use of this compound as a chromatography standard.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use as a standard. Key properties are summarized in the table below.

PropertyValueSource
IUPAC Name β,β-Caroten-4-one[5]
Synonyms 4-keto-β-carotene, Aphanin, Myxoxanthin[1]
Molecular Formula C₄₀H₅₄O[2]
Molecular Weight 550.86 g/mol [1]
CAS Number 432-68-8
Appearance Solid, orange-red crystals[1][3]
UV-Vis λmax 459 nm (in Hexane with 2% Dichloromethane)[3]
461 nm (in Acetone)[5]
461 nm (in Ethanol)[5]
Storage Temperature -20°C[3]

Experimental Protocols

Standard Solution Preparation

Accurate preparation of standard solutions is critical for quantitative analysis. Due to the susceptibility of carotenoids to oxidation and photodegradation, proper handling and storage are paramount.

Materials:

  • This compound solid standard (≥95.0% purity)[3]

  • HPLC-grade solvents (e.g., Tetrahydrofuran (THF), Acetone, Ethanol)[6][7]

  • Butylated hydroxytoluene (BHT) (as an antioxidant, optional but recommended)

  • Volumetric flasks (amber glass)

  • Syringes and 0.22 µm filters

  • Nitrogen gas

Protocol for Stock Standard Solution (e.g., 100 µg/mL):

  • Weighing: Accurately weigh approximately 1 mg of this compound solid standard in a tared, amber vial.

  • Dissolution: Dissolve the weighed standard in a suitable solvent. Tetrahydrofuran (THF) is often used for initial dissolution.[6] For a 100 µg/mL solution, dissolve 1 mg in 10 mL of solvent. To prevent degradation, solvents can be stabilized with 0.01% BHT.[8]

  • Sonication: If necessary, sonicate the solution briefly in a cool water bath to ensure complete dissolution.

  • Storage: Store the stock solution in an amber, tightly sealed vial at -20°C under a nitrogen atmosphere to prevent oxidation.[6]

Protocol for Working Standard Solutions:

  • Dilution: Prepare working standard solutions by diluting the stock solution with the mobile phase to be used in the chromatographic analysis.

  • Calibration Curve: Generate a series of dilutions to create a calibration curve covering the expected concentration range of the analyte in the samples (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Filtration: Before injection, filter all working standards through a 0.22 µm syringe filter.

  • Stability: Prepare working solutions fresh daily and keep them protected from light and heat during use.

G Workflow for this compound Standard Preparation and Use cluster_prep Standard Preparation cluster_working Working Solution & Analysis cluster_storage Storage Conditions weigh 1. Weigh this compound Solid dissolve 2. Dissolve in Stabilized Solvent (e.g., THF) weigh->dissolve stock 3. Prepare Stock Solution dissolve->stock dilute 4. Dilute Stock to Working Concentrations stock->dilute Use for Dilution storage_conditions -20°C Amber Vials Under Nitrogen stock->storage_conditions filter 5. Filter Standard Solutions dilute->filter inject 6. Inject into Chromatograph filter->inject

Figure 1. Workflow for preparing and using this compound standards.

High-Performance Liquid Chromatography (HPLC) Method

This protocol provides a general method for the separation of this compound. Optimization may be required depending on the sample matrix and specific carotenoids of interest. C30 columns are often recommended for superior resolution of carotenoid isomers, though C18 columns are also commonly used.[9]

Instrumentation & Columns:

  • HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.

  • Reversed-phase C30 or C18 column (e.g., 4.6 mm x 150 mm, 3-5 µm particle size).

Mobile Phase & Gradient (Example 1):

  • Solvent A: Methanol

  • Solvent B: Methyl-tert-butyl ether (MTBE)

  • Solvent C: Water

  • Gradient: A gradient elution is typically required for complex samples. A starting condition could be 81% A, 15% B, 4% C, gradually increasing the percentage of MTBE.[9]

  • Detection: 450-460 nm.[5][8]

  • Column Temperature: 20-25°C.[9]

Mobile Phase (Example 2 - Isocratic):

  • Mobile Phase: Acetonitrile:Dichloromethane:Methanol (70:20:10, v/v/v).[6]

  • Flow Rate: 1.3 - 2.5 mL/min.[6]

  • Detection: Programmable multiwavelength detection, with a primary wavelength at 450-460 nm.[6]

Protocol:

  • System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject 10-20 µL of the filtered standard or sample extract.

  • Data Acquisition: Acquire data for a sufficient duration to allow for the elution of all compounds of interest.

  • Identification: Identify the this compound peak by comparing its retention time with that of the pure standard.

  • Quantification: Use the peak area from the chromatogram and the calibration curve to determine the concentration of this compound in the sample.

Quantitative Data Summary

The following table summarizes representative chromatographic data for this compound. Performance characteristics like LOD and LOQ are highly method- and instrument-dependent.

ParameterValueChromatographic SystemSource
Column Discovery HS F5, 150 mm x 2.1 mm, 3 µmHPLC[8]
Mobile Phase A: 10 mM ammonium formate (pH 3); B: AcetonitrileHPLC[8]
Detection Wavelength 450 nmHPLC-DAD[8]
Retention Time (RT) 6.9 minHPLC[8]
Column Shim-pack VP-ODS, 150 mm x 2.0 mmHPLC-MS[10]
Mobile Phase A: Water; B: Methanol (Gradient)HPLC-MS[10]
Ionization (MS) APCI (+)HPLC-MS[10]
Precursor Ion (m/z) 551.4 [M+H]⁺UPLC-ESI-QTOF[1]

Biological Pathway: this compound Biosynthesis

This compound is a key intermediate in the biosynthesis of other carotenoids, such as canthaxanthin, in certain organisms.[3] It is synthesized from β-carotene in a reaction catalyzed by the enzyme β-carotene ketolase, also known as CrtO or CrtW.[3] Understanding this pathway is relevant for researchers studying carotenoid metabolism and for professionals in biotechnology aiming to engineer organisms for enhanced production of these valuable compounds.[11]

G This compound Biosynthesis Pathway b_carotene β-Carotene This compound This compound (β,β-Caroten-4-one) b_carotene->this compound Oxidation (Ketone addition at C4) canthaxanthin Canthaxanthin This compound->canthaxanthin Oxidation (Ketone addition at C4') enzyme1 β-carotene ketolase (CrtO / CrtW) enzyme1->this compound enzyme2 β-carotene ketolase (CrtO / CrtW) enzyme2->canthaxanthin

Figure 2. Biosynthesis of this compound from β-carotene.

Disclaimer: These protocols and application notes are intended for guidance and should be adapted and validated by the end-user for their specific analytical requirements and instrumentation. Always consult relevant safety data sheets (SDS) before handling chemicals.

References

Application Notes and Protocols for the Synthesis of Echinenone from Beta-Carotene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echinenone, a ketocarotenoid with significant antioxidant properties, is a valuable compound in the pharmaceutical and nutraceutical industries. This document provides detailed protocols for the synthesis of this compound from beta-carotene, focusing on the well-established enzymatic conversion. While chemical synthesis methods exist, enzymatic synthesis offers high specificity and milder reaction conditions. This application note includes a comprehensive experimental protocol for the enzymatic synthesis, purification, and characterization of this compound, complete with quantitative data and analytical methodologies.

Introduction

This compound (β,β-Caroten-4-one) is a naturally occurring xanthophyll pigment found in various organisms, including cyanobacteria and marine invertebrates.[1][2] It is an intermediate in the biosynthesis of other commercially important carotenoids like canthaxanthin and astaxanthin. The introduction of a keto group at the C4 position of one of the β-ionone rings of beta-carotene imparts unique chemical and biological properties to this compound, including potent antioxidant activity. The synthesis of this compound is of significant interest for research and development in areas such as oxidative stress-related diseases and as a potential therapeutic agent.

Synthesis of this compound from Beta-Carotene

The primary and most efficient method for the synthesis of this compound from beta-carotene is through enzymatic oxidation. This process utilizes the enzyme β-carotene ketolase (also referred to as CrtW or CrtO), which specifically catalyzes the introduction of a keto group at the 4-position of a β-ionone ring.[3][4]

Enzymatic Synthesis Pathway

The enzymatic conversion of beta-carotene to this compound is a single-step oxidation reaction. The β-carotene ketolase enzyme utilizes molecular oxygen to introduce a carbonyl group at an allylic position on one of the β-rings of the beta-carotene molecule.

Synthesis_Pathway beta_carotene β-Carotene This compound This compound beta_carotene->this compound Oxidation enzyme β-Carotene Ketolase (CrtW/CrtO) + O₂

Caption: Enzymatic conversion of beta-carotene to this compound.

Experimental Protocols

This section provides a detailed protocol for the enzymatic synthesis of this compound from beta-carotene using a recombinant β-carotene ketolase.

Materials and Reagents
  • β-Carotene (substrate)

  • Recombinant β-carotene ketolase (e.g., from Brevundimonas sp. expressed in E. coli)[5]

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • Detergent (e.g., Tween 80 or CHAPS)

  • Cofactors (if required by the specific enzyme, e.g., FeSO₄)

  • Organic solvents for extraction (e.g., acetone, methanol, petroleum ether, chloroform)

  • Silica gel (60-120 mesh) for column chromatography[6]

  • TLC plates (silica gel 60 F254)

Enzymatic Reaction Setup
  • Substrate Preparation: Prepare a stock solution of β-carotene in a suitable organic solvent (e.g., acetone or a chloroform/methanol mixture) to facilitate its dispersion in the aqueous reaction buffer.

  • Reaction Mixture: In a reaction vessel, combine the phosphate buffer, a non-ionic detergent to aid in solubilizing the lipophilic β-carotene, and any necessary cofactors.

  • Enzyme Addition: Add the purified recombinant β-carotene ketolase to the reaction mixture.

  • Initiation: Add the β-carotene stock solution to the reaction mixture to initiate the enzymatic conversion.

  • Incubation: Incubate the reaction mixture at an optimal temperature for the enzyme (typically 25-37 °C) with gentle agitation for a specified period (e.g., 2-24 hours). Protect the reaction from light to prevent photo-degradation of carotenoids.

Extraction and Purification of this compound
  • Extraction: Following incubation, extract the carotenoids from the aqueous reaction mixture using a mixture of organic solvents. A common method is to add a 2:1 (v/v) mixture of chloroform and methanol. Centrifuge to separate the phases and collect the organic (lower) phase containing the carotenoids. Repeat the extraction process to maximize recovery.

  • Solvent Evaporation: Evaporate the pooled organic extracts to dryness under a stream of nitrogen.

  • Column Chromatography: Purify the crude extract containing this compound using silica gel column chromatography.[6]

    • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., petroleum ether or hexane) and pack it into a glass column.

    • Sample Loading: Dissolve the dried extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elution: Elute the column with a solvent system of increasing polarity. A typical gradient would start with 100% petroleum ether, gradually increasing the proportion of a more polar solvent like acetone.[6] this compound, being more polar than beta-carotene, will elute after the unreacted substrate.

    • Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).

Characterization of this compound

The purified this compound can be characterized using various spectroscopic techniques.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Reaction Parameters and Yields for Enzymatic Synthesis of this compound

ParameterValueReference
Enzyme SourceRecombinant Brevundimonas sp. CrtW in E. coli[5]
Substrateβ-Carotene
ProductThis compound
Reaction Time2-24 hours
Temperature25-37 °C
pH~7.5
YieldVariable, dependent on enzyme activity and conditions[5]

Table 2: Spectroscopic Data for this compound

Analytical MethodObserved ValuesReference
UV-Visible Spectroscopy
λmax (in Acetone)461 nm, (474) nm[7]
λmax (in Ethanol)461 nm[7]
λmax (in Hexane)(432), 459, (483) nm[7]
λmax (in Petroleum Ether)458 nm[7]
Mass Spectrometry
Molecular FormulaC₄₀H₅₄O[1][2]
Molecular Weight550.87 g/mol [2]
[M]⁺ (m/z)551[6]
NMR Spectroscopy
¹H NMR (in CDCl₃)Data available in literature[6]
¹³C NMR (in CDCl₃)Data available in literature

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis, purification, and analysis of this compound from beta-carotene.

Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Prepare Reaction Mixture (Buffer, Detergent, Cofactors) B Add β-Carotene (Substrate) A->B C Add β-Carotene Ketolase (Enzyme) B->C D Incubate (Controlled Temperature & Light) C->D E Extract with Organic Solvents D->E F Evaporate Solvent E->F G Column Chromatography (Silica Gel) F->G H Collect & Pool Fractions G->H I TLC Analysis H->I J UV-Vis Spectroscopy H->J K Mass Spectrometry H->K L NMR Spectroscopy H->L

Caption: Workflow for this compound synthesis and analysis.

Conclusion

The enzymatic synthesis of this compound from beta-carotene provides a specific and efficient method for producing this high-value ketocarotenoid. The detailed protocols and analytical data presented in this application note offer a comprehensive guide for researchers in the fields of natural product synthesis, drug development, and biotechnology. The provided workflow and diagrams facilitate a clear understanding of the entire process, from synthesis to characterization.

References

In Vitro Antioxidant Activity Assays for Echinenone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinenone, a naturally occurring keto-carotenoid found in various marine organisms and cyanobacteria, has garnered significant interest for its potential antioxidant properties.[1] As a derivative of β-carotene, its unique chemical structure, featuring a carbonyl group, is believed to contribute to its potent radical scavenging and photoprotective activities.[2] The evaluation of the in vitro antioxidant capacity of this compound is a critical step in understanding its mechanisms of action and potential therapeutic applications in conditions associated with oxidative stress.

This document provides detailed application notes and experimental protocols for a panel of commonly employed in vitro antioxidant assays to characterize the antioxidant profile of this compound. These assays include methods for evaluating radical scavenging abilities and the capacity to modulate the activity of key antioxidant enzymes.

Radical Scavenging Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound.[3] DPPH is a stable free radical with a deep violet color, which turns to a pale yellow upon reduction by an antioxidant.[4] The degree of discoloration, measured spectrophotometrically, is proportional to the antioxidant's radical scavenging capacity.

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark bottle at 4°C.

    • This compound Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform, acetone, or DMSO) at a concentration of 1 mg/mL.

    • Working Solutions: Prepare a series of dilutions of this compound from the stock solution to obtain final concentrations ranging from 1 to 100 µg/mL.

    • Positive Control: Prepare a series of dilutions of a standard antioxidant, such as ascorbic acid or Trolox, at similar concentrations.

  • Assay Procedure:

    • In a 96-well microplate or test tubes, add 100 µL of the this compound working solutions or the positive control.

    • Add 100 µL of the 0.1 mM DPPH solution to each well/tube.

    • For the blank, add 100 µL of the solvent used for this compound dilution and 100 µL of the DPPH solution.

    • For the control, add 100 µL of the this compound working solution and 100 µL of methanol.

    • Incubate the plate/tubes in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader or spectrophotometer.[5]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Scavenging Activity = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

    The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.[6]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[7] The pre-formed radical cation has a characteristic blue-green color, which is reduced in the presence of an antioxidant.[8] The extent of decolorization is proportional to the antioxidant's activity.

Experimental Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[9] Before use, dilute the ABTS•+ working solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.700 ± 0.02 at 734 nm.[9]

    • This compound Stock and Working Solutions: Prepare as described for the DPPH assay.

    • Positive Control: Prepare a series of dilutions of Trolox or ascorbic acid.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the this compound working solutions or the positive control.

    • Add 180 µL of the diluted ABTS•+ working solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula:

    % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant capacity as the sample. The IC50 value can be determined as in the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[10] The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form results in the formation of an intense blue-colored complex, which is monitored spectrophotometrically.[11]

Experimental Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tripyridyl-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

    • This compound Stock and Working Solutions: Prepare as described for the DPPH assay.

    • Standard: Prepare a series of ferrous sulfate (FeSO₄·7H₂O) solutions (100-1000 µM) in deionized water.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the this compound working solutions or the ferrous sulfate standards.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate the plate at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation: The FRAP value is determined from a standard curve of ferrous sulfate. The results are expressed as µmol of Fe²⁺ equivalents per gram of this compound.

Antioxidant Enzyme Activity Assays

This compound has been shown to modulate the activity of key antioxidant enzymes, thereby reducing oxidative stress.[1]

Superoxide Dismutase (SOD) Activity Assay

Principle: SOD catalyzes the dismutation of the superoxide anion (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[12] The assay often involves a system that generates superoxide radicals, and the inhibition of a subsequent colorimetric reaction by SOD is measured.[13]

Experimental Protocol (WST-1 Method):

  • Reagent Preparation:

    • Commercially available SOD assay kits are recommended for ease of use and reproducibility. These kits typically contain a WST-1 working solution, an enzyme working solution (containing xanthine oxidase), and a sample buffer.

    • Sample Preparation: Prepare cell or tissue lysates containing this compound at various concentrations according to the kit's instructions.

  • Assay Procedure:

    • In a 96-well microplate, add the sample, WST-1 working solution, and enzyme working solution according to the kit's protocol.

    • Incubate the plate at 37°C for 20 minutes.

    • Measure the absorbance at 450 nm.

  • Calculation: The percentage inhibition of the reaction is calculated, and the SOD activity is determined based on a standard curve provided in the kit. The results are typically expressed as units of SOD activity per milligram of protein.

Catalase (CAT) Activity Assay

Principle: Catalase catalyzes the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen.[14] The assay measures the rate of H₂O₂ decomposition by monitoring the decrease in absorbance at 240 nm.[2]

Experimental Protocol:

  • Reagent Preparation:

    • Phosphate Buffer (50 mM, pH 7.0): Prepare a standard phosphate buffer.

    • Hydrogen Peroxide (H₂O₂) Solution (10 mM): Dilute 30% H₂O₂ in phosphate buffer. The concentration should be accurately determined by measuring its absorbance at 240 nm.

    • Sample Preparation: Prepare cell or tissue lysates treated with this compound.

  • Assay Procedure:

    • In a UV-transparent cuvette, add 2.9 mL of the H₂O₂ solution.

    • Initiate the reaction by adding 100 µL of the sample lysate.

    • Immediately record the decrease in absorbance at 240 nm for 1-3 minutes.

  • Calculation: One unit of catalase activity is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute. The activity is calculated using the molar extinction coefficient of H₂O₂ (43.6 M⁻¹cm⁻¹) and expressed as units per milligram of protein.

Glutathione Peroxidase (GPx) Activity Assay

Principle: GPx catalyzes the reduction of hydroperoxides, including H₂O₂, using reduced glutathione (GSH) as a cofactor.[10] The assay indirectly measures GPx activity by a coupled reaction with glutathione reductase (GR), which recycles the oxidized glutathione (GSSG) back to GSH at the expense of NADPH.[10] The oxidation of NADPH to NADP⁺ is monitored by the decrease in absorbance at 340 nm.

Experimental Protocol:

  • Reagent Preparation:

    • Commercially available GPx assay kits are recommended. These kits typically provide all necessary reagents, including a buffer solution, glutathione, glutathione reductase, NADPH, and a peroxide substrate (e.g., cumene hydroperoxide or tert-butyl hydroperoxide).

    • Sample Preparation: Prepare cell or tissue lysates treated with this compound.

  • Assay Procedure:

    • Follow the kit's protocol, which generally involves adding the sample, buffer, GSH, GR, and NADPH to a 96-well plate or cuvette.

    • Initiate the reaction by adding the peroxide substrate.

    • Monitor the decrease in absorbance at 340 nm for several minutes.

  • Calculation: The rate of NADPH decrease is directly proportional to the GPx activity. The activity is calculated using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹) and is typically expressed as units per milligram of protein.

Data Presentation

Quantitative Data on the Antioxidant Activity of this compound

The following table summarizes the reported effects of this compound on antioxidant enzyme activities in a cellular model.

AssaySample/TreatmentConcentrationResultReference
Superoxide Dismutase (SOD)PC12 cells induced by Aβ₂₅₋₃₅ + this compoundNot SpecifiedIncreased activity[1]
Catalase (CAT)PC12 cells induced by Aβ₂₅₋₃₅ + this compoundNot SpecifiedIncreased activity[1]
Glutathione Peroxidase (GPx)PC12 cells induced by Aβ₂₅₋₃₅ + this compoundNot SpecifiedIncreased activity[1]

Template Tables for Experimental Data

The following tables are provided for researchers to record their experimental data for the radical scavenging and ferric reducing power assays of this compound.

Table 1: DPPH Radical Scavenging Activity of this compound

Concentration (µg/mL) % Scavenging Activity IC50 (µg/mL)

| | | |

Table 2: ABTS Radical Scavenging Activity of this compound

Concentration (µg/mL) % Scavenging Activity IC50 (µg/mL) TEAC (µM Trolox Eq/g)

| | | | |

Table 3: Ferric Reducing Antioxidant Power (FRAP) of this compound

Concentration (µg/mL) Absorbance at 593 nm FRAP Value (µmol Fe²⁺ Eq/g)

| | | |

Visualization

Experimental_Workflow cluster_preparation Sample Preparation cluster_assays In Vitro Antioxidant Assays cluster_analysis Data Analysis This compound This compound Sample Stock Prepare Stock Solution This compound->Stock Dilutions Prepare Serial Dilutions Stock->Dilutions DPPH DPPH Assay Dilutions->DPPH ABTS ABTS Assay Dilutions->ABTS FRAP FRAP Assay Dilutions->FRAP Enzyme_Assays Enzyme Activity Assays (SOD, CAT, GPx) Dilutions->Enzyme_Assays Spectro Spectrophotometric Measurement DPPH->Spectro ABTS->Spectro FRAP->Spectro Enzyme_Assays->Spectro Calc % Inhibition / Activity Spectro->Calc IC50 IC50 / Equivalent Value Calculation Calc->IC50

Figure 1: General workflow for assessing the in vitro antioxidant activity of this compound.

Radical_Scavenging_Mechanisms cluster_DPPH DPPH Radical Scavenging cluster_ABTS ABTS Radical Cation Scavenging DPPH_Radical DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH_Radical->DPPH_H Echinenone_H This compound-H Echinenone_H->DPPH_Radical H• donation Echinenone_Radical This compound• Echinenone_H->Echinenone_Radical ABTS_Radical ABTS•+ (Blue-Green) ABTS ABTS (Colorless) ABTS_Radical->ABTS Echinenone_e This compound Echinenone_e->ABTS_Radical e⁻ donation Echinenone_Radical_Cation This compound•+ Echinenone_e->Echinenone_Radical_Cation

Figure 2: Chemical principles of DPPH and ABTS radical scavenging assays.

References

Application Notes and Protocols for Cell Culture Studies Involving Echinenone Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinenone is a naturally occurring carotenoid with a ketone group, structurally similar to other well-studied xanthophylls like astaxanthin and canthaxanthin. Carotenoids are known for their antioxidant, anti-inflammatory, and anti-cancer properties. While direct cell culture studies on this compound are limited, research on structurally related carotenoids provides a strong basis for investigating its potential therapeutic effects. These notes and protocols are compiled based on existing literature on similar compounds and are intended to serve as a guide for designing and conducting cell culture experiments with this compound.

Potential Applications in Cell Culture Research

  • Antioxidant Effects: Investigating the ability of this compound to mitigate oxidative stress induced by various stimuli in cell cultures.

  • Anti-inflammatory Properties: Studying the modulation of inflammatory pathways, such as NF-κB, and the secretion of pro-inflammatory cytokines in response to this compound treatment.

  • Anti-cancer Activity: Assessing the potential of this compound to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and arrest the cell cycle in various cancer cell lines.

  • Modulation of Signaling Pathways: Elucidating the effect of this compound on key cellular signaling cascades, including the PI3K/Akt and MAPK pathways, which are often dysregulated in disease.

Data Presentation

Table 1: Summary of Anticipated Effects of this compound on Cancer Cell Lines (Based on data from related carotenoids)
Cell LineAnticipated EffectKey Markers ModulatedPotential Concentration Range (µM)Reference for Analogy
MCF-7 (Breast Cancer) Induction of apoptosis, Cell cycle arrestIncreased Bax/Bcl-2 ratio, Caspase-3 activation, p53 activation1 - 20Astaxanthin, Fucoxanthin
PC-3 (Prostate Cancer) Inhibition of proliferation, Apoptosis inductionDownregulation of PI3K/Akt signaling5 - 50Astaxanthin
HT-29 (Colon Cancer) Anti-inflammatory, Pro-apoptoticInhibition of NF-κB, Reduced COX-2 expression10 - 100β-carotene, Lutein[1]
A375 (Melanoma) Inhibition of cell viabilityIncreased ROS, Loss of mitochondrial membrane potential5 - 50Canthaxanthin[2]

Note: The concentration ranges are estimations based on studies with other carotenoids and should be optimized for this compound in specific experimental settings.

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity and Cell Viability (MTT Assay)

Objective: To determine the effect of this compound on the viability and proliferation of cultured cells.

Materials:

  • Target cell line (e.g., MCF-7, PC-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment durations (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Evaluation of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Target cell line

  • 6-well cell culture plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Western Blot Analysis of Signaling Proteins

Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways like PI3K/Akt and MAPK.

Materials:

  • Target cell line

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-ERK, anti-phospho-ERK, anti-Bax, anti-Bcl-2, anti-caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound as required. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualization of Signaling Pathways and Workflows

experimental_workflow Experimental Workflow for this compound Cell Culture Studies cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Line Seeding treatment Incubation with this compound cell_culture->treatment echinenone_prep This compound Dilution echinenone_prep->treatment viability Cell Viability (MTT) treatment->viability apoptosis Apoptosis (Flow Cytometry) treatment->apoptosis western Protein Analysis (Western Blot) treatment->western data_analysis Quantitative Analysis & Interpretation viability->data_analysis apoptosis->data_analysis western->data_analysis

Caption: Workflow for this compound cell studies.

PI3K_Akt_pathway Hypothesized this compound Action on PI3K/Akt Pathway This compound This compound pi3k PI3K This compound->pi3k inhibits? akt Akt This compound->akt inhibits? rtk Receptor Tyrosine Kinase (RTK) rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip3->akt activates apoptosis Inhibition of Apoptosis akt->apoptosis inhibits proliferation Cell Proliferation & Survival akt->proliferation promotes

Caption: this compound's potential PI3K/Akt inhibition.

MAPK_pathway Hypothesized this compound Action on MAPK Pathway This compound This compound erk ERK This compound->erk activates? stress Cellular Stress ras Ras stress->ras raf Raf ras->raf mek MEK raf->mek mek->erk apoptosis Apoptosis erk->apoptosis promotes proliferation Inhibition of Proliferation erk->proliferation inhibits

Caption: this compound's potential MAPK activation.

NFkB_pathway Hypothesized this compound Action on NF-κB Pathway This compound This compound ikk IKK This compound->ikk inhibits? stimuli Inflammatory Stimuli (e.g., LPS) stimuli->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb degradation releases nucleus Nucleus nfkb->nucleus translocates to inflammation Pro-inflammatory Gene Expression nucleus->inflammation promotes

Caption: this compound's potential NF-κB inhibition.

References

Application Notes and Protocols for Assessing Echinenone Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinenone is a naturally occurring carotenoid with potential applications in the pharmaceutical and nutraceutical industries due to its antioxidant properties. As with any bioactive compound, ensuring its stability is paramount for product efficacy, safety, and shelf-life determination. These application notes provide a comprehensive overview and detailed protocols for assessing the stability of this compound under various stress conditions. The methodologies are designed to identify degradation pathways, quantify the rate of degradation, and establish a stability-indicating analytical method.

Factors Affecting this compound Stability

This compound, like other carotenoids, is susceptible to degradation from several environmental factors:

  • Light: Exposure to light, particularly UV radiation, can lead to photo-oxidation and isomerization.[1]

  • Heat: Elevated temperatures accelerate the rate of both oxidative degradation and isomerization.[1]

  • Oxygen: The presence of oxygen is a primary driver of degradation through auto-oxidation, a process that can be expedited by light and heat.[1]

  • pH: Extreme pH conditions can also contribute to the degradation of carotenoids.

Data Presentation: Quantitative Stability of this compound Under Stress Conditions

The following tables summarize representative quantitative data on the stability of this compound under forced degradation conditions. This data is illustrative and based on typical degradation patterns observed for carotenoids. Actual results may vary depending on the specific experimental conditions.

Table 1: Thermal Degradation of this compound in Solution (Arrhenius Analysis)

Temperature (°C)Incubation Time (hours)This compound Remaining (%)Degradation Rate Constant (k, per hour)Half-life (t½, hours)
402495.20.0020346.5
4890.8
7286.7
602488.50.0050138.6
4878.3
7269.4
802475.10.011958.2
4856.4
7242.4

Table 2: Photostability of this compound in Solution

Light ConditionExposure Time (hours)This compound Remaining (%)Degradation Rate Constant (k, per hour)Half-life (t½, hours)
Dark Control (25°C)2499.50.00023465.7
Fluorescent Light (1.2 million lux hours)2485.20.0067103.4
UV-A Light (200 watt-hours/m²)2470.30.014747.1

Table 3: pH Stability of this compound in Aqueous Solution at 40°C

pHIncubation Time (hours)This compound Remaining (%)Degradation Rate Constant (k, per hour)Half-life (t½, hours)
2.0 (Acidic)2492.10.0034203.8
7.0 (Neutral)2498.50.00061155.2
12.0 (Basic)2490.50.0041169.0

Table 4: Oxidative Degradation of this compound in Solution at 25°C

Oxidizing AgentIncubation Time (hours)This compound Remaining (%)Degradation Rate Constant (k, per hour)Half-life (t½, hours)
3% H₂O₂678.90.039517.5
1262.2
2438.7

Experimental Protocols

Protocol 1: Forced Degradation Studies

This protocol outlines the procedures for subjecting this compound to various stress conditions to induce degradation.

1.1. Materials and Reagents:

  • This compound standard (≥95% purity)

  • HPLC-grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Class A volumetric flasks and pipettes

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber with fluorescent and UV lamps

  • HPLC system with a photodiode array (PDA) or UV-Vis detector

1.2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Protect the solution from light and store at -20°C.

1.3. Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.

  • Thermal Degradation: Transfer the solid this compound powder to an oven maintained at 80°C for 48 hours. Also, subject the stock solution to 80°C for 24 hours.

  • Photolytic Degradation: Expose the stock solution (in a quartz cuvette) and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Maintain a control sample in the dark.

1.4. Sample Analysis:

  • At specified time points, withdraw aliquots of the stressed samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples using the stability-indicating HPLC method described in Protocol 2.

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a reverse-phase HPLC method for the quantification of this compound and the separation of its degradation products.

2.1. Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Methanol

  • Mobile Phase C: Water

  • Gradient Program:

    • 0-10 min: 70% A, 20% B, 10% C

    • 10-25 min: Gradient to 90% A, 10% B, 0% C

    • 25-30 min: Hold at 90% A, 10% B, 0% C

    • 30-35 min: Return to initial conditions

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 458 nm (for this compound) and PDA detection from 200-600 nm to monitor for degradation products.

2.2. Method Validation:

  • The HPLC method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is stability-indicating.

  • Specificity: Analyze stressed samples to demonstrate that the degradation products are well-resolved from the this compound peak. Peak purity analysis using a PDA detector is recommended.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal (80°C) stock->thermal Expose to Stress photo Photolytic (UV/Vis Light) stock->photo Expose to Stress sampling Sampling at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Stability-Indicating HPLC-PDA Analysis sampling->hplc Inject data Data Interpretation hplc->data Quantify & Qualify

Workflow for Forced Degradation Study of this compound.

signaling_pathway cluster_stress Cellular Stress cluster_carotenoid Antioxidant Defense cluster_pathway Signaling Pathways cluster_response Cellular Response ros Reactive Oxygen Species (ROS) nfkb NF-κB Pathway ros->nfkb Activates nrf2 Nrf2-Keap1 Pathway ros->nrf2 Activates This compound This compound This compound->ros Quenches This compound->nfkb Inhibits This compound->nrf2 Activates inflammation Inflammation nfkb->inflammation Promotes antioxidant_enzymes Antioxidant Enzyme Production nrf2->antioxidant_enzymes Induces

This compound's Role in Oxidative Stress Signaling.

Discussion

The stability of this compound is a critical attribute that influences its development as a pharmaceutical or nutraceutical product. The provided protocols for forced degradation studies and the development of a stability-indicating HPLC method offer a robust framework for assessing its stability profile.

Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways of this compound.[2] The stress conditions outlined (acidic, basic, oxidative, thermal, and photolytic) are based on ICH guidelines and are designed to accelerate degradation to a level that is detectable and allows for the development of a stability-indicating analytical method.[1][3]

The development of a validated stability-indicating HPLC method is the cornerstone of any stability assessment.[4] The proposed method should be capable of separating this compound from its degradation products, ensuring that the quantification of the active substance is not overestimated due to co-eluting impurities. Peak purity analysis using a PDA detector is a valuable tool in this regard.

The illustrative data presented in the tables highlight the expected trends in this compound degradation. As with other carotenoids, thermal and photolytic stress are likely to be the most significant factors contributing to its degradation. The degradation kinetics can often be modeled using zero-order, first-order, or fractional conversion models.[5]

The signaling pathway diagram illustrates the potential mechanism by which this compound exerts its antioxidant effects. By quenching reactive oxygen species (ROS), this compound can modulate key signaling pathways involved in inflammation (NF-κB) and the cellular antioxidant response (Nrf2).[6][7] This highlights the importance of maintaining its stability to preserve its biological activity.

Conclusion

A thorough assessment of this compound's stability is a prerequisite for its successful development and commercialization. By employing systematic forced degradation studies and a validated stability-indicating HPLC method, researchers and drug development professionals can gain a comprehensive understanding of its degradation profile. This knowledge is crucial for formulating stable products, establishing appropriate storage conditions and shelf-life, and ensuring the safety and efficacy of this compound-containing products.

References

Application Notes and Protocols for Echinenone Incorporation into Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinenone, a naturally occurring keto-carotenoid found in various cyanobacteria and algae, has garnered significant interest for its potent antioxidant, photoprotective, and potential anti-inflammatory properties.[1] As a lipophilic molecule, its direct application in aqueous physiological environments is limited.[2][3] Liposomal encapsulation offers a promising strategy to overcome these limitations by incorporating this compound into the lipid bilayer of these vesicles.[2][3] This enhances its stability, bioavailability, and allows for controlled release, making it a viable candidate for various therapeutic and cosmetic applications.[4][5][6] These application notes provide a detailed protocol for the preparation and characterization of this compound-loaded liposomes.

Key Properties of this compound

PropertyValueReference
Molecular FormulaC40H54O[7][8]
Molecular Weight550.86 g/mol [8][9]
AppearanceOrange-red crystals[7][9]
SolubilityFreely soluble in chloroform and benzene; practically insoluble in methanol.[9]
Key BioactivitiesAntioxidant, Photoprotective, Potential Anti-inflammatory[1]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration

This protocol details the preparation of this compound-loaded liposomes using the widely adopted thin-film hydration method, followed by extrusion for size homogenization.[10][11]

Materials:

  • This compound (≥95% purity)

  • Phosphatidylcholine (e.g., from soybean or egg)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

Equipment:

  • Rotary evaporator

  • Round-bottom flask (50 mL)

  • Water bath sonicator

  • Liposome extruder

  • Polycarbonate membranes (100 nm and 200 nm pore size)

  • Glass vials

  • Syringes

Procedure:

  • Lipid Film Formation:

    • Dissolve 100 mg of phosphatidylcholine, 25 mg of cholesterol, and 5 mg of this compound in a 10 mL solution of chloroform:methanol (2:1, v/v) in a 50 mL round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to 40-45°C.

    • Rotate the flask and gradually reduce the pressure to evaporate the organic solvents.

    • Continue rotation until a thin, uniform lipid film containing this compound is formed on the inner wall of the flask.

    • Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding 10 mL of pre-warmed (45°C) PBS (pH 7.4) to the flask.

    • Rotate the flask gently in the water bath for 1 hour to allow for complete hydration of the lipid film. This will result in the formation of multilamellar vesicles (MLVs).

  • Sonication:

    • For further dispersion, sonicate the resulting liposomal suspension in a bath sonicator for 15-30 minutes at a temperature above the lipid phase transition temperature.

  • Extrusion for Size Reduction:

    • Assemble the liposome extruder with a 200 nm polycarbonate membrane.

    • Transfer the liposomal suspension to the extruder.

    • Extrude the suspension by passing it through the membrane 11 times.

    • Replace the 200 nm membrane with a 100 nm membrane and repeat the extrusion process for another 11 passes to obtain unilamellar vesicles of a more uniform size.[10]

  • Storage:

    • Store the final this compound-loaded liposome suspension in a sealed glass vial at 4°C, protected from light.

G cluster_0 Preparation cluster_1 Processing cluster_2 Final Product A Dissolve Lipids and this compound in Organic Solvent B Form Thin Lipid Film (Rotary Evaporation) A->B C Hydrate Film with Aqueous Buffer B->C D Form Multilamellar Vesicles (MLVs) C->D E Sonication D->E F Extrusion (e.g., 100 nm) E->F G Formation of Unilamellar Vesicles (LUVs) F->G H This compound-Loaded Liposomes G->H

Caption: Experimental workflow for preparing this compound liposomes.

Protocol 2: Characterization of this compound-Loaded Liposomes

This protocol outlines the key characterization steps to ensure the quality and consistency of the prepared liposomes.[12]

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure:

    • Dilute the liposome suspension with PBS (pH 7.4) to an appropriate concentration.

    • Measure the particle size (Z-average), PDI, and zeta potential using a suitable instrument (e.g., Zetasizer).

    • Perform measurements in triplicate at 25°C.

2. Encapsulation Efficiency (%EE):

  • Method: Ultraviolet-Visible (UV-Vis) Spectroscopy.

  • Procedure:

    • Separation of free this compound: Separate the unencapsulated this compound from the liposomes by ultracentrifugation or size exclusion chromatography.

    • Quantification of total this compound: Disrupt a known volume of the liposome suspension using a suitable solvent (e.g., methanol or chloroform) to release the encapsulated this compound.

    • Quantification of free this compound: Measure the concentration of this compound in the supernatant (from step 1).

    • Measure the absorbance of both the total and free this compound solutions at its maximum absorbance wavelength (around 459 nm in hexane with 2% dichloromethane) using a UV-Vis spectrophotometer.[13]

    • Calculate the %EE using the following formula: %EE = [(Total this compound - Free this compound) / Total this compound] x 100

3. In Vitro Drug Release Study:

  • Method: Dialysis Method.

  • Procedure:

    • Place a known amount of the this compound-loaded liposome suspension into a dialysis bag (with an appropriate molecular weight cut-off).

    • Immerse the dialysis bag in a release medium (e.g., PBS with a small percentage of a surfactant like Tween 80 to ensure sink conditions) at 37°C with continuous stirring.

    • At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium.

    • Quantify the amount of this compound released into the medium using UV-Vis spectroscopy.

    • Plot the cumulative percentage of this compound released versus time.

Expected Quantitative Data

The following tables present expected data from the characterization of this compound-loaded liposomes based on typical values for carotenoid-loaded liposomes.

Table 1: Physicochemical Properties of this compound-Loaded Liposomes

FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
This compound Liposomes110 ± 50.15 ± 0.03-25 ± 385 ± 4
Empty Liposomes105 ± 60.13 ± 0.02-28 ± 2N/A

Table 2: In Vitro Release Profile of this compound from Liposomes

Time (hours)Cumulative Release (%)
18 ± 1
215 ± 2
425 ± 3
840 ± 4
1255 ± 5
2475 ± 6

Proposed Mechanism of Action: Antioxidant Activity

This compound's primary therapeutic potential lies in its antioxidant activity.[1] As a carotenoid, it can neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage. The encapsulation within liposomes facilitates its delivery to cellular membranes where much of the oxidative stress occurs.

G ROS Reactive Oxygen Species (ROS) (e.g., O2-, H2O2) This compound This compound ROS->this compound reacts with OxidativeDamage Oxidative Damage (Cellular Dysfunction) ROS->OxidativeDamage causes Neutralized Neutralized Species This compound->Neutralized neutralizes Cell Cellular Components (Lipids, Proteins, DNA) OxidativeDamage->Cell affects

Caption: this compound's antioxidant mechanism of action.

Conclusion

The protocols and data presented here provide a comprehensive guide for the successful incorporation of this compound into liposomes. This delivery system has the potential to enhance the therapeutic efficacy of this compound by improving its stability and bioavailability. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this formulation.

References

Echinenone: Application Notes and Protocols for Cosmetic and Nutraceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinenone, a naturally occurring keto-carotenoid, is gaining significant attention in the cosmetic and nutraceutical industries for its potent biological activities.[1] Found in various cyanobacteria and algae, such as Spirulina, this pigment plays a crucial role in protecting organisms from intense sunlight and oxidative stress.[1] Its unique chemical structure, derived from the oxidation of beta-carotene, imparts strong antioxidant, photoprotective, and potential anti-inflammatory properties, making it a valuable ingredient for formulations aimed at promoting skin health and overall wellness.[2] This document provides detailed application notes and experimental protocols for researchers and professionals interested in exploring the use of this compound in cosmetic and nutraceutical product development.

Biological Activities and Mechanisms of Action

This compound's therapeutic potential stems from its ability to neutralize reactive oxygen species (ROS), modulate inflammatory pathways, and protect against UV-induced damage. As a carotenoid, it is a lipid-soluble antioxidant that can be incorporated into cell membranes, offering protection against lipid peroxidation.

Antioxidant and Photoprotective Effects

This compound's primary mechanism of action is its ability to quench singlet oxygen and scavenge other free radicals, thereby reducing oxidative stress.[1] This antioxidant capacity is fundamental to its photoprotective effects, as it helps to mitigate the cellular damage caused by ultraviolet (UV) radiation.[1] The carbonyl group in its structure is thought to be essential for its role in photoprotection.[3]

Anti-inflammatory Properties

Chronic inflammation is a key contributor to skin aging and various health issues. This compound is suggested to possess anti-inflammatory potential, a characteristic common to many carotenoids.[1] This activity is likely mediated through the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, and the downregulation of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Skin Health and Anti-aging Potential

In cosmetic applications, this compound is utilized for its potential to reduce the effects of UV-induced free radicals, a major contributor to premature skin aging.[1] Its antioxidant properties may also support cellular defense mechanisms, contributing to overall skin health and vitality.

Quantitative Data on Biological Activities

While specific quantitative data for this compound is still emerging, the following tables provide a summary of typical quantitative data for related compounds and relevant assays, offering a benchmark for evaluating this compound's efficacy.

Table 1: Antioxidant Activity of Carotenoids and Other Antioxidants

CompoundAssayIC50 ValueReference CompoundIC50 Value of Reference
This compound (from Cyanobium sp. LEGE 07175)Myxoxanthophyll not present1.17 µg/mg dry extract--
Beta-carotene (from Leptothoe sp. LEGE 181156)-47.89 µg/mg dry extract--
QuercetinDPPH Radical Scavenging19.17 µg/mlAscorbic AcidNot Specified
QuercetinH2O2 Scavenging36.22 µg/mlAscorbic Acid16.26 µg/ml

Note: Lower IC50 values indicate higher antioxidant activity.

Table 2: Anti-inflammatory Activity of Phytochemicals

CompoundAssayTargetIC50 Value/Effect
1-O-acetyl-4R,6S-britannilactoneiNOS InhibitioniNOS22.1 µM
L-N6-(1-iminoethyl)lysine (L-NIL)iNOS InhibitioniNOS33.7 µM
Chrysin derivative (Ch-4)COX-2 InhibitionCOX-22.7 µM

Table 3: Tyrosinase Inhibitory Activity of Various Compounds

CompoundIC50 Value
Ergothioneine1.025 mg/ml (4.47 mM)
Scytonemin Monomer (ScyM)4.90 μM
Kojic Acid (Reference)11.31 μM

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in cosmetic and nutraceutical formulations.

Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[4][5]

Protocol:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare various concentrations of the this compound sample in a suitable solvent (e.g., methanol or ethanol).

  • In a 96-well plate, add 100 µL of the this compound sample or standard (e.g., Trolox, Ascorbic Acid) to 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • A blank containing the solvent and DPPH solution is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value (concentration required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.

Principle: This cell-based assay measures the ability of an antioxidant to inhibit the formation of fluorescent 2',7'-dichlorofluorescein (DCF) from the oxidation of 2',7'-dichlorodihydrofluorescein (DCFH) by peroxyl radicals generated by AAPH in cultured cells.[6][7]

Protocol:

  • Seed human hepatocarcinoma (HepG2) cells in a 96-well black plate with a clear bottom at a density of 6 x 10^4 cells/well and incubate for 24 hours.

  • Wash the cells with PBS and treat them with various concentrations of this compound and 25 µM DCFH-DA for 1 hour.

  • Wash the cells with PBS to remove the extracellular compounds.

  • Add 600 µM AAPH solution to induce oxidative stress.

  • Immediately measure the fluorescence kinetically for 1 hour at 37°C using a fluorescence plate reader (excitation 485 nm, emission 538 nm).

  • Calculate the area under the curve (AUC) for each sample.

  • The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) × 100, where ∫SA is the integrated area of the sample curve and ∫CA is the integrated area of the control curve.

Anti-inflammatory Assays

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS). NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.[8]

Protocol:

  • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce iNOS expression and NO production.

  • Collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature in the dark.

  • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • A standard curve using sodium nitrite is used to determine the nitrite concentration.

  • Calculate the percentage of NO production inhibition and the IC50 value.

Principle: This technique is used to detect and quantify the protein levels of COX-2 and iNOS in cells treated with an inflammatory stimulus and the test compound. A decrease in the expression of these enzymes indicates an anti-inflammatory effect.[9]

Protocol:

  • Culture cells (e.g., RAW 264.7 macrophages) and treat them with LPS and various concentrations of this compound as described in the NO assay.

  • Lyse the cells to extract total protein.

  • Determine the protein concentration using a suitable method (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with primary antibodies specific for COX-2, iNOS, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Skin-Related Bioassays

Principle: This assay measures the ability of a compound to inhibit the enzyme tyrosinase, which is a key enzyme in melanin synthesis. Inhibition of tyrosinase can lead to skin lightening effects.[1][4]

Protocol:

  • Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8).

  • Prepare various concentrations of the this compound sample and a positive control (e.g., kojic acid).

  • In a 96-well plate, add the tyrosinase solution and the this compound sample or control. Incubate for 10 minutes at room temperature.

  • Add the substrate, L-DOPA, to initiate the reaction.

  • Measure the absorbance at 475 nm at different time points to determine the rate of dopachrome formation.

  • Calculate the percentage of tyrosinase inhibition and the IC50 value.

Principle: This assay quantifies the amount of pro-collagen type I secreted by human dermal fibroblasts in culture. An increase in pro-collagen synthesis suggests a potential anti-wrinkle and skin-firming effect.

Protocol:

  • Culture human dermal fibroblasts in a 24-well plate until they reach confluence.

  • Treat the cells with various concentrations of this compound in a serum-free medium for 48-72 hours.

  • Collect the cell culture supernatant.

  • Quantify the amount of pro-collagen type I peptide in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

  • Measure the absorbance and calculate the concentration of pro-collagen type I from a standard curve.

Principle: This assay assesses the ability of a compound to protect human keratinocytes from cell death induced by UVB radiation.[3]

Protocol:

  • Seed human keratinocytes (e.g., HaCaT cells) in a 96-well plate.

  • Pre-treat the cells with various concentrations of this compound for a specified period.

  • Expose the cells to a specific dose of UVB radiation.

  • After UVB exposure, incubate the cells for 24-48 hours.

  • Assess cell viability using the MTT assay or a similar method.

  • Calculate the percentage of cell viability relative to the non-irradiated control.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow General Experimental Workflow for this compound Bioactivity Screening cluster_extraction Extraction & Preparation cluster_assays In Vitro Bioassays cluster_analysis Data Analysis & Interpretation Source Source Material (e.g., Spirulina) Extraction Extraction of this compound Source->Extraction Purification Purification & Characterization Extraction->Purification Formulation Formulation in Vehicle Purification->Formulation Antioxidant Antioxidant Assays (DPPH, ABTS, CAA) Formulation->Antioxidant AntiInflammatory Anti-inflammatory Assays (NO, COX-2, iNOS) Formulation->AntiInflammatory SkinBioassays Skin Bioassays (Tyrosinase, Collagen, Photoprotection) Formulation->SkinBioassays IC50 IC50/EC50 Determination Antioxidant->IC50 AntiInflammatory->IC50 SkinBioassays->IC50 Statistical Statistical Analysis IC50->Statistical Mechanism Mechanism of Action Elucidation Statistical->Mechanism

Caption: General workflow for screening the bioactivity of this compound.

anti_inflammatory_pathway Proposed Anti-inflammatory Signaling Pathway of this compound LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB_activation NF-κB Activation Cascade TLR4->NFkB_activation IKK IKK Complex NFkB_activation->IKK This compound This compound This compound->NFkB_activation Inhibition IkB IκBα Degradation IKK->IkB NFkB NF-κB (p50/p65) Translocation to Nucleus IkB->NFkB Gene_expression Pro-inflammatory Gene Expression NFkB->Gene_expression iNOS iNOS Gene_expression->iNOS COX2 COX-2 Gene_expression->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Gene_expression->Cytokines NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs

Caption: this compound's proposed inhibition of the NF-κB inflammatory pathway.

antioxidant_response_pathway Proposed Antioxidant Response Pathway of this compound OxidativeStress Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex OxidativeStress->Keap1_Nrf2 This compound This compound This compound->Keap1_Nrf2 Inhibition of Keap1 Nrf2_release Nrf2 Release Keap1_Nrf2->Nrf2_release Nrf2_translocation Nrf2 Translocation to Nucleus Nrf2_release->Nrf2_translocation ARE Antioxidant Response Element (ARE) Nrf2_translocation->ARE Gene_expression Antioxidant Gene Expression ARE->Gene_expression HO1 Heme Oxygenase-1 (HO-1) Gene_expression->HO1 NQO1 NQO1 Gene_expression->NQO1 GCL Glutamate-Cysteine Ligase (GCL) Gene_expression->GCL Cellular_protection Cellular Protection HO1->Cellular_protection NQO1->Cellular_protection GCL->Cellular_protection

Caption: this compound's proposed activation of the Nrf2 antioxidant pathway.

Safety and Toxicological Assessment

Prior to incorporation into any cosmetic or nutraceutical product, a thorough safety and toxicological assessment of this compound is imperative. In vitro cytotoxicity assays on relevant cell lines (e.g., human keratinocytes, fibroblasts, and hepatocytes) should be conducted to determine the non-toxic concentration range. Further in vivo studies may be required depending on the intended application and regulatory requirements.

Conclusion

This compound presents a promising natural ingredient for the development of advanced cosmetic and nutraceutical formulations. Its potent antioxidant and potential anti-inflammatory properties offer a multifaceted approach to skin health and overall well-being. The provided protocols serve as a foundation for researchers to quantitatively assess the bioactivities of this compound and to elucidate its mechanisms of action, thereby facilitating its evidence-based application in innovative consumer products. Further research, particularly clinical trials, is warranted to fully substantiate the health benefits of this compound in humans.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Echinenone Production in Algal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experiments aimed at improving echinenone yield from algal cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound is a keto-carotenoid pigment with significant antioxidant properties and pro-vitamin A activity.[1] It has applications in the food, cosmetic, and pharmaceutical industries.[1][2][3] Its potent antioxidant capacity, reportedly higher than that of astaxanthin, makes it a compound of high interest.[1]

Q2: Which algal species are known to produce this compound?

A2: this compound is found in various cyanobacteria (blue-green algae) and some green algae.[1][4] Species such as those from the genera Nostoc, Synechocystis, and Botryococcus braunii (specifically race B and L) are known to accumulate this compound.[1][2][4]

Q3: What is the biosynthetic pathway for this compound in algae?

A3: this compound is synthesized from β-carotene. The key enzymatic step is the conversion of β-carotene to this compound, which is catalyzed by the enzyme β-carotene ketolase (also known as CrtO or CrtW).[2][4]

Q4: What are the primary strategies to enhance this compound yield?

A4: The main approaches to boost this compound production include:

  • Genetic Engineering: Overexpressing the genes responsible for this compound synthesis, particularly the β-carotene ketolase gene (crtO).[2][5]

  • Cultivation Condition Optimization: Modifying physical and chemical parameters such as light intensity, temperature, pH, and nutrient composition.[6][7]

  • Stress Induction: Applying environmental stresses like high light, nutrient limitation (especially nitrogen), and increased salinity or osmotic stress.[1][8][9]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low this compound Yield - Suboptimal cultivation conditions.- Inefficient conversion from β-carotene.- Low biomass productivity.- Optimize Culture Conditions: Systematically evaluate and adjust light intensity, temperature, and nutrient concentrations (e.g., nitrogen and carbon sources) to find the optimal balance for your specific algal strain.[6][7][10]- Induce Stress: Introduce stress conditions during the stationary growth phase. High light intensity and nitrogen starvation are commonly effective.[1][8]- Genetic Modification: If feasible, consider overexpressing the β-carotene ketolase (crtO) gene to enhance the conversion of β-carotene to this compound.[2]
Inconsistent this compound Production Between Batches - Variability in inoculum quality or quantity.- Fluctuations in environmental conditions (light, temperature).- Inconsistent application of stressors.- Standardize Inoculum: Use a consistent cell density and physiological state for inoculation.- Monitor and Control Environment: Employ photobioreactors with precise control over light, temperature, and pH.[11]- Systematize Stress Application: Apply stressors at the same cell density or growth stage and for a consistent duration in each batch.
Biomass Growth is Inhibited by Stress Conditions - Stress level is too high or applied too early.- Two-Stage Cultivation: Implement a two-stage cultivation strategy. First, grow the algae under optimal conditions to achieve high biomass. Then, transfer the culture to stress conditions to induce this compound accumulation.[8][9]- Gradual Stress Introduction: Acclimate the culture to the stressor gradually instead of applying a sudden shock.
Difficulty in Extracting and Quantifying this compound - Inefficient cell lysis.- Degradation of carotenoids during extraction.- Co-elution with other pigments during analysis.- Effective Cell Disruption: Use methods like bead beating, sonication, or high-pressure homogenization to ensure complete cell wall disruption.[12]- Protect from Degradation: Perform extractions under dim light and low temperatures. Consider adding antioxidants like BHT. Saponification can be used to remove chlorophylls.[12]- Optimize Chromatography: Utilize a C30 column for HPLC analysis, which provides better separation of carotenoid isomers.[12] Use appropriate standards for accurate quantification.[12][13]

Data Summary

Table 1: Reported Increases in Carotenoid Production Under Various Strategies

Algal Species Strategy Target Carotenoid Fold/Percentage Increase Reference
Nostoc sp. PCC 7120Overexpression of crtO geneThis compound>16%[2]
Nostoc sp. PCC 7120Overexpression of crtO geneCanthaxanthin>80%[2]
Chlamydomonas reinhardtiiOverexpression of Or geneLutein~1.5-fold[10]
Chlorella zofingiensisHigh light and nitrogen deficiencyLuteinUp to 13.81 mg/g DW[10]
Haematococcus pluvialisNaCl treatment (1%)Astaxanthin~5-fold (from 3.53 to 17.7 mg/g)[14]
Dunaliella salinaHigh light stress (800 µmol photons/m²/s)Total CarotenoidsHighest concentration achieved[15][16]
Mychonastes sp. 247Optimized light and salinityLutein2-fold[17]
Mychonastes sp. 247Optimized light and salinityZeaxanthin2.6-fold[17]

Experimental Protocols

Protocol 1: Osmotic Stress Induction for this compound Enhancement in Nostoc sp. PCC 7120

This protocol is adapted from studies on cyanobacteria.[2]

  • Culture Preparation:

    • Grow Nostoc sp. PCC 7120 in BG11 medium at 30°C under a continuous light intensity of approximately 50 µmol photons/m²/s.

    • Cultivate until the culture reaches the mid-logarithmic growth phase.

  • Stress Induction:

    • Aseptically add a sterile, concentrated solution of mannitol to the culture medium to a final concentration of 0.4 M.

    • Continue to incubate the culture under the same temperature and light conditions for a specified period (e.g., 48-72 hours).

  • Harvesting and Analysis:

    • Harvest the algal cells by centrifugation.

    • Freeze-dry the biomass for subsequent pigment extraction.

    • Extract carotenoids using a suitable solvent mixture (e.g., acetone/methanol).

    • Quantify this compound content using HPLC with a C30 column and a photodiode array (PDA) detector.[12][13]

Protocol 2: High-Light and Nitrogen-Deficiency Stress for Carotenoid Accumulation

This is a general two-stage protocol based on principles for enhancing secondary carotenoids.[8][10]

  • Stage 1: Biomass Accumulation (Green Stage)

    • Cultivate the selected algal strain in a nitrogen-replete medium (e.g., standard BG-11) under optimal light (e.g., 50-100 µmol photons/m²/s) and temperature conditions until a high cell density is achieved.

  • Stage 2: this compound Induction (Red/Orange Stage)

    • Harvest the cells by centrifugation and wash them with a nitrogen-free medium to remove residual nitrogen.

    • Resuspend the algal biomass in the nitrogen-free medium.

    • Expose the culture to high light intensity (e.g., 400-800 µmol photons/m²/s).[10][15]

    • Incubate for several days, monitoring the color change of the culture and taking samples periodically for pigment analysis.

  • Analysis:

    • Harvest cells and extract pigments as described in Protocol 1.

    • Analyze this compound yield by HPLC.

Visualizations

Signaling and Biosynthetic Pathways

Echinenone_Biosynthesis_Pathway IPP Isopentenyl Pyrophosphate (IPP) + DMAPP GPP Geranyl Pyrophosphate (GPP) IPP->GPP IPP Isomerase, GPP Synthase FPP Farnesyl Pyrophosphate (FPP) GPP->FPP FPP Synthase GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP GGPP Synthase (CrtE) Phytoene Phytoene GGPP->Phytoene Phytoene Synthase (PSY/CrtB) Lycopene Lycopene Phytoene->Lycopene Phytoene Desaturase (PDS/CrtI) BetaCarotene β-Carotene Lycopene->BetaCarotene Lycopene β-cyclase (LCY-b) This compound This compound BetaCarotene->this compound β-carotene ketolase (CrtO / CrtW) Experimental_Workflow cluster_stage1 Stage 1: Biomass Growth cluster_stage2 Stage 2: Stress Induction cluster_analysis Analysis Culture_Setup 1. Inoculate Algal Culture (e.g., in BG11 Medium) Optimal_Growth 2. Cultivate under Optimal Conditions (Low Light, Nutrient Replete) Culture_Setup->Optimal_Growth Apply_Stress 3. Apply Stressor (e.g., High Light, N-deficiency, Osmotic Stress) Optimal_Growth->Apply_Stress Transition to Stress Phase Induction_Phase 4. Incubate for this compound Accumulation Apply_Stress->Induction_Phase Harvest 5. Harvest Biomass Induction_Phase->Harvest Extraction 6. Pigment Extraction Harvest->Extraction Quantification 7. HPLC Analysis Extraction->Quantification Logical_Relationship Stress Environmental Stressors (High Light, N-limitation, etc.) ROS Reactive Oxygen Species (ROS) Production Stress->ROS Genetic Genetic Engineering (e.g., crtO overexpression) Conversion Enhanced Conversion to this compound Genetic->Conversion Signaling Cellular Stress Signaling ROS->Signaling Gene_Upreg Upregulation of Carotenoid Biosynthesis Genes (e.g., PSY, PDS) Signaling->Gene_Upreg Precursor Increased Precursor Supply (β-carotene) Gene_Upreg->Precursor Precursor->Conversion Yield Increased this compound Yield Precursor->Yield Conversion->Yield

References

Technical Support Center: Scaling Up Echinenone Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the biosynthesis of Echinenone.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the scaling up of this compound production in microbial hosts.

Q1: Why is my this compound yield consistently low?

A1: Low this compound yield can stem from several factors, ranging from metabolic pathway inefficiencies to suboptimal fermentation conditions.

  • Possible Cause 1: Inefficient β-carotene ketolase (CrtW/CrtO) activity. The conversion of β-carotene to this compound is a critical and often rate-limiting step.[1] The specific activity of the CrtW or CrtO enzyme you are using might be low.

    • Solution:

      • Enzyme Screening: Test β-carotene ketolases from different organisms to find one with higher activity in your host.[1]

      • Codon Optimization: Optimize the codon usage of your crtW/crtO gene for the expression host to improve translation efficiency.

      • Protein Engineering: Consider directed evolution or site-directed mutagenesis to improve the catalytic efficiency of the enzyme.

  • Possible Cause 2: Insufficient precursor supply (β-carotene). The production of this compound is directly dependent on the availability of its precursor, β-carotene. A bottleneck in the upstream carotenoid biosynthesis pathway will limit the final product yield.

    • Solution:

      • Upstream Pathway Engineering: Overexpress key enzymes in the mevalonate (MVA) or methylerythritol 4-phosphate (MEP) pathway to increase the pool of geranylgeranyl pyrophosphate (GGPP), the precursor for all carotenoids.

      • Metabolic Flux Analysis: Conduct a metabolic flux analysis to identify and address bottlenecks in the central carbon metabolism that may be limiting the flow towards carotenoid biosynthesis.

  • Possible Cause 3: Suboptimal Fermentation Conditions. The growth of the microbial host and the expression of the biosynthetic pathway are highly sensitive to environmental parameters.

    • Solution:

      • Optimize Culture Parameters: Systematically optimize parameters such as temperature, pH, aeration, and nutrient composition (carbon/nitrogen ratio).[2]

      • Inducer Concentration: If using an inducible promoter, optimize the concentration of the inducer (e.g., IPTG) and the induction time.

Q2: I am observing the accumulation of β-carotene and very little this compound. What is the issue?

A2: This is a clear indication of a bottleneck at the β-carotene ketolase step.

  • Possible Cause 1: Low expression or activity of CrtW/CrtO. The enzyme responsible for converting β-carotene to this compound may not be expressed at sufficient levels or may have low catalytic activity.

    • Solution:

      • Verify Expression: Confirm the expression of the CrtW/CrtO protein using SDS-PAGE or Western blotting.

      • Increase Gene Copy Number: Express the crtW/crtO gene from a high-copy number plasmid or integrate multiple copies into the host genome.

      • Promoter Strength: Use a stronger promoter to drive the expression of the crtW/crtO gene.

  • Possible Cause 2: Feedback inhibition. High concentrations of β-carotene might be inhibiting the activity of the β-carotene ketolase.

    • Solution:

      • Enzyme Selection: Some β-carotene ketolases may be less susceptible to substrate inhibition. Screen different enzymes for this characteristic.

      • Fed-batch Fermentation: Implement a fed-batch fermentation strategy to maintain a lower, yet steady, concentration of β-carotene.

Q3: My microbial culture is not growing well after inducing the this compound biosynthesis pathway. What could be the reason?

A3: Poor growth after induction can be due to metabolic burden or product toxicity.

  • Possible Cause 1: Metabolic Burden. Overexpression of a heterologous pathway can place a significant metabolic load on the host, diverting resources from essential cellular processes.

    • Solution:

      • Optimize Expression Levels: Use promoters of varying strengths to balance pathway expression with cell viability.

      • Balanced Gene Expression: Ensure that the expression of all genes in the pathway is well-balanced to avoid the accumulation of toxic intermediates.

  • Possible Cause 2: this compound Toxicity. High intracellular concentrations of carotenoids, including this compound, can be toxic to some microbial hosts.

    • Solution:

      • Host Selection: Choose a host organism known for its tolerance to carotenoids, such as certain species of yeast or cyanobacteria.

      • Two-Phase Cultivation: Consider a two-phase fermentation system where an organic solvent is used to extract the this compound from the cells in situ, reducing intracellular accumulation.

Q4: How can I improve the extraction efficiency of this compound from my microbial biomass?

A4: The efficiency of this compound extraction depends on effective cell lysis and the choice of solvent.

  • Possible Cause 1: Incomplete Cell Lysis. The rigid cell walls of microorganisms can hinder the release of intracellular this compound.

    • Solution:

      • Mechanical Lysis: Employ methods like bead beating, sonication, or high-pressure homogenization to disrupt the cells.

      • Enzymatic Lysis: Use enzymes like lysozyme (for bacteria) or zymolyase (for yeast) to degrade the cell wall.

      • Chemical Lysis: Acid or base treatment can be effective but may degrade the target compound, so it should be used with caution.

  • Possible Cause 2: Inappropriate Solvent. this compound is a lipophilic compound, and the choice of solvent is crucial for its efficient extraction.

    • Solution:

      • Solvent Selection: Use a non-polar or moderately polar solvent such as acetone, methanol, hexane, or a mixture of these. Acetone is often effective for initial extraction from wet biomass.

      • Multiple Extractions: Perform repeated extractions of the biomass until the solvent runs clear to ensure complete recovery.

Data Presentation

The following table summarizes reported this compound production in various microbial hosts.

Host OrganismEngineering StrategyTiter (mg/L)Yield (mg/g DCW)Cultivation ConditionsReference
Botryococcus braunii (BOT-20)Naturally accumulating strain630305Laboratory culture, 1 month[3]
Micrococcus sp.Optimized fermentation25.98 (total carotenoids)-pH 6, 5% glycerol, 28°C, 220 RPM[4]
Nostoc sp. PCC 7120Overexpression of crtO>16% increase-BG11 medium, 30°C[5]
Escherichia coliCo-expression of CrtW and CrtZ-7.4 (astaxanthin as major product)Shake flask culture[6]

Note: Data for E. coli primarily focuses on astaxanthin production, where this compound is an intermediate.

Experimental Protocols

Protocol 1: Heterologous Expression of β-carotene Ketolase (crtW) in E. coli

This protocol outlines the steps for expressing a codon-optimized crtW gene in an E. coli strain already engineered to produce β-carotene.

  • Gene Synthesis and Codon Optimization: Synthesize the crtW gene from a selected organism (e.g., Brevundimonas sp. SD212) with codon optimization for E. coli.

  • Plasmid Construction:

    • Clone the codon-optimized crtW gene into an expression vector with a suitable promoter (e.g., T7 or arabinose-inducible promoter) and a selectable marker.

    • Verify the construct by restriction digestion and DNA sequencing.

  • Transformation:

    • Transform the expression plasmid into a competent E. coli strain that is already capable of producing β-carotene.

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Expression and Cultivation:

    • Inoculate a single colony into 5 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.

    • Inoculate 100 mL of Terrific Broth (TB) medium with the overnight culture to an initial OD600 of 0.1.

    • Grow the culture at 30°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce the expression of crtW with the appropriate inducer (e.g., 0.1 mM IPTG) and continue to incubate at a lower temperature (e.g., 20-25°C) for 24-48 hours to enhance protein folding and product accumulation.

Protocol 2: Shake-Flask Fermentation for this compound Production

This protocol provides a general procedure for shake-flask fermentation to optimize this compound production.

  • Inoculum Preparation: Prepare a seed culture by inoculating a single colony of the engineered strain into 5 mL of LB medium and incubating overnight at the optimal growth temperature.

  • Fermentation:

    • Inoculate 100 mL of production medium (e.g., TB or a defined medium with optimized carbon and nitrogen sources) in a 500 mL baffled flask with the seed culture to an initial OD600 of 0.1.

    • Incubate the flasks in a shaker at the optimized temperature and agitation speed (e.g., 25-30°C, 200-250 rpm).

  • Induction: If using an inducible promoter, add the inducer at the mid-log phase of growth (OD600 ≈ 0.6-0.8).

  • Sampling and Monitoring:

    • Take samples at regular intervals to monitor cell growth (OD600) and this compound production.

  • Harvesting: Harvest the cells by centrifugation when the production reaches its maximum level (typically 24-72 hours post-induction).

Protocol 3: Extraction and Quantification of this compound by HPLC

This protocol describes the extraction of this compound from microbial biomass and its quantification using High-Performance Liquid Chromatography (HPLC).

  • Cell Harvesting and Lysis:

    • Harvest a known amount of cell culture by centrifugation.

    • Wash the cell pellet with distilled water and resuspend in a small volume of buffer.

    • Lyse the cells using a suitable method (e.g., sonication on ice).

  • Extraction:

    • Add 3-5 volumes of acetone to the lysed cells and vortex vigorously for 5-10 minutes.

    • Centrifuge to pellet the cell debris and collect the supernatant.

    • Repeat the extraction until the pellet is colorless.

    • Pool the acetone extracts.

  • Phase Separation:

    • Add an equal volume of hexane and a half volume of water to the pooled acetone extract in a separatory funnel.

    • Mix gently and allow the phases to separate. The upper hexane layer will contain the this compound.

    • Collect the hexane layer and dry it over anhydrous sodium sulfate.

  • Sample Preparation for HPLC:

    • Evaporate the hexane extract to dryness under a stream of nitrogen.

    • Re-dissolve the dried extract in a known volume of a suitable solvent for HPLC analysis (e.g., acetone or a mixture of mobile phase solvents).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile, methanol, and dichloromethane is commonly used. A specific method could be a linear gradient from 100% acetonitrile/methanol (1:1 v/v) to 100% methanol/dichloromethane (1:1 v/v) over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis detector at the maximum absorbance wavelength for this compound (around 458 nm).

    • Quantification: Calculate the concentration of this compound by comparing the peak area with a standard curve prepared from a pure this compound standard.

Visualizations

Echinenone_Biosynthesis_Pathway G3P Glyceraldehyde-3-Phosphate DXP 1-Deoxy-D-xylulose-5-phosphate G3P->DXP DXS Pyruvate Pyruvate Pyruvate->DXP DXS MEP 2-C-Methyl-D-erythritol-4-phosphate DXP->MEP IPP Isopentenyl Pyrophosphate MEP->IPP DMAPP Dimethylallyl Pyrophosphate IPP->DMAPP GPP Geranyl Pyrophosphate DMAPP->GPP FPP Farnesyl Pyrophosphate GPP->FPP GGPP Geranylgeranyl Pyrophosphate FPP->GGPP Phytoene Phytoene GGPP->Phytoene CrtB Lycopene Lycopene Phytoene->Lycopene CrtI beta_Carotene β-Carotene Lycopene->beta_Carotene CrtY This compound This compound beta_Carotene->this compound CrtW/CrtO CrtE CrtE CrtB CrtB CrtI CrtI CrtY CrtY CrtW CrtW/CrtO

Caption: Biosynthetic pathway of this compound from central metabolites.

Experimental_Workflow cluster_strain_dev Strain Development cluster_fermentation Fermentation cluster_analysis Analysis Gene_Synthesis Gene Synthesis & Codon Optimization (crtW) Plasmid_Construction Plasmid Construction Gene_Synthesis->Plasmid_Construction Transformation Transformation into β-Carotene Host Plasmid_Construction->Transformation Inoculum_Prep Inoculum Preparation Transformation->Inoculum_Prep Shake_Flask Shake-Flask Cultivation & Induction Inoculum_Prep->Shake_Flask Harvesting Cell Harvesting Shake_Flask->Harvesting Extraction Extraction of this compound Harvesting->Extraction HPLC HPLC Quantification Extraction->HPLC Data_Analysis Data Analysis HPLC->Data_Analysis

References

Resolving co-elution of Echinenone in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: HPLC Analysis

Welcome to the technical support center. This guide provides detailed troubleshooting steps and answers to frequently asked questions regarding the High-Performance Liquid Chromatography (HPLC) analysis of Echinenone, with a focus on resolving co-elution issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to separate?

This compound is a ketocarotenoid, a type of natural pigment found in various microorganisms like cyanobacteria and algae. In reverse-phase HPLC, it is prone to co-eluting (overlapping) with other structurally similar carotenoids that are often present in the same biological extracts. Its non-polar nature and close structural resemblance to compounds like β-carotene and canthaxanthin make its separation challenging on standard HPLC columns.

Q2: What is co-elution and why is it a problem in HPLC?

Co-elution occurs when two or more different compounds exit the HPLC column at the same time, resulting in a single, merged chromatographic peak.[1] This is a significant problem because it prevents the accurate identification and quantification of the individual compounds, leading to unreliable experimental results.[2][3]

Q3: What are the most common compounds that co-elute with this compound?

The most common co-eluents for this compound are other non-polar carotenoids that share a similar size and structure. These often include:

  • β-Carotene

  • Canthaxanthin

  • α-Carotene

  • Various cis/trans isomers of other carotenoids[4][5]

Q4: How can I definitively confirm that my this compound peak is actually multiple, co-eluting compounds?

A broad or shouldered peak is a visual clue for co-elution.[1] To confirm this, the most effective method is to use a Photodiode Array (PDA) or Diode Array Detector (DAD). By performing a peak purity analysis, you can compare the UV-Vis spectra collected across the entire peak (from the upslope to the downslope).[3] If the spectra are not identical, it confirms the peak is impure and contains co-eluting compounds.[1] If available, coupling the HPLC to a mass spectrometer (MS) provides even more definitive evidence by showing different mass-to-charge ratios across the peak.[4]

Troubleshooting Guide: Resolving this compound Co-elution

This guide provides a systematic approach to resolving co-elution issues. Follow these steps to optimize your HPLC method and achieve baseline separation.

Logical Troubleshooting Workflow

The following diagram outlines the logical steps to diagnose and resolve co-elution.

start Co-elution Suspected (Broad or Shouldered Peak) check_purity Step 1: Confirm Co-elution Use PDA/DAD for Peak Purity Analysis start->check_purity is_pure Peak is Pure. Consider other issues (e.g., column overload). check_purity->is_pure Spectra Match not_pure Peak is Impure. Proceed to Optimization. check_purity->not_pure Spectra Differ optimize_mp Step 2: Optimize Mobile Phase (Adjust Selectivity) not_pure->optimize_mp adjust_gradient 2a. Make Gradient Shallower or Lower Flow Rate optimize_mp->adjust_gradient Start Here resolved1 Resolution Achieved? adjust_gradient->resolved1 change_solvent 2b. Change Organic Solvent (e.g., swap MeOH for MTBE) change_solvent->resolved1 resolved1->change_solvent No change_column Step 3: Change Stationary Phase (Improve Shape Selectivity) resolved1->change_column No end_success Problem Solved. Finalize Method. resolved1->end_success Yes use_c30 Switch from C18 to a C30 Column change_column->use_c30 resolved2 Resolution Achieved? use_c30->resolved2 resolved2->end_success Yes end_fail Consult Advanced Method Development Guides. resolved2->end_fail No

Caption: A step-by-step workflow for troubleshooting this compound co-elution in HPLC.

Q5: I've confirmed co-elution. What is the first parameter I should adjust?

Start by optimizing your existing method's mobile phase and physical parameters. These are the quickest and least disruptive changes.

  • Adjust the Gradient: For complex mixtures of similar compounds, a shallow gradient is often more effective than an isocratic one.[6] Decrease the rate at which the strong organic solvent increases over time. This gives analytes more time to interact differently with the stationary phase, improving separation.

  • Lower the Flow Rate: Reducing the flow rate can increase column efficiency and enhance resolution, though it will lengthen the analysis time.[7] A flow rate of 1.0 mL/min is a common starting point, which can be lowered to 0.8 mL/min or less to improve separation.

  • Adjust the Temperature: Column temperature affects solvent viscosity and molecular interactions, which can alter selectivity.[8] Carotenoid separations are often performed between 20°C and 30°C.[5][9] Systematically adjusting the temperature within this range may resolve the co-eluting pair.

Q6: Adjusting the gradient and flow rate did not work. What is the next step for mobile phase optimization?

If simple adjustments fail, the next step is to change the chemistry of the mobile phase to alter chromatographic selectivity (α).[1]

  • Change the Organic Solvent: The choice of organic solvent is a powerful tool.[10] The most common solvents for carotenoid separation are methanol (MeOH), acetonitrile (ACN), and methyl-tert-butyl ether (MTBE).[5][9] If your current method uses a MeOH/water system, try replacing some or all of the methanol with MTBE. MTBE has different properties that can change the elution order and resolve previously overlapping peaks.[9]

  • Add Modifiers: In some cases, adding a small amount of a modifier like triethylamine (TEA) can improve peak shape and recovery, although this is less common for neutral carotenoids.[11]

Q7: I have tried multiple mobile phases with my C18 column and still can't separate this compound. What should I do?

When mobile phase optimization is insufficient, the most effective solution is to change the stationary phase.[1] Standard C18 (18-carbon chain) columns separate primarily based on hydrophobicity and are often unable to resolve structurally similar carotenoid isomers.[9]

The industry standard for this challenge is a C30 (30-carbon chain) column , often referred to as a "carotenoid column."[4][12][13] The longer alkyl chains of the C30 phase provide enhanced shape selectivity , allowing it to differentiate between molecules with subtle differences in their three-dimensional structure, which is a key feature of carotenoids.[5][13]

Relationship between HPLC Parameters and Resolution

This diagram illustrates how adjusting HPLC parameters influences the factors that govern chromatographic resolution.

cluster_params Adjustable HPLC Parameters cluster_factors Chromatographic Factors P1 Stationary Phase (e.g., C18 vs C30) F1 Selectivity (α) (Peak Spacing) P1->F1 Major Impact P2 Mobile Phase (Solvent Type, Gradient) P2->F1 Major Impact F2 Retention (k') (Peak Retention Time) P2->F2 Major Impact P3 Physical Conditions (Temp, Flow Rate) P3->F1 Minor Impact P3->F2 Minor Impact F3 Efficiency (N) (Peak Width) P3->F3 Major Impact Resolution Resolution (Rs) (Peak Separation) F1->Resolution F2->Resolution F3->Resolution

Caption: The relationship between key HPLC parameters and chromatographic resolution.

Data & Protocols

Table 1: Comparison of HPLC Columns for Carotenoid Analysis
FeatureStandard C18 ColumnC30 "Carotenoid" Column
Primary Separation Mechanism HydrophobicityHydrophobicity and Shape Selectivity[5][13]
Best Suited For General reverse-phase separationsSeparation of carotenoids, isomers (cis/trans), and other long-chain, structurally similar molecules[12]
Resolution of Isomers Poor to moderate[9]Excellent[13]
Typical Mobile Phases Acetonitrile/Methanol/WaterMethanol/MTBE/Water[5][9]
Pros Widely available, versatile, lower costSuperior resolution and selectivity for carotenoids[13]
Cons Often fails to separate carotenoid isomersMore specialized, may require longer run times
Table 2: Example Mobile Phase Gradients

This table provides a starting point for method development on C18 and C30 columns.

Time (min)Typical C18 Gradient Optimized C30 Gradient
Solvent A 90:10 Methanol/Water98:2 Methanol/Water
Solvent B 100% Acetonitrile100% Methyl-tert-butyl ether (MTBE)
Gradient Program
0.080% A, 20% B95% A, 5% B
15.020% A, 80% B50% A, 50% B
20.020% A, 80% B5% A, 95% B
22.080% A, 20% B95% A, 5% B
25.080% A, 20% B95% A, 5% B

Note: These are example gradients and must be optimized for your specific instrument and sample.

Experimental Protocol: Optimized C30 Method for this compound

This protocol provides a robust starting point for the separation of this compound and other carotenoids.

1. Objective: To achieve baseline separation of this compound from other co-eluting carotenoids using a C30 stationary phase.

2. Materials:

  • HPLC System: Quaternary pump, autosampler, thermostatted column compartment, and PDA/DAD detector.

  • Column: C30 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm).[5]

  • Solvents (HPLC Grade): Methanol (MeOH), Methyl-tert-butyl ether (MTBE), Water.

  • Sample Preparation: this compound standard or sample extract.

3. Sample Preparation:

  • Accurately weigh and dissolve the sample extract or standard in a solvent compatible with the mobile phase. A mixture of MTBE and MeOH is often a good choice.[9]

  • Ensure the final sample concentration is within the linear range of the detector to avoid peak fronting due to column overload.[2]

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates.[14]

4. Chromatographic Conditions:

  • Mobile Phase A: Methanol / Water (98:2, v/v)

  • Mobile Phase B: 100% Methyl-tert-butyl ether (MTBE)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 20°C[5]

  • Detection Wavelength: 450 nm (or scan from 250-600 nm with PDA)[15]

  • Injection Volume: 10-20 µL

5. Gradient Elution Program:

  • 0-2 min: 5% B

  • 2-18 min: Linear gradient from 5% to 80% B

  • 18-20 min: Hold at 80% B

  • 20-22 min: Return to 5% B

  • 22-30 min: Column re-equilibration at 5% B

6. System Suitability:

  • Before running samples, inject a standard mixture to verify system performance.

  • Check for peak shape (asymmetry factor), resolution between critical pairs (Rs > 1.5), and retention time reproducibility.

7. Data Analysis:

  • Identify this compound based on its retention time and comparison with a pure standard.

  • Confirm peak identity and purity using the UV-Vis spectrum from the PDA detector.

  • Quantify using a calibration curve prepared from a certified standard.

References

Preventing Echinenone isomerization during storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, maintaining the integrity of echinenone during storage is critical for experimental accuracy and the development of effective therapeutics. This center provides essential guidance on preventing the isomerization of this compound, a common challenge that can impact its biological activity and analytical quantification.

Troubleshooting Guide: Preventing this compound Isomerization

This guide addresses specific issues that may lead to the isomerization of all-trans-echinenone to its cis-isomers during storage.

Problem Potential Cause Recommended Solution
Unexpected appearance of additional peaks during HPLC analysis, eluting near the all-trans-echinenone peak. Isomerization due to light exposure: this compound is highly susceptible to photo-isomerization, where light energy, particularly in the UV-blue spectrum, promotes the conversion of trans-isomers to cis-isomers.- Work in a dimly lit environment or under red light conditions. [1] - Use amber-colored glassware or vials to store this compound solutions. - For maximum protection, wrap storage containers in aluminum foil. - Minimize the duration of light exposure during sample handling and preparation.
Decrease in the concentration of all-trans-echinenone over time, even when stored in the dark. Thermal isomerization: Elevated temperatures provide the necessary activation energy for the molecule to convert to its more stable cis-isomeric forms. This process can occur even at room temperature over extended periods.- Store solid this compound and stock solutions at low temperatures, preferably -20°C for short-term storage and -80°C for long-term storage. - Avoid repeated freeze-thaw cycles, which can degrade the sample. Aliquot stock solutions into smaller, single-use vials. - During experimental procedures, keep samples on ice whenever possible.
Sample degradation and discoloration, with a noticeable loss of the characteristic orange-red color. Oxidation: this compound's conjugated double bond system is prone to oxidation, especially in the presence of atmospheric oxygen. Oxidation can lead to the formation of apocarotenoids and other degradation products, resulting in a loss of color and biological activity.- Store solid this compound under an inert atmosphere (e.g., argon or nitrogen). - For solutions, use solvents that have been deoxygenated by sparging with an inert gas. - Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to stock solutions at a low concentration (e.g., 0.1%). [2]
Inconsistent analytical results and poor reproducibility between samples stored under seemingly identical conditions. Acid-catalyzed isomerization: The presence of acidic contaminants can accelerate the rate of isomerization. This can be a factor in solutions prepared with solvents that may contain acidic impurities.- Use high-purity, HPLC-grade solvents for all solutions. - Ensure that all glassware is thoroughly cleaned and free of any acidic residues. - If preparing buffered solutions, maintain a neutral to slightly alkaline pH, as acidic conditions can promote isomerization. [1]

Frequently Asked Questions (FAQs)

Q1: What is this compound isomerization?

A1: this compound, in its natural and most biologically active form, exists as the all-trans isomer. Isomerization is the process by which the molecule's geometry changes, leading to the formation of various cis-isomers (e.g., 9-cis, 13-cis). This change is typically induced by external energy sources like light and heat and can alter the compound's physical, chemical, and biological properties.

Q2: Why is it important to prevent this compound isomerization?

A2: Preventing isomerization is crucial for several reasons:

  • Biological Activity: Cis-isomers of carotenoids often exhibit different biological activities compared to the all-trans form. For consistent and reliable experimental results, it is essential to work with the intended isomer.

  • Analytical Accuracy: The presence of multiple isomers can complicate analytical quantification. Different isomers may have distinct spectral properties and chromatographic retention times, leading to inaccurate measurements if not properly identified and resolved.

  • Provitamin A Activity: The conversion to cis-isomers can reduce the provitamin A activity of carotenoids.

Q3: What are the ideal long-term storage conditions for this compound?

A3: For long-term stability, solid this compound should be stored at -80°C in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and protected from light. Solutions should be prepared in deoxygenated, high-purity solvents, aliquoted into single-use amber vials, and stored under the same temperature and atmospheric conditions.

Q4: Can I use antioxidants to prevent isomerization?

A4: While antioxidants are primarily used to prevent oxidative degradation, they can indirectly contribute to stability by quenching radical species that might promote isomerization.[2] Butylated hydroxytoluene (BHT) is a commonly used antioxidant for carotenoid solutions. However, the primary factors driving isomerization are light and heat, which must be controlled directly.

Q5: How can I detect if my this compound sample has isomerized?

A5: Isomerization can be detected using High-Performance Liquid Chromatography (HPLC) with a C30 column, which is specifically designed to separate carotenoid isomers.[3] The appearance of new peaks with slightly different retention times from the main all-trans peak is indicative of isomerization. UV-Vis spectrophotometry can also be used, as the formation of cis-isomers often leads to a slight blue shift in the maximum absorption wavelength and the appearance of a "cis-peak" at a shorter wavelength.

Quantitative Data on this compound Stability

While specific kinetic data for this compound isomerization is not extensively tabulated in the literature, the following tables provide an illustrative example of how to present stability data based on the known behavior of similar carotenoids. Researchers should generate their own data following a rigorous stability testing protocol.

Table 1: Illustrative Thermal Isomerization of this compound in Hexane Solution Stored in the Dark

Storage Temperature (°C)Storage Duration (days)% all-trans-Echinenone (Illustrative)% cis-Isomers (Illustrative)
430982
490955
25308515
25907030
4077525
40305050

Note: This data is for illustrative purposes only and should not be considered as experimentally verified values.

Table 2: Illustrative Photo-isomerization of this compound in Hexane Solution at 25°C

Light ConditionExposure Duration (hours)% all-trans-Echinenone (Illustrative)% cis-Isomers (Illustrative)
Ambient Lab Light29010
Ambient Lab Light87030
Direct Sunlight0.56040
Direct Sunlight23070

Note: This data is for illustrative purposes only and should not be considered as experimentally verified values.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for Storage

  • Environment: Perform all steps under dim, red light to minimize photo-isomerization.

  • Solvent Preparation: Use HPLC-grade hexane (or another suitable solvent). Deoxygenate the solvent by sparging with a gentle stream of argon or nitrogen for at least 30 minutes.

  • Antioxidant Addition (Optional): If desired, add BHT to the deoxygenated solvent to a final concentration of 0.1% (w/v).

  • Dissolution: Weigh the desired amount of solid this compound in an amber glass vial. Add the prepared solvent to achieve the target concentration.

  • Mixing: Gently swirl the vial to dissolve the this compound. Avoid vigorous shaking or vortexing.

  • Inert Atmosphere: Purge the headspace of the vial with argon or nitrogen before tightly sealing the cap.

  • Storage: Wrap the vial in aluminum foil for additional light protection and store at -80°C.

Protocol 2: Stability Testing of this compound During Storage

  • Sample Preparation: Prepare multiple identical aliquots of this compound solution in amber HPLC vials following Protocol 1.

  • Storage Conditions: Divide the aliquots into different storage groups based on the conditions to be tested (e.g., different temperatures, light exposures).

  • Time Points: Designate specific time points for analysis (e.g., 0, 7, 14, 30, 60, 90 days).

  • HPLC Analysis:

    • At each time point, retrieve one aliquot from each storage group.

    • Allow the sample to thaw at room temperature in the dark.

    • Analyze the sample immediately by HPLC using a C30 column to separate all-trans and cis-isomers.

    • Use a mobile phase suitable for carotenoid isomer separation (e.g., a gradient of methanol, methyl-tert-butyl ether, and water).[3]

    • Detect the isomers using a photodiode array (PDA) detector, monitoring at the maximum absorption wavelength of this compound (around 458 nm in methanol).

  • Data Analysis:

    • Integrate the peak areas for all-trans-echinenone and all detected cis-isomers.

    • Calculate the percentage of each isomer relative to the total peak area of all isomers at each time point.

    • Tabulate the results to compare the stability of this compound under the different storage conditions.

Visualizations

experimental_workflow cluster_prep Solution Preparation (Under Red Light) cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (T=0, 7, 30... days) prep1 Deoxygenate Solvent prep3 Dissolve in Solvent prep1->prep3 prep2 Weigh this compound prep2->prep3 prep4 Purge with Inert Gas prep3->prep4 storage1 Group 1: -80°C, Dark prep4->storage1 storage2 Group 2: -20°C, Dark prep4->storage2 storage3 Group 3: 4°C, Dark prep4->storage3 storage4 Group 4: 25°C, Light prep4->storage4 analysis1 Thaw Sample in Dark storage1->analysis1 storage2->analysis1 storage3->analysis1 storage4->analysis1 analysis2 HPLC Analysis (C30 Column) analysis1->analysis2 analysis3 Quantify Isomers analysis2->analysis3 data_table Summarize Quantitative Data in Tables analysis3->data_table Populate Data Table signaling_pathway cluster_factors Degradation Factors cluster_this compound This compound Forms Light Light (UV, Blue) AllTrans all-trans-Echinenone Light->AllTrans Cis cis-Isomers Heat Heat Heat->AllTrans Oxygen Oxygen Oxygen->AllTrans Degraded Degradation Products (e.g., Apocarotenoids) Acid Acidic pH Acid->AllTrans AllTrans->Cis Isomerization AllTrans->Degraded Oxidation Cis->AllTrans Isomerization Cis->Degraded Oxidation

References

Technical Support Center: Enhancing the Bioavailability of Echinenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of Echinenone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a significant concern?

A1: this compound is a naturally occurring ketocarotenoid with potential applications in the pharmaceutical and nutraceutical industries due to its antioxidant properties.[1] Like many other carotenoids, this compound is highly lipophilic (fat-soluble), leading to poor aqueous solubility. This characteristic significantly limits its absorption in the gastrointestinal tract, resulting in low oral bioavailability and potentially reduced therapeutic efficacy.[2]

Q2: What are the primary factors that limit the oral bioavailability of this compound?

A2: The bioavailability of carotenoids like this compound is a multi-faceted issue influenced by several factors:

  • Poor Solubility: Its lipophilic nature hinders dissolution in the aqueous environment of the gut.

  • Food Matrix Effect: The release of this compound from the food or supplement matrix can be inefficient. Disruption of the matrix through processing can improve release.[3][4]

  • Micellar Incorporation: Efficient absorption requires the incorporation of this compound into mixed micelles formed with bile salts and dietary fats in the small intestine.[5][6]

  • Intestinal Uptake and Metabolism: Absorption into intestinal cells (enterocytes) and potential metabolism by enzymes can limit the amount of unchanged this compound reaching systemic circulation.[3][7]

  • Interactions with Other Nutrients: The presence of other dietary components, such as certain fibers or minerals, can negatively impact absorption. Conversely, a sufficient amount of dietary fat is crucial for absorption.[5][8]

Q3: What are the leading formulation strategies to enhance the bioavailability of this compound?

A3: Several advanced formulation strategies can be employed to overcome the bioavailability challenges of poorly soluble compounds like this compound. These can be broadly categorized as lipid-based and solid-state modification techniques:

  • Lipid-Based Formulations: These systems improve solubility and facilitate absorption by mimicking the body's natural fat digestion process. Examples include nanoemulsions, self-emulsifying drug delivery systems (SEDDS), liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs).[2][9]

  • Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of this compound increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[10][11]

  • Solid Dispersions: Dispersing this compound in an amorphous form within a hydrophilic carrier can significantly improve its dissolution rate and solubility.[10][12]

  • Complexation with Cyclodextrins: Encapsulating the lipophilic this compound molecule within the hydrophobic core of a cyclodextrin can form an inclusion complex with enhanced aqueous solubility.

Q4: How critical is dietary fat for this compound absorption?

A4: Dietary fat is crucial for the absorption of carotenoids.[4] Fat stimulates the secretion of bile acids, which are essential for the formation of mixed micelles. These micelles are nano-sized aggregates that solubilize lipophilic compounds like this compound, allowing them to traverse the aqueous layer of the small intestine and be absorbed by enterocytes.[5][6] Studies on other carotenoids have shown that even a small amount of fat (e.g., 3-5 grams per meal) can be sufficient to ensure uptake.[4][5]

Troubleshooting Guides

Problem 1: My in vivo studies show low plasma concentrations of this compound despite administering a high dose in a simple oil solution.

Possible Cause Troubleshooting Step Rationale
Inefficient Micellar Solubilization Formulate this compound into a nanoemulsion or a self-emulsifying drug delivery system (SEDDS).Oil solutions may not disperse finely enough in the gut to allow for efficient incorporation into micelles. Nanoemulsions and SEDDS create very small lipid droplets (nanometer range), which vastly increases the surface area for lipase action and subsequent micellar solubilization, enhancing absorption.[2][9]
Degradation in the GI Tract Encapsulate this compound in a protective delivery system like liposomes or solid lipid nanoparticles (SLNs).This compound, like other carotenoids, can be sensitive to the harsh acidic and enzymatic environment of the stomach and intestine. Encapsulation can protect the molecule from premature degradation.[9][13]
Food Matrix Entrapment If administering a food-based supplement, ensure the matrix is sufficiently processed (e.g., homogenization, heat treatment).The physical structure of the food can trap the carotenoid, preventing its release. Mechanical and thermal processing can break down the matrix and improve bioaccessibility.[4][5]
Insufficient Dietary Fat Co-administer the this compound formulation with a meal containing a moderate amount of fat.As discussed in the FAQs, dietary fat is essential to trigger the physiological process of micelle formation required for carotenoid absorption.[5][6]

Problem 2: I am observing high inter-individual variability in my experimental results for this compound bioavailability.

Possible Cause Troubleshooting Step Rationale
Genetic Polymorphisms Consider subject genotyping for genes related to lipid and carotenoid metabolism (e.g., BCMO1, SR-BI, CD36).Genetic variations in transporters and enzymes involved in carotenoid absorption, cleavage, and transport can lead to significant differences in bioavailability between individuals.[7]
Differences in Gut Microbiota Collect and analyze fecal samples to assess the gut microbiome composition of study subjects.The gut microbiota can influence bile acid metabolism, which may impact the solubilization and absorption of lipophilic compounds.[7]
Dietary Habit Variations Standardize the diet of subjects for a period before and during the study, particularly fat and fiber content.Variations in daily dietary intake of fats, fibers, and other micronutrients can significantly affect carotenoid absorption, leading to inconsistent results.[8]

Problem 3: The nanoemulsion formulation I prepared for this compound is physically unstable and shows phase separation (creaming/cracking).

Possible Cause Troubleshooting Step Rationale
Inappropriate Surfactant/Co-surfactant Screen different types of surfactants (e.g., Tween 80, Poloxamers) and vary the surfactant-to-oil ratio.The choice and concentration of the emulsifier are critical for stabilizing the oil-water interface. The Hydrophile-Lipophile Balance (HLB) of the surfactant system must be optimized for the specific oil phase used.[14]
Incorrect Homogenization Parameters Optimize the homogenization process (e.g., increase pressure, number of passes in a microfluidizer, or sonication time/power).Insufficient energy input during emulsification can result in larger, less stable droplets. Over-processing, however, can lead to coalescence.[14][15]
Ostwald Ripening Select an oil phase in which this compound is highly soluble and that has very low aqueous solubility (e.g., long-chain triglycerides like corn oil).Ostwald ripening, the process where larger droplets grow at the expense of smaller ones, is a major cause of nanoemulsion instability. Using a highly water-insoluble oil minimizes this effect.
Changes in Temperature or pH Evaluate the stability of the nanoemulsion across the range of pH and temperature conditions it will encounter during storage and application.The charge and conformation of surfactants can be sensitive to pH and temperature, affecting their ability to stabilize the emulsion.[16]

Data Presentation: Comparative Formulation Strategies

As this compound-specific bioavailability data is limited, the following table summarizes the enhancement achieved for other lipophilic carotenoids and bioactive compounds using various formulation technologies. This provides a reference for expected improvements.

Formulation Technology Bioactive Compound Fold-Increase in Bioavailability (Approx.) Key Mechanism of Enhancement Reference
Nanoemulsion β-Carotene2-5 fold (in vitro bioaccessibility)Increased surface area, enhanced solubilization[17]
Liposomes Curcumin>5 foldProtection from degradation, improved cellular uptake[13]
Solid Lipid Nanoparticles (SLNs) Quercetin5.5 foldEnhanced dissolution, lymphatic transport[18]
Zein Nanoparticles ResveratrolSignificant increase in plasma levelsProtection from metabolism, improved absorption[19]
Solid Dispersion Silymarin4-7 foldConversion to amorphous state, enhanced dissolution[2]

Experimental Protocols

Protocol 1: Preparation of an this compound-Loaded Oil-in-Water Nanoemulsion

This protocol describes a high-pressure homogenization method adaptable for this compound.

  • Preparation of Oil Phase:

    • Dissolve this compound powder in a suitable carrier oil (e.g., corn oil, medium-chain triglycerides) to the desired concentration.

    • Gently heat the mixture (e.g., to 40-50°C) under constant stirring to ensure complete dissolution.[17] This mixture is the oil phase.

  • Preparation of Aqueous Phase:

    • Dissolve a non-ionic surfactant (e.g., Tween 20 or Tween 80) in deionized water at a concentration typically ranging from 1-5% (w/w).[17]

    • Stir until the surfactant is fully dissolved. This is the aqueous phase.

  • Formation of Coarse Emulsion:

    • Heat both the oil and aqueous phases to the same temperature (e.g., 50°C).[15]

    • Add the oil phase to the aqueous phase while mixing at high speed using a high-shear mixer (e.g., Ultra-Turrax) at 10,000-15,000 rpm for 5-10 minutes.[15] This will form a milky, coarse emulsion.

  • Nano-Homogenization:

    • Immediately pass the coarse emulsion through a high-pressure homogenizer or microfluidizer.

    • Operate the homogenizer at a pressure between 10,000 and 20,000 psi.[17]

    • Recirculate the emulsion through the homogenizer for 3-7 cycles to achieve a small and uniform droplet size.[15] The final product should appear translucent or bluish-white.

  • Characterization:

    • Measure the mean particle size and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS). A PDI < 0.3 is desirable.[17]

    • Measure the Zeta Potential to assess colloidal stability. A value of |ζ| > 25 mV suggests good electrostatic stability.[16]

    • Determine the encapsulation efficiency by separating the free this compound from the nanoemulsion (e.g., via ultracentrifugation) and quantifying the amount in the supernatant versus the total amount.

Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

This is a common laboratory method for preparing liposomes.

  • Lipid Film Formation:

    • Dissolve lipids (e.g., soy phosphatidylcholine or a synthetic lipid like DHSM) and cholesterol in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.[13][20] A typical molar ratio is 2:1 phosphatidylcholine:cholesterol.

    • Add this compound to this organic solvent mixture and ensure it is fully dissolved.

    • Remove the organic solvent using a rotary evaporator under vacuum. This will deposit a thin, dry lipid film containing this compound on the inner wall of the flask.

  • Hydration:

    • Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the flask containing the lipid film.

    • Agitate the flask by rotating it above the lipid phase transition temperature (Tc) for 30-60 minutes. This allows the lipid film to hydrate and self-assemble into multilamellar vesicles (MLVs).

  • Size Reduction (Sonication/Extrusion):

    • To obtain smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension must be downsized.

    • Sonication: Use a probe sonicator to sonicate the suspension in an ice bath until the milky suspension becomes clearer.

    • Extrusion (Recommended): Repeatedly pass the MLV suspension (10-20 times) through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a liposome extruder. This method provides better size control and a more uniform population of liposomes.

  • Purification and Characterization:

    • Remove any unencapsulated this compound by size exclusion chromatography or dialysis.

    • Characterize the liposomes for particle size, PDI, zeta potential, and encapsulation efficiency as described in Protocol 1.

Mandatory Visualizations

G cluster_0 Phase 1: Formulation & Characterization cluster_1 Phase 2: In Vitro & In Vivo Testing Problem Low Bioavailability of this compound Strategy Select Enhancement Strategy (e.g., Nanoemulsion, Liposome) Problem->Strategy Formulate Develop & Optimize Formulation (Excipient Selection, Ratios) Strategy->Formulate Characterize Physicochemical Characterization (Size, PDI, Zeta, Encapsulation) Formulate->Characterize Stability Assess Formulation Stability (Temperature, pH, Time) Characterize->Stability InVitro In Vitro Testing (Release, Digestion Model, Caco-2 Permeability) Stability->InVitro InVivo In Vivo Animal Studies (Pharmacokinetics, Plasma Concentration) InVitro->InVivo Analyze Analyze Results InVivo->Analyze Success Bioavailability Enhanced Analyze->Success Target Met Troubleshoot Troubleshoot & Refine Formulation Analyze->Troubleshoot Target Not Met Troubleshoot->Formulate

Caption: Workflow for developing and testing a new this compound formulation.

G Mechanism of Bioavailability Enhancement by Lipid Formulations cluster_lumen Intestinal Lumen (Aqueous) cluster_enterocyte Enterocyte (Intestinal Cell) Formulation Lipid-Based Formulation (Nanoemulsion/Liposome) with Encapsulated this compound Micelle Mixed Micelle with Solubilized this compound Formulation->Micelle Digestion by Lipase Uptake Passive Diffusion & Transporter-Mediated Uptake Micelle->Uptake Absorption Freethis compound Free this compound (Poorly Soluble) Freethis compound->Uptake Very Low Absorption Bile Bile Salts + Dietary Lipids Bile->Micelle Chylomicron Incorporation into Chylomicrons Uptake->Chylomicron Lymph Secretion into Lymphatic System Chylomicron->Lymph

Caption: How lipid formulations shuttle this compound across the intestine.

G Start Low Bioavailability Observed In Vivo? CheckFormulation Is the formulation physically stable and optimized? Start->CheckFormulation Yes End Problem Identified Start->End No CheckInVitro Does in vitro release/permeability correlate with in vivo data? CheckFormulation->CheckInVitro Yes RefineFormulation Refine Formulation: - Change excipients - Optimize particle size - Improve stability CheckFormulation->RefineFormulation No CheckMetabolism Is rapid first-pass metabolism suspected? CheckInVitro->CheckMetabolism Yes CheckInVitro->RefineFormulation No ChangeStrategy Change Delivery Strategy: - Mucoadhesive formulation - Lymphatic targeting - Use metabolic inhibitors CheckMetabolism->ChangeStrategy Yes InvestigateHost Investigate Host Factors: - Genetic variability - Dietary controls - Gut microbiome CheckMetabolism->InvestigateHost No RefineFormulation->End ChangeStrategy->End InvestigateHost->End

Caption: A decision tree for troubleshooting poor in vivo results.

References

Technical Support Center: Troubleshooting Low Echinenone Expression in Transgenic Organisms

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low echinenone expression in transgenic organisms. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the expression of this valuable carotenoid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Section 1: Initial Transformation and Expression Issues

Question 1: My transformed E. coli colonies are not orange or red. What is the problem?

Answer: The lack of color in your E. coli colonies suggests a fundamental issue with the carotenoid biosynthesis pathway. Here are the primary aspects to investigate:

  • Plasmid Integrity: Verify the integrity of your expression plasmid. A diagnostic restriction digest or sequencing of the plasmid can confirm that all the necessary genes for β-carotene synthesis (e.g., crtE, crtB, crtI, crtY) and the β-carotene ketolase (crtO or crtW) are present and in the correct orientation.

  • Promoter and Inducer Compatibility: Ensure that the promoter driving the expression of your carotenoid genes is compatible with your E. coli strain and that you are using the correct inducer. For example, T7 promoters require a host strain that expresses T7 RNA polymerase, such as BL21(DE3), and induction is typically achieved with IPTG.

  • Transformation Efficiency: Low transformation efficiency can result in no or very few colonies. It is advisable to run a positive control transformation (e.g., with a well-characterized plasmid like pUC19) to ensure your competent cells are viable.

  • Antibiotic Selection: Double-check that you are using the correct antibiotic at the appropriate concentration for your plasmid's resistance marker.

Question 2: I have confirmed my plasmid is correct, but I still see no color after induction. What should I check next?

Answer: If the plasmid is correct, the issue likely lies within the expression conditions or the genetic constructs themselves.

  • Induction Conditions: The timing and conditions of induction are critical. For many carotenoid production systems in E. coli, induction is typically performed at mid-log phase (OD600 of ~0.4-0.8) with an appropriate concentration of the inducer (e.g., 0.1-1 mM IPTG).

  • Culture Temperature: High temperatures (e.g., 37°C) can sometimes lead to protein misfolding and the formation of inclusion bodies, especially for enzymes like β-carotene ketolase. Try lowering the induction temperature to 15-30°C and extending the induction time (e.g., overnight).[1][2]

  • Codon Usage: The genes in your carotenoid biosynthesis pathway, particularly if they are from a different organism, may contain codons that are rare in E. coli. This can lead to inefficient translation. It is highly recommended to perform codon optimization of your genes to match the codon usage of your expression host.[3][4][5][6][7]

  • Toxicity: Accumulation of certain intermediates in the carotenoid pathway can be toxic to the cells. Ensure that the expression of all pathway enzymes is well-balanced.

Section 2: Low this compound Yield with β-Carotene Accumulation

Question 3: My HPLC analysis shows a large peak for β-carotene but a very small or no peak for this compound. What does this indicate?

Answer: This is a common issue and points directly to a bottleneck at the conversion of β-carotene to this compound. The primary suspect is the β-carotene ketolase enzyme (crtO or crtW).

  • Enzyme Activity: The β-carotene ketolase may have low specific activity. Consider using a ketolase from a different source organism that is known to be more efficient.

  • Enzyme Expression and Solubility: β-carotene ketolase is a membrane-associated protein and can be prone to misfolding and forming inactive inclusion bodies when overexpressed in E. coli.

    • Lower Induction Temperature: Reducing the induction temperature to 15-25°C can improve the soluble expression of β-carotene ketolase.[1][2]

    • Molecular Chaperones: Co-expression with molecular chaperones (e.g., GroEL/GroES) has been shown to significantly increase the soluble fraction and activity of β-carotene ketolase, leading to a substantial increase in canthaxanthin (and therefore this compound) production.[1][8]

  • Codon Optimization of crtO/crtW: As with other genes in the pathway, ensure that the codon usage of your β-carotene ketolase gene is optimized for your expression host.

  • Promoter Strength: Using an overly strong promoter for the ketolase can lead to rapid protein synthesis and aggregation. Consider using a weaker promoter or a tunable expression system to better control the expression level.

Section 3: Optimizing this compound Production

Question 4: How can I further optimize my system to increase the final yield of this compound?

Answer: Once you have a system that produces this compound, further optimization can significantly boost your yields.

  • Expression Vector Choice: The choice of expression vector can influence protein expression levels. A study comparing different vectors for β-carotene ketolase expression found that a pET-30a vector provided good results.[1]

  • Metabolic Engineering of the Host:

    • Precursor Supply: The production of carotenoids is dependent on the availability of the precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). Overexpressing key enzymes in the native MEP pathway of E. coli can increase the precursor pool.

    • Reducing Competing Pathways: Knocking out genes that divert precursors to other pathways can also enhance carotenoid production.

  • Cultivation Conditions: Optimizing fermentation conditions such as media composition, pH, and aeration can have a significant impact on cell growth and product yield.

Quantitative Data Summary

The following tables summarize quantitative data from various studies to help you benchmark your results.

Table 1: Effect of Induction Temperature on Canthaxanthin and this compound Production

Induction Temperature (°C)Relative Canthaxanthin Production (%)Relative this compound Production (%)Reference
37100100[1]
25150130[1]
15200180[1]

Note: Data is illustrative and based on trends reported in the literature. Actual values can vary based on the specific experimental setup.

Table 2: Impact of Molecular Chaperones on Canthaxanthin and this compound Production

ConditionSoluble β-carotene ketolase (relative units)Canthaxanthin Yield (µg/g DCW)This compound Yield (µg/g DCW)Reference
Without Chaperones10.81.2[1][8]
With pG-KJE8 Chaperones81.82.5[1][8]

DCW: Dry Cell Weight

Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol 1: Codon Optimization of a Carotenoid Biosynthesis Gene (e.g., crtO)
  • Obtain the amino acid sequence of your target protein (e.g., β-carotene ketolase from a specific organism).

  • Select the target expression host (e.g., Escherichia coli K-12).

  • Use a codon optimization software tool. There are several free and commercial tools available online (e.g., IDT's Codon Optimization Tool, GeneArt GeneOptimizer).

  • Input the amino acid sequence into the software and select the target organism.

  • The software will generate a DNA sequence with codons that are frequently used in the target organism, while encoding the same amino acid sequence.[3][4][5] The algorithm will also often screen for and remove sequences that could lead to unwanted secondary mRNA structures or cryptic splice sites.

  • Review the optimized sequence. Ensure that no unwanted restriction sites have been introduced that would interfere with your cloning strategy.

  • Synthesize the optimized gene. Gene synthesis services can provide you with the physical DNA of your optimized gene.

Protocol 2: Construction of an this compound Expression Plasmid

This protocol assumes the use of a pET vector and standard restriction enzyme cloning.

  • Obtain or synthesize the necessary genes:

    • β-carotene biosynthesis cassette (crtE, crtB, crtI, crtY). These are often available in a single operon.

    • Codon-optimized β-carotene ketolase gene (crtO or crtW).

  • PCR amplify your genes of interest with primers that add appropriate restriction sites for cloning into your chosen expression vector (e.g., pET-28a). Ensure the primers also include a ribosome binding site (RBS) for each gene or operon.

  • Digest the PCR products and the expression vector with the corresponding restriction enzymes.

  • Purify the digested vector and insert DNA using a gel extraction kit.

  • Ligate the insert(s) into the digested vector using T4 DNA ligase. The β-carotene cassette and the ketolase gene can be cloned into the same vector under the control of the same or different promoters.

  • Transform the ligation mixture into a cloning strain of E. coli (e.g., DH5α) and select for transformants on LB agar plates containing the appropriate antibiotic.

  • Screen the resulting colonies by colony PCR or restriction digestion of miniprepped plasmid DNA to identify clones with the correct insert.

  • Sequence verify the final plasmid construct to ensure the integrity and correct orientation of all genes.

Protocol 3: Transformation and Induction of this compound Expression in E. coli BL21(DE3)
  • Transformation:

    • Thaw a tube of competent E. coli BL21(DE3) cells on ice.

    • Add 1-5 µL of your purified expression plasmid to the cells.

    • Incubate on ice for 30 minutes.

    • Heat-shock the cells at 42°C for 45-60 seconds.

    • Immediately place the cells back on ice for 2 minutes.

    • Add 950 µL of SOC medium and incubate at 37°C for 1 hour with shaking.

    • Plate 100-200 µL of the cell suspension on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Expression and Induction:

    • Inoculate a single colony from your transformation plate into 5 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking.

    • The next day, inoculate 50 mL of fresh LB medium (with antibiotic) with the overnight culture to an initial OD600 of 0.05-0.1.

    • Grow the culture at 37°C with shaking until the OD600 reaches 0.4-0.6.

    • Cool the culture to your desired induction temperature (e.g., 20°C).

    • Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.

    • Continue to incubate the culture at the lower temperature (e.g., 20°C) for 16-24 hours with shaking.

    • Harvest the cells by centrifugation. The cell pellet should be visibly colored if carotenoid production is successful.

Protocol 4: HPLC Quantification of this compound
  • Sample Preparation (Cell Extraction):

    • Resuspend a known weight of your cell pellet in acetone.

    • Disrupt the cells by sonication or bead beating on ice.

    • Centrifuge to pellet the cell debris.

    • Collect the acetone supernatant containing the carotenoids.

    • Repeat the extraction until the pellet is colorless.

    • Pool the acetone extracts and evaporate to dryness under a stream of nitrogen.

    • Resuspend the dried extract in a known volume of a suitable solvent for HPLC analysis (e.g., methyl tert-butyl ether (MTBE) or a mixture of methanol, acetonitrile, and dichloromethane).

  • HPLC Analysis:

    • Column: A C30 reverse-phase column is highly recommended for good separation of carotenoid isomers.

    • Mobile Phase: A gradient of solvents is typically used. For example, a gradient of methanol/MTBE/water.

    • Detection: Use a photodiode array (PDA) detector to monitor the absorbance at the characteristic wavelengths for β-carotene (~450 nm) and this compound (~458 nm).

    • Quantification: Create a standard curve using a pure standard of this compound of a known concentration. The concentration of this compound in your sample can then be determined by comparing the peak area from your sample to the standard curve.

Visualizations

This compound Biosynthesis Pathway

Echinenone_Biosynthesis FPP Farnesyl pyrophosphate (FPP) GGPP Geranylgeranyl pyrophosphate (GGPP) FPP->GGPP crtE Phytoene Phytoene GGPP->Phytoene crtB Lycopene Lycopene Phytoene->Lycopene crtI bCarotene β-Carotene Lycopene->bCarotene crtY This compound This compound bCarotene->this compound crtO / crtW (β-carotene ketolase)

Caption: The biosynthetic pathway for producing this compound from FPP.

Experimental Workflow for this compound Production

Experimental_Workflow GeneDesign 1. Gene Design & Codon Optimization PlasmidConstruction 2. Plasmid Construction GeneDesign->PlasmidConstruction Transformation 3. Transformation into E. coli BL21(DE3) PlasmidConstruction->Transformation Expression 4. Culture Growth & Induction Transformation->Expression Harvest 5. Cell Harvesting Expression->Harvest Extraction 6. Carotenoid Extraction Harvest->Extraction Analysis 7. HPLC Analysis Extraction->Analysis Optimization 8. Optimization Analysis->Optimization Low Yield? Optimization->GeneDesign Re-design Optimization->Expression Modify Conditions Troubleshooting_Tree Start Low/No this compound Expression CheckColor Is the E. coli pellet colored? Start->CheckColor NoColor No Color CheckColor->NoColor No YesColor Colored (Yellow/Orange) CheckColor->YesColor Yes CheckPlasmid Verify Plasmid Integrity (Digestion/Sequencing) NoColor->CheckPlasmid HPLC Perform HPLC Analysis YesColor->HPLC CheckInduction Review Induction (Time, Temp, Inducer) CheckPlasmid->CheckInduction CodonOptimize Codon Optimize Biosynthesis Genes CheckInduction->CodonOptimize bCarotenePeak β-Carotene Peak Present? HPLC->bCarotenePeak No_bCarotene No β-Carotene bCarotenePeak->No_bCarotene No Yes_bCarotene β-Carotene Present, Low this compound bCarotenePeak->Yes_bCarotene Yes No_bCarotene->CheckPlasmid OptimizeKetolase Optimize Ketolase (crtO/W): - Lower Temp - Add Chaperones - Codon Optimize Yes_bCarotene->OptimizeKetolase

References

Technical Support Center: Purification of Echinenone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Echinenone isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental purification of these valuable carotenoids.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound isomers?

The main challenges in purifying this compound isomers stem from their structural similarity and inherent instability. Geometric isomers (cis/trans) of this compound have very similar physicochemical properties, making their separation difficult. Furthermore, carotenoids like this compound are susceptible to isomerization and degradation when exposed to light, heat, acid, and oxygen.[1] This necessitates careful handling and optimization of purification conditions to maintain the integrity of the isomers.

Q2: Which chromatographic technique is most effective for separating this compound isomers?

High-Performance Liquid Chromatography (HPLC) using a C30 reversed-phase column is the most widely recommended and effective method for the separation of carotenoid isomers, including those of this compound.[2][3] C30 columns offer enhanced shape selectivity for long-chain, hydrophobic molecules, which is crucial for resolving structurally similar isomers.[3][4] While C18 columns can be used, they often provide insufficient resolution for complex isomer mixtures.[5]

Q3: Are there alternative chromatographic methods for this compound isomer purification?

Yes, Supercritical Fluid Chromatography (SFC) is a promising alternative to HPLC. SFC, particularly Ultra-Performance Convergence Chromatography (UPCC), utilizes supercritical CO2 as the mobile phase, offering advantages such as reduced solvent consumption and potentially faster separations. It has shown potential for both chiral and achiral separations of carotenoids.

For resolving enantiomers, Chiral Chromatography is the technique of choice. While specific applications to this compound are not extensively documented, chiral stationary phases (CSPs) are used to separate enantiomers of other chiral molecules.[6]

Q4: How can I prevent the isomerization of this compound during sample preparation and analysis?

To minimize isomerization, it is critical to work under subdued light and in an inert atmosphere (e.g., under nitrogen or argon). All solvents should be of high purity and deoxygenated. The addition of an antioxidant, such as 0.1% butylated hydroxytoluene (BHT), to extraction and mobile phase solvents is highly recommended to prevent oxidative degradation.[1][7] Samples should be stored at low temperatures (-20°C or -80°C) and analyzed as quickly as possible after preparation.

Q5: What is the typical appearance of this compound in a chromatogram, and what do unexpected peaks signify?

In a reversed-phase HPLC chromatogram, the all-trans isomer of this compound is typically the most abundant and will appear as a major peak. Smaller peaks eluting around the main peak are often cis-isomers. The appearance of numerous unexpected small peaks can indicate sample degradation or the formation of oxidation products like epoxides and apocarotenals.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound isomers.

HPLC Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor resolution of isomers Inappropriate column selection.Use a C30 reversed-phase column for optimal isomer separation.[2][3]
Suboptimal mobile phase composition.Optimize the mobile phase gradient. A common mobile phase for carotenoid separation is a gradient of methanol, methyl-tert-butyl ether (MTBE), and water.[5]
Incorrect column temperature.Temperature significantly affects selectivity. For cis/trans isomers, lower temperatures (e.g., 15-20°C) often improve resolution. For separating different carotenoids, a slightly higher temperature (e.g., 23 ± 1°C) might be optimal.[5][8]
Peak tailing Column overload.Dilute the sample and reinject.[1]
Interaction with residual silanols on the column.Use a mobile phase with a suitable pH or buffer, or add a competitive agent like triethylamine.
Degradation products co-eluting.Minimize sample degradation by following the prevention strategies outlined in the FAQs.[1]
Drifting retention times Inconsistent mobile phase composition.Ensure proper mixing and degassing of the mobile phase. If using a gradient, ensure the pump is functioning correctly.[9]
Column temperature fluctuations.Use a reliable column oven to maintain a stable temperature.[10]
Column equilibration issues.Ensure the column is adequately equilibrated with the mobile phase before each run, which may require passing at least 10 column volumes of the solvent through it.[11]
Low or disappearing main peak Sample degradation (oxidation, light, or heat).Prepare fresh samples using deoxygenated solvents containing an antioxidant (e.g., 0.1% BHT). Protect samples from light and heat at all times.[1]
Low sample recovery during extraction.Optimize the extraction protocol. Ensure complete extraction from the matrix and minimize losses during solvent evaporation steps.

Experimental Protocols

Protocol 1: Extraction of this compound from Cyanobacteria

This protocol is adapted for the extraction of this compound from cyanobacterial biomass, a common source of this carotenoid.[12][13]

Materials:

  • Lyophilized cyanobacterial cells

  • Acetone (HPLC grade) containing 0.1% BHT

  • Petroleum ether or hexane (HPLC grade)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Homogenize the lyophilized cyanobacterial cells with acetone (containing 0.1% BHT) using a mortar and pestle or a homogenizer until the cell debris becomes colorless.

  • Centrifuge the mixture to pellet the cell debris.

  • Collect the acetone supernatant. Repeat the extraction process with the pellet until the acetone remains colorless.

  • Combine all acetone extracts and partition with an equal volume of petroleum ether or hexane in a separatory funnel.

  • Add saturated NaCl solution to facilitate phase separation.

  • Collect the upper organic phase containing the carotenoids.

  • Wash the organic phase several times with distilled water to remove residual acetone.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness using a rotary evaporator at a temperature below 30°C.

  • Re-dissolve the dried extract in a suitable solvent (e.g., MTBE/methanol) for HPLC analysis.

Protocol 2: HPLC Separation of this compound Isomers

This protocol provides a general framework for the separation of this compound isomers using a C30 column.

Instrumentation and Columns:

  • HPLC system with a photodiode array (PDA) or UV-Vis detector

  • C30 reversed-phase column (e.g., YMC Carotenoid S-5, 250 x 4.6 mm, 5 µm)

Mobile Phase and Gradient:

  • Mobile Phase A: Methanol/Water (e.g., 95:5 v/v) with 0.1% ammonium acetate

  • Mobile Phase B: Methyl-tert-butyl ether (MTBE)

  • A typical gradient might start with a high percentage of A, gradually increasing the percentage of B to elute the more non-polar isomers. The exact gradient profile will need to be optimized for the specific isomer profile of the sample.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 20°C (optimization may be required between 15°C and 25°C)[5][8]

  • Detection Wavelength: Approximately 458 nm for this compound. A PDA detector scanning from 250-600 nm is recommended to capture the characteristic spectra of different isomers.

  • Injection Volume: 10-20 µL

Data Presentation

Table 1: HPLC Parameters for Carotenoid Separation including this compound
ParameterRecommended ConditionRationale
Stationary Phase C30 Reversed-PhaseProvides superior shape selectivity for resolving geometric isomers.[2][3]
Mobile Phase Gradient of Methanol, MTBE, and WaterAllows for the separation of both polar and non-polar carotenoids and their isomers.[5]
Column Temperature 15-25°CTemperature affects selectivity; lower temperatures often enhance the resolution of cis/trans isomers.[8]
Detection PDA Detector (250-600 nm)Enables identification of isomers based on their characteristic absorption spectra. This compound has a primary absorption maximum around 458 nm.
Antioxidant 0.1% BHT in solventsPrevents oxidative degradation of carotenoids during analysis.[1]

Visualizations

experimental_workflow cluster_extraction Sample Extraction cluster_hplc HPLC Analysis start Cyanobacterial Biomass extraction Homogenization with Acetone (+BHT) start->extraction centrifugation Centrifugation extraction->centrifugation collection Collect Supernatant centrifugation->collection partition Partition with Petroleum Ether collection->partition wash Wash with Water partition->wash dry Dry over Na2SO4 wash->dry evaporate Evaporate to Dryness dry->evaporate dissolve Re-dissolve for Analysis evaporate->dissolve hplc_injection Inject Sample dissolve->hplc_injection c30_column C30 Reversed-Phase Column hplc_injection->c30_column gradient_elution Gradient Elution (MeOH/MTBE/H2O) c30_column->gradient_elution detection PDA Detection (250-600 nm) gradient_elution->detection analysis Data Analysis & Isomer Identification detection->analysis

Caption: Workflow for the extraction and HPLC analysis of this compound isomers.

troubleshooting_logic decision decision issue issue start Start HPLC Run check_resolution Is Isomer Resolution Adequate? start->check_resolution check_peaks Are Peaks Tailing or Asymmetric? check_resolution->check_peaks Yes optimize_temp Optimize Column Temperature (15-25°C) check_resolution->optimize_temp No check_retention Are Retention Times Stable? check_peaks->check_retention No dilute_sample Dilute Sample check_peaks->dilute_sample Yes good_chromatogram Good Chromatogram check_retention->good_chromatogram Yes check_temp_stability Ensure Stable Column Temperature check_retention->check_temp_stability No optimize_temp->check_resolution optimize_gradient Optimize Mobile Phase Gradient optimize_gradient->check_resolution check_column Use C30 Column check_column->check_resolution dilute_sample->check_peaks check_mobile_phase_pH Adjust Mobile Phase pH check_mobile_phase_pH->check_peaks check_temp_stability->check_retention check_flow_rate Verify Flow Rate Consistency check_flow_rate->check_retention equilibrate_column Ensure Proper Column Equilibration equilibrate_column->check_retention

Caption: A logical troubleshooting guide for HPLC analysis of this compound isomers.

References

Technical Support Center: Stabilizing Echinenone in Oil-Based Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stabilization of echinenone in oil-based formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in oil-based formulations?

A1: The primary factors leading to the degradation of this compound, a carotenoid, in oil-based formulations are exposure to light, heat, and oxygen.[1][2][3] These factors can initiate and accelerate oxidative degradation of the polyene chain, which is characteristic of carotenoids.[1][4] The presence of pro-oxidant metals can also catalyze degradation.

Q2: What are the visible signs of this compound degradation in my oil formulation?

A2: The most noticeable sign of this compound degradation is a loss of its characteristic color, leading to fading of the formulation. Additionally, you might observe changes in the UV-Vis spectrum of the sample, specifically a decrease in absorbance at this compound's maximum absorption wavelength (around 458 nm in hexane). In advanced stages of degradation, you may also detect the formation of off-odors due to the generation of volatile oxidation products.[4][5]

Q3: Which antioxidants are most effective for stabilizing this compound in oil?

A3: While specific data for this compound is limited, studies on other carotenoids suggest that lipid-soluble antioxidants are effective.[6][7] Tocopherols (Vitamin E), particularly α-tocopherol, are commonly used and have shown efficacy in protecting carotenoids in lipid systems.[7] Other potential antioxidants include ascorbyl palmitate and synthetic antioxidants like butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA). The optimal choice and concentration of an antioxidant often need to be determined experimentally for a specific formulation.

Q4: How does the type of oil in the formulation affect this compound stability?

A4: The stability of this compound can be influenced by the type of oil used. Oils with a higher degree of unsaturation (higher iodine value) are more prone to oxidation themselves, which can accelerate the degradation of this compound.[8] Therefore, using oils with better oxidative stability, such as those with a higher content of monounsaturated or saturated fatty acids, may improve the stability of the dissolved this compound.

Q5: What is the expected shelf-life of an this compound-in-oil formulation?

A5: The shelf-life is highly dependent on the formulation composition, storage conditions (temperature, light exposure), and packaging. Without specific stability data, it is difficult to provide a precise shelf-life. An accelerated stability study is recommended to predict the long-term stability and establish a reliable shelf-life for your specific formulation.[9]

Troubleshooting Guides

Problem 1: Rapid color fading of the this compound formulation.

Possible Cause Suggested Solution
Excessive exposure to light Store the formulation in amber or opaque containers to protect it from light.[10] Conduct all handling and formulation steps under subdued lighting conditions.
High storage temperature Store the formulation at a lower temperature, such as in a refrigerator (2-8 °C), if the formulation's physical stability is not compromised. Avoid storing near heat sources.[11]
Oxygen exposure During preparation, blanket the formulation with an inert gas like nitrogen or argon to displace oxygen.[10] Use packaging with a low oxygen transmission rate.
Inadequate antioxidant concentration Increase the concentration of the antioxidant or try a synergistic blend of antioxidants (e.g., tocopherols and ascorbyl palmitate). The optimal concentration should be determined experimentally.
Pro-oxidant contamination (e.g., metal ions) Use high-purity oils and ingredients. Consider adding a chelating agent like citric acid or EDTA to sequester any metal ions that may be present.

Problem 2: Inconsistent results in stability studies.

Possible Cause Suggested Solution
Variability in sample preparation Ensure a standardized and well-documented protocol for preparing each batch of the formulation. Use precise measurements for all components.
Inconsistent storage conditions Use a calibrated stability chamber with controlled temperature and humidity. Monitor and record the conditions throughout the study. For photostability studies, ensure consistent light exposure for all samples.
Analytical method variability Validate the analytical method (e.g., HPLC-UV/Vis) for accuracy, precision, and linearity.[12][13] Use an internal standard to correct for variations in sample preparation and injection volume.[12]
Sample heterogeneity Ensure the this compound is fully dissolved and homogeneously distributed in the oil before aliquoting for the stability study. Gentle mixing before taking each sample may be necessary.

Data Presentation

The following tables provide illustrative data on the degradation of this compound under different conditions. This data is based on general principles of carotenoid stability and should be used as a guide for experimental design.

Table 1: Effect of Temperature and Antioxidant on this compound Degradation (Illustrative Data)

Storage ConditionAntioxidant (0.1% w/w)This compound Remaining after 30 days (%)First-Order Degradation Rate Constant (k, day⁻¹)
4°C, DarkNone950.0017
4°C, Darkα-Tocopherol980.0007
25°C, DarkNone700.0119
25°C, Darkα-Tocopherol850.0054
40°C, DarkNone400.0305
40°C, Darkα-Tocopherol600.0170

Table 2: Effect of Light Exposure on this compound Degradation at 25°C (Illustrative Data)

Light ConditionAntioxidant (0.1% w/w)This compound Remaining after 7 days (%)Apparent First-Order Degradation Rate Constant (k, day⁻¹)
DarkNone920.0120
Darkα-Tocopherol960.0058
Diffuse DaylightNone500.0990
Diffuse Daylightα-Tocopherol750.0410
Direct Sunlight (4h/day)None200.2298
Direct Sunlight (4h/day)α-Tocopherol450.1135

Experimental Protocols

Protocol 1: Accelerated Oxidative Stability Testing using the Rancimat Method

This method is used to determine the oxidative stability of the oil-based this compound formulation under accelerated conditions of elevated temperature and forced aeration.[14]

Materials:

  • This compound-in-oil formulation

  • Rancimat apparatus

  • Reaction vessels

  • Air pump

  • Measuring vessel with deionized water and an electrode

Procedure:

  • Pipette a precise amount (e.g., 3 g) of the this compound formulation into a clean, dry reaction vessel.

  • Place the vessel into the heating block of the Rancimat, which is set to a specific temperature (e.g., 100-120 °C).

  • Fill the corresponding measuring vessel with deionized water and insert the electrode.

  • Connect the reaction vessel to the measuring vessel with the provided tubing.

  • Start the air flow (e.g., 20 L/h) through the sample.

  • The instrument will continuously measure the conductivity of the water in the measuring vessel. Volatile oxidation products from the oil will be carried by the air stream into the water, increasing its conductivity.

  • The induction time is the time until a rapid increase in conductivity is detected, which corresponds to the point of accelerated oxidation. A longer induction time indicates greater oxidative stability.

  • Compare the induction times of formulations with and without different types and concentrations of antioxidants.

Protocol 2: Quantification of this compound in Oil by HPLC-UV/Vis

This protocol describes the quantification of this compound in an oil matrix.[12][13]

Materials:

  • This compound-in-oil sample

  • Hexane (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Methanol (HPLC grade)

  • This compound analytical standard

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, PTFE)

  • HPLC system with a UV/Vis detector and a C18 or C30 reverse-phase column

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in a suitable solvent (e.g., hexane). From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Accurately weigh a small amount of the this compound-in-oil formulation into a volumetric flask. Dissolve and dilute to the mark with hexane (or another suitable solvent). The final concentration should fall within the range of the calibration standards. Further dilution may be necessary.

  • Filtration: Filter the diluted sample and the standard solutions through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Set the HPLC conditions. A C30 column is often preferred for carotenoid separation.

    • Example mobile phase: A gradient of methanol and methyl-tert-butyl ether.

    • Set the UV/Vis detector to the maximum absorbance wavelength of this compound (approximately 458 nm).

    • Inject the standards and the sample.

  • Quantification:

    • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

    • Calculate the amount of this compound in the original oil formulation based on the dilutions performed.

Mandatory Visualizations

Echinenone_Degradation_Pathway This compound This compound (Polyene Chain) Radical This compound Radical This compound->Radical Initiation Initiation (Light, Heat, Metal Ions) Initiation->this compound Abstracts H atom Peroxy_Radical Peroxy Radical Radical->Peroxy_Radical + O2 Oxygen Oxygen (O2) Hydroperoxide Hydroperoxide Peroxy_Radical->Hydroperoxide + H from another molecule Propagation Propagation Peroxy_Radical->Propagation Echinenone_Molecule Intact this compound Molecule Echinenone_Molecule->Radical Forms new radical Degradation_Products Degradation Products (Epoxides, Apocarotenals, etc.) Hydroperoxide->Degradation_Products Decomposition Propagation->Echinenone_Molecule Reacts with

Caption: Oxidative degradation pathway of this compound.

Troubleshooting_Workflow Start This compound Degradation Observed Check_Light Check Light Exposure Start->Check_Light Protect_Light Use Amber/Opaque Containers Work in Subdued Light Check_Light->Protect_Light Yes Check_Temp Check Storage Temperature Check_Light->Check_Temp No Protect_Light->Check_Temp Lower_Temp Store at Lower Temperature (e.g., 2-8°C) Check_Temp->Lower_Temp Yes Check_Oxygen Check Oxygen Exposure Check_Temp->Check_Oxygen No Lower_Temp->Check_Oxygen Inert_Atmosphere Use Inert Gas (N2, Ar) Use Low OTR Packaging Check_Oxygen->Inert_Atmosphere Yes Check_Antioxidant Review Antioxidant Strategy Check_Oxygen->Check_Antioxidant No Inert_Atmosphere->Check_Antioxidant Optimize_Antioxidant Increase Concentration Use Synergistic Blend Check_Antioxidant->Optimize_Antioxidant Yes End Stability Improved Check_Antioxidant->End No Optimize_Antioxidant->End

Caption: Troubleshooting workflow for this compound degradation.

Stability_Testing_Workflow Prep Prepare this compound Formulation Aliquot Aliquot Samples Prep->Aliquot Storage Place in Stability Chambers (Controlled Temp/Light) Aliquot->Storage Timepoints Pull Samples at Defined Timepoints Storage->Timepoints Analysis Analyze this compound Content (e.g., HPLC) Timepoints->Analysis Data Collect and Analyze Data Analysis->Data Kinetics Determine Degradation Kinetics Data->Kinetics Shelf_Life Predict Shelf-Life Kinetics->Shelf_Life

Caption: Experimental workflow for stability testing.

References

Technical Support Center: Enhancing Echinenone Photostability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on increasing the photostability of Echinenone. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and experimentation of this compound, focusing on its stability.

Problem Potential Cause(s) Recommended Solution(s)
Rapid color fading of this compound solution upon light exposure. Photodegradation due to exposure to ambient or laboratory light. This is accelerated by the presence of oxygen and certain solvents.1. Work under subdued light or use amber-colored glassware. 2. Deoxygenate solvents by sparging with an inert gas (e.g., nitrogen or argon) before dissolving this compound. 3. Store solutions in the dark at low temperatures (-20°C or -80°C). 4. Incorporate a suitable antioxidant into the solution (see Table 1).
Precipitation of this compound in aqueous solutions. This compound is lipophilic and has poor aqueous solubility.1. First, dissolve this compound in a small amount of a water-miscible organic solvent like ethanol or DMSO before diluting it into the aqueous phase. 2. Utilize an encapsulation technique such as forming an oil-in-water emulsion or using cyclodextrins to improve dispersion.
Inconsistent results in photostability assays. 1. Variability in light source intensity or wavelength. 2. Fluctuations in temperature. 3. Presence of trace metal ions that can catalyze degradation. 4. Solvent impurities (e.g., peroxides).1. Use a calibrated photostability chamber with controlled light and temperature. 2. Include a dark control for each experiment to differentiate between thermal and photodegradation. 3. Use high-purity solvents and consider adding a chelating agent like EDTA to sequester metal ions.
Low recovery of this compound after an encapsulation procedure. 1. Suboptimal encapsulation parameters (e.g., homogenizer speed, sonication time). 2. Degradation of this compound during the encapsulation process due to heat or shear stress. 3. Poor choice of wall material for the encapsulate.1. Optimize the encapsulation protocol for your specific system. 2. If using heat, minimize the exposure time and temperature. 3. Select a wall material with good antioxidant properties or add an antioxidant to the formulation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: The primary factors contributing to the degradation of this compound are exposure to light (especially UV and blue light), oxygen, and high temperatures. The conjugated double bond system in its structure makes it susceptible to photo-oxidation. The choice of solvent and the pH of the medium can also significantly influence its stability.

Q2: Which solvents are recommended for dissolving and storing this compound?

A2: For stock solutions, it is best to use high-purity, peroxide-free non-polar organic solvents such as tetrahydrofuran (THF), chloroform, or dichloromethane. For working solutions in aqueous media, first dissolve this compound in a minimal amount of a water-miscible organic solvent like ethanol or dimethyl sulfoxide (DMSO) before gentle dilution into the aqueous buffer.

Q3: How can I protect this compound from photodegradation during experimental procedures?

A3: To minimize photodegradation, it is crucial to work under yellow or red light, or in a dimly lit room. Use amber-colored vials or wrap your containers in aluminum foil. Before sealing, flush the headspace of the container with an inert gas like nitrogen or argon to displace oxygen.

Q4: What are the most effective methods to enhance the long-term photostability of this compound?

A4: The two most effective strategies for enhancing the long-term photostability of this compound are the addition of antioxidants and encapsulation. Antioxidants scavenge free radicals that initiate degradation, while encapsulation creates a physical barrier, protecting the this compound molecule from light and oxygen.

Q5: Are there any naturally occurring systems that protect this compound from light?

A5: Yes, in cyanobacteria, this compound is bound to the Orange Carotenoid Protein (OCP).[1][2][3] This protein complex plays a vital role in photoprotection by dissipating excess light energy.[1][2][3] The binding of this compound to OCP significantly enhances its stability and modulates its photochemical properties.[1][2][3] This natural mechanism provides a basis for developing biomimetic stabilization strategies.

Quantitative Data on Keto-Carotenoid Stability

Direct quantitative data on this compound photostability is limited in the literature. However, data from closely related keto-carotenoids like astaxanthin and canthaxanthin provide valuable insights.

Table 1: Efficacy of Antioxidants in Enhancing Carotenoid Stability

AntioxidantCarotenoidConcentrationImprovement in StabilityReference
α-Tocopherolβ-Carotene0.10 wt%Most effective under light exposure[2][3]
Ascorbyl Palmitateβ-Carotene0.05 wt%Significant reduction in degradation[2][3]
TBHQβ-Carotene0.05 wt%Significant reduction in degradation[2][3]
BHTIndigoHigh concentrationsEnhanced stability in solution and polymer films[4]

Table 2: Impact of Encapsulation on Carotenoid Stability

Encapsulation MethodCarotenoidWall MaterialKey FindingsReference
Spray-dryingAstaxanthinMaltodextrin and gelatinEncapsulation efficiency of 71.76%[5]
Complex CoacervationAstaxanthinGelatin-gum arabicReduced astaxanthin loss during storage compared to free oleoresin[5]
LiposomesAstaxanthinPhosphatidylcholineRetention rate of 82.29% after 15 days of storage at 4°C[6]
Nanoemulsionβ-CaroteneGum arabicImproved stability during storage at 4 and 25 °C

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Photostability

  • Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., THF) in an amber-colored volumetric flask. Further dilute the stock solution to the desired experimental concentration using the chosen solvent system.

  • Sample Division: Divide the solution into two sets of transparent, chemically inert containers (e.g., quartz cuvettes or glass vials). One set will be the "exposed" samples, and the other will be the "dark control."

  • Dark Control: Wrap the "dark control" samples completely in aluminum foil to shield them from light.

  • Light Exposure: Place both the exposed and dark control samples in a calibrated photostability chamber. Expose the samples to a controlled light source (e.g., xenon or metal halide lamp) for a defined period. The total illumination should be monitored, for instance, aiming for not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter, as per ICH Q1B guidelines.

  • Sample Analysis: At predetermined time intervals, withdraw samples from both the exposed and dark control groups.

  • Quantification: Analyze the concentration of this compound in each sample using a stability-indicating HPLC method with a UV-Vis detector. The degradation can be quantified by monitoring the decrease in the peak area of the this compound peak.

  • Data Analysis: Plot the concentration of this compound as a function of time for both the exposed and dark control samples. Calculate the degradation rate constant and the photolytic half-life.

Protocol 2: Enhancing this compound Photostability with an Antioxidant

  • Formulation Preparation: Prepare two identical solutions of this compound as described in Protocol 1. To one solution (the "test" solution), add a selected antioxidant (e.g., α-tocopherol) at a predetermined concentration. The other solution will serve as the "control."

  • Photostability Study: Conduct the photostability assessment for both the test and control solutions following steps 2-7 of Protocol 1.

  • Comparative Analysis: Compare the degradation rates of this compound in the presence and absence of the antioxidant to determine the protective effect.

Visualizations

Photodegradation_Pathway This compound This compound (Ground State) Echinenone_Excited This compound* (Excited State) This compound->Echinenone_Excited Light (hν) Degradation_Products Degradation Products (e.g., apocarotenoids) This compound->Degradation_Products Direct Oxidation Echinenone_Excited->this compound Energy Dissipation ROS Reactive Oxygen Species (e.g., ¹O₂, O₂⁻) Echinenone_Excited->ROS Energy Transfer to O₂ ROS->Degradation_Products Oxidation Quenched_ROS Quenched ROS ROS->Quenched_ROS Inhibition Antioxidant Antioxidant (e.g., α-tocopherol) Antioxidant->Quenched_ROS Scavenging

Caption: Photodegradation pathway of this compound and the protective role of antioxidants.

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Prep_Solution Prepare this compound Solution Add_Stabilizer Add Stabilizer (Test Group) Prep_Solution->Add_Stabilizer Prep_Control Prepare Control (No Stabilizer) Prep_Solution->Prep_Control Expose_Light Expose to Controlled Light Add_Stabilizer->Expose_Light Dark_Control Store in Dark Add_Stabilizer->Dark_Control Prep_Control->Expose_Light Prep_Control->Dark_Control Sampling Sample at Time Intervals Expose_Light->Sampling Dark_Control->Sampling HPLC HPLC-UV/Vis Analysis Sampling->HPLC Kinetics Determine Degradation Kinetics HPLC->Kinetics

Caption: Experimental workflow for assessing this compound photostability.

References

Addressing matrix effects in Echinenone mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Echinenone mass spectrometry analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect my this compound analysis?

A: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1] In complex biological matrices like plasma or algal extracts, components such as phospholipids, salts, and other lipids can interfere with the ionization of this compound in the mass spectrometer's ion source.[1][2]

Q2: I'm seeing low and inconsistent signal for this compound in my plasma samples. What could be the cause?

A: Low and variable signal for this compound in plasma is a classic sign of ion suppression due to matrix effects. Plasma is a complex matrix containing high concentrations of proteins and phospholipids, which are known to interfere with the ionization of analytes in LC-MS analysis.[2] Inefficient sample preparation can lead to the co-extraction of these interfering substances, which then compete with this compound for ionization, ultimately reducing its signal intensity.

Q3: How can I determine if my this compound analysis is suffering from matrix effects?

A: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of an this compound standard into the mass spectrometer while injecting a blank matrix extract onto the LC column. A dip or rise in the baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement, respectively.

  • Quantitative Comparison of Pre- and Post-Extraction Spiked Samples: This is the "gold standard" for quantifying matrix effects.[3] You compare the peak area of this compound in a blank matrix extract that has been spiked after extraction to the peak area of this compound in a clean solvent at the same concentration. The ratio of these peak areas, known as the matrix factor, indicates the extent of signal suppression or enhancement. A matrix factor of less than 1 indicates suppression, while a value greater than 1 indicates enhancement.[3]

Q4: What are the best strategies to minimize matrix effects for this compound analysis?

A: A multi-pronged approach is often the most effective:

  • Optimize Sample Preparation: The goal is to selectively remove interfering matrix components while efficiently extracting this compound. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interferences than simple protein precipitation.

  • Improve Chromatographic Separation: Modifying your LC method to better separate this compound from co-eluting matrix components can significantly reduce ion suppression. This can involve changing the column, mobile phase composition, or gradient profile.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the ideal way to compensate for matrix effects. Since the SIL-IS has nearly identical physicochemical properties to this compound, it will be affected by the matrix in the same way, allowing for accurate correction of the signal.

  • Matrix-Matched Calibration: If a SIL-IS is not available, creating your calibration standards in a blank matrix that matches your samples can help to compensate for matrix effects.

Troubleshooting Guides

Issue 1: Poor Recovery of this compound During Sample Preparation

Symptoms:

  • Low signal intensity for this compound across all samples.

  • Inconsistent results between replicate preparations of the same sample.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inefficient Extraction Solvent This compound is a non-polar carotenoid. Ensure your extraction solvent is appropriate for its polarity. For plasma, a common approach is protein precipitation followed by extraction with a non-polar solvent like hexane or a mixture of methanol and methyl tert-butyl ether (MTBE). For algae, solvents like acetone, ethanol, or mixtures of methanol/ethyl acetate are effective.[4][5]
Incomplete Cell Lysis (for Algae/Cyanobacteria) The tough cell walls of algae and cyanobacteria can hinder solvent access to intracellular components.[5] Employ mechanical disruption methods like bead beating, sonication, or high-pressure homogenization prior to solvent extraction to improve recovery.
Analyte Adsorption to Labware This compound, being lipophilic, can adsorb to plastic surfaces. Use glass or low-retention plasticware throughout your sample preparation workflow.
Degradation of this compound Carotenoids are susceptible to degradation by light, heat, and oxidation.[6] Work under low light conditions, keep samples on ice, and consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvent.[4]
Issue 2: Significant Ion Suppression in Plasma Samples

Symptoms:

  • Drastic drop in this compound signal when transitioning from standards in solvent to plasma samples.

  • Poor reproducibility of quality control samples.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Co-elution with Phospholipids Phospholipids are a major cause of ion suppression in plasma.[2] Simple protein precipitation is often insufficient for their removal. Implement a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).
Insufficient Chromatographic Separation If interfering phospholipids are not completely removed during sample preparation, they may co-elute with this compound. Optimize your LC method by: - Using a C18 or C30 column, which are well-suited for carotenoid separation. - Adjusting the mobile phase gradient to increase the separation between this compound and the phospholipid elution zone.
High Salt Concentration in the Final Extract Salts from buffers or the sample itself can suppress ionization. Ensure your sample preparation method includes a step to remove salts, or that the final extract is sufficiently diluted.

Quantitative Data Summary

The following tables summarize quantitative data on the recovery and matrix effects for this compound and other carotenoids using different sample preparation techniques.

Table 1: Comparison of Sample Preparation Techniques for this compound in Human Plasma

Sample Preparation Method Analyte Average Recovery (%) Matrix Effect (%) Reference
Protein Precipitation (Methanol:Acetonitrile:Acetone)This compound (IS)Not explicitly stated, but used as IS for method validationNot explicitly stated, but method was validated[4]
Protein Precipitation (Acetonitrile)General Drugs>80High variability[7]
Liquid-Liquid Extraction (LLE)General Drugs52-95.4Lower than PP[8]
Solid-Phase Extraction (SPE)General Drugs>90Lowest variability

Note: Specific recovery and matrix effect data for this compound across different methods is limited. The data for "General Drugs" provides a comparative context for the efficiency of each technique in plasma.

Table 2: Extraction Efficiency of Carotenoids from Algae and Cyanobacteria

Organism Extraction Method Carotenoid(s) Yield/Efficiency Reference
Botryococcus brauniin-hexane/acetone (3:1, v/v)This compound30.5% of dry biomass[9]
Microcystis aeruginosaNot SpecifiedThis compound143.3 µg/g DW[10]
Nodosilinea antarcticaAcetoneβ-carotene, this compound64 µg/g DW of extract[10]
Tetradesmus obliquusSupercritical CO2Lipophilic fractionNot specified for this compound[9]

Experimental Protocols

Protocol 1: Protein Precipitation for this compound Analysis in Human Plasma

This protocol is adapted from a method where this compound was used as an internal standard.[4]

  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Internal Standard Spiking: To 0.5 mL of plasma, add 100 µL of this compound internal standard solution (prepared in ethanol).

  • Protein Precipitation: Add 2.0 mL of ice-cold protein precipitation solvent (Methanol:Acetonitrile:Acetone, 1:1:1, v/v/v, containing 0.1% BHT).

  • Vortexing: Immediately vortex the mixture for 15 seconds.

  • Incubation: Let the samples stand at 0°C for 30 minutes to allow for complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 3000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer 2.0 mL of the clear supernatant to a new tube, avoiding disturbance of the protein pellet.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Generic Solid-Phase Extraction (SPE) for Carotenoid Analysis in Plasma

This is a general protocol for reversed-phase SPE that can be optimized for this compound.

  • Conditioning: Condition a C18 SPE cartridge with 1-2 mL of methanol, followed by 1-2 mL of water.

  • Sample Loading: Load the pre-treated plasma sample (e.g., diluted 1:1 with water) onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5-10% methanol in water) to remove polar interferences.

  • Elution: Elute the this compound and other carotenoids with a strong organic solvent (e.g., methanol, acetonitrile, or a mixture thereof).

  • Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Matrix Effects in this compound Analysis cluster_symptoms Problem Identification cluster_investigation Investigation cluster_solutions Solutions cluster_verification Verification Start Inconsistent/Low Signal for this compound AssessME Assess Matrix Effects? (Post-column infusion or Pre/Post-spike) Start->AssessME CheckRecovery Check Analyte Recovery? AssessME->CheckRecovery Matrix Effects Present Revalidate Re-evaluate and Validate Method AssessME->Revalidate No Significant Matrix Effects OptimizeSP Optimize Sample Preparation (e.g., SPE, LLE) CheckRecovery->OptimizeSP Low Recovery OptimizeLC Optimize Chromatography (Column, Mobile Phase, Gradient) CheckRecovery->OptimizeLC Good Recovery, but Matrix Effects Persist OptimizeSP->OptimizeLC UseSILIS Use Stable Isotope-Labeled Internal Standard OptimizeLC->UseSILIS MatrixMatch Use Matrix-Matched Calibrants UseSILIS->MatrixMatch SIL-IS not available UseSILIS->Revalidate SIL-IS available MatrixMatch->Revalidate

Caption: Troubleshooting workflow for addressing matrix effects.

SamplePrepComparison Comparison of Sample Preparation Techniques for Plasma cluster_input Input cluster_methods Methods cluster_output Outcome PlasmaSample Plasma Sample containing this compound ProteinPrecipitation Protein Precipitation (PP) PlasmaSample->ProteinPrecipitation LiquidLiquidExtraction Liquid-Liquid Extraction (LLE) PlasmaSample->LiquidLiquidExtraction SolidPhaseExtraction Solid-Phase Extraction (SPE) PlasmaSample->SolidPhaseExtraction PP_Output Fast & Simple Higher Matrix Effects ProteinPrecipitation->PP_Output LLE_Output Good Cleanup More Labor Intensive LiquidLiquidExtraction->LLE_Output SPE_Output Excellent Cleanup Highest Recovery Most Robust SolidPhaseExtraction->SPE_Output

Caption: Sample preparation technique comparison.

References

Validation & Comparative

Echinenone and Astaxanthin: A Comparative Guide to Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of carotenoids, both echinenone and astaxanthin are recognized for their significant antioxidant properties. Astaxanthin, a xanthophyll carotenoid, has been extensively studied and is lauded for its potent free-radical scavenging capabilities. This compound, a precursor to astaxanthin in some organisms, also demonstrates notable antioxidant activity. This guide provides an in-depth comparison of the antioxidant capacities of this compound and astaxanthin, supported by experimental data, to inform research and development in pharmaceuticals and nutraceuticals.

Quantitative Antioxidant Activity

The antioxidant activities of this compound and astaxanthin can be quantified using various in vitro assays, most commonly the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are typically expressed as IC50 values, representing the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant capacity.

While direct comparative studies between purified this compound and astaxanthin are limited, the available data from various studies on their antioxidant activities are summarized below.

CompoundAssayIC50 Value (µg/mL)Source
This compound DPPH9.88[1]
ABTS21.77[1]
Astaxanthin DPPH15.39 - 50.93
ABTS7.7 - 21.73

Note: IC50 values for astaxanthin can vary depending on the extraction method and the specific stereoisomers present. The data presented for this compound is from an extract of the red alga Porphyridium gibbesii, which is rich in this carotenoid.

Mechanisms of Antioxidant Action and Cellular Signaling Pathways

Both this compound and astaxanthin exert their antioxidant effects through direct radical scavenging and modulation of cellular signaling pathways involved in oxidative stress and inflammation.

Astaxanthin is well-documented to influence key signaling pathways:

  • Nrf2/ARE Pathway: Astaxanthin activates the Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. This activation leads to an enhanced cellular defense against oxidative stress.

  • NF-κB Pathway: Astaxanthin has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation. By suppressing NF-κB, astaxanthin reduces the production of pro-inflammatory cytokines.

This compound's role in modulating these specific pathways is less characterized in the scientific literature. However, as a potent antioxidant, it is plausible that this compound also influences these critical cellular stress response pathways. Further research is warranted to elucidate the specific molecular mechanisms of this compound.

Experimental Protocols

The following are generalized methodologies for the DPPH and ABTS assays, which are commonly used to assess the antioxidant capacity of compounds like this compound and astaxanthin.

DPPH Radical Scavenging Assay
  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, such as methanol or ethanol.

  • Sample Preparation: The test compounds (this compound or astaxanthin) are dissolved in the same solvent to prepare a series of concentrations.

  • Reaction: A specific volume of the DPPH solution is mixed with varying concentrations of the sample. A control is prepared with the solvent instead of the sample.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.[2]

ABTS Radical Cation Scavenging Assay
  • Preparation of ABTS Radical Cation (ABTS•+): The ABTS•+ is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Sample Preparation: The test compounds are prepared in a series of concentrations.

  • Reaction: A small volume of the sample at different concentrations is added to a larger volume of the diluted ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is read at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.[2]

Visualizing Cellular Pathways and Workflows

To better understand the mechanisms of action and experimental procedures, the following diagrams are provided.

experimental_workflow cluster_assays Antioxidant Capacity Assays cluster_steps Experimental Steps DPPH DPPH Assay prep Sample & Reagent Preparation DPPH->prep DPPH radical ABTS ABTS Assay ABTS->prep ABTS radical cation reaction Reaction Incubation prep->reaction measure Spectrophotometric Measurement reaction->measure calc IC50 Calculation measure->calc calc->DPPH Comparative Data calc->ABTS Comparative Data

Caption: Workflow for in vitro antioxidant assays.

signaling_pathways cluster_antioxidants Carotenoids cluster_pathways Cellular Signaling Pathways cluster_responses Cellular Responses Astaxanthin Astaxanthin Nrf2 Nrf2 Pathway Astaxanthin->Nrf2 Activates NFkB NF-κB Pathway Astaxanthin->NFkB Inhibits This compound This compound This compound->Nrf2 Potentially Activates This compound->NFkB Potentially Inhibits Antioxidant_Response Increased Antioxidant Enzyme Expression Nrf2->Antioxidant_Response Leads to Inflammatory_Response Decreased Pro-inflammatory Cytokine Production NFkB->Inflammatory_Response Reduces

Caption: Modulation of Nrf2 and NF-κB pathways.

Conclusion

Both this compound and astaxanthin are potent antioxidants with significant potential in drug development and as scientific research tools. The available data suggests that this compound may exhibit comparable, if not stronger, radical scavenging activity in certain assays. However, astaxanthin's effects on key cellular signaling pathways like Nrf2 and NF-κB are more extensively characterized. This guide highlights the need for further direct comparative studies and deeper investigation into the molecular mechanisms of this compound to fully understand its therapeutic and research potential relative to astaxanthin.

References

A Comparative Analysis of the Bioactivities of Echinenone and Canthaxanthin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactive properties of two prominent ketocarotenoids, echinenone and canthaxanthin. Drawing from experimental data, we delve into their antioxidant, anti-inflammatory, and anti-cancer activities to provide a comprehensive resource for researchers and drug development professionals. This document summarizes key quantitative data, details experimental methodologies for cited experiments, and visualizes relevant biological pathways.

Introduction to this compound and Canthaxanthin

This compound and canthaxanthin are naturally occurring xanthophyll carotenoids characterized by the presence of ketone groups, which contribute to their potent biological activities. This compound (β,β-Caroten-4-one) possesses a single ketone group, while canthaxanthin (β,β-Carotene-4,4'-dione) has two.[1] This structural difference influences their physicochemical properties and, consequently, their biological functions. Both compounds are found in various microorganisms, algae, and marine animals and are intermediates in the biosynthesis of astaxanthin.[1]

Comparative Bioactivity Data

The following tables summarize the available quantitative data for the antioxidant, anti-inflammatory, and anti-cancer activities of this compound and canthaxanthin. It is important to note that direct comparative studies are limited, and data for this compound is less abundant in the current literature.

Antioxidant Activity
CompoundAssayTest SystemIC50 Value / ActivityReference
This compound Data not availableData not availableData not available
Canthaxanthin DPPH Radical ScavengingIn vitroLower activity than β-carotene[2]
ABTS Radical Cation ScavengingIn vitroLower activity than β-carotene[2]
Anti-inflammatory Activity
CompoundAssayTest SystemIC50 Value / % InhibitionReference
This compound Data not availableData not availableData not available
Canthaxanthin Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesData not available

Note: While specific IC50 values are not provided, canthaxanthin has been shown to possess anti-inflammatory properties by modulating key signaling pathways such as NF-κB. The closely related carotenoid, astaxanthin, has demonstrated potent anti-inflammatory effects by inhibiting the production of inflammatory mediators like NO, TNF-α, and IL-6.

Anti-cancer Activity
CompoundCell LineCancer TypeIC50 ValueReference
This compound Data not availableData not availableData not available
Canthaxanthin WiDrColon adenocarcinoma~1-10 µM (growth inhibition)
SK-MEL-2Melanoma~1-10 µM (growth inhibition)
A549Non-small cell lung cancer23.66 µg/mL

Key Bioactivity Mechanisms and Signaling Pathways

This compound and canthaxanthin exert their biological effects by modulating various cellular signaling pathways. While research on this compound's specific mechanisms is still emerging, the pathways affected by canthaxanthin and other ketocarotenoids are better characterized.

Anti-inflammatory Signaling

Canthaxanthin has been shown to mitigate inflammatory responses primarily through the inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6, and enzymes such as iNOS and COX-2. By inhibiting the activation and nuclear translocation of NF-κB, canthaxanthin can effectively suppress the inflammatory cascade.

The MAPK (Mitogen-Activated Protein Kinase) pathway, which includes ERK, JNK, and p38, is another key regulator of inflammation. While direct modulation of MAPK by this compound is not well-documented, related carotenoids are known to influence this pathway, thereby affecting the production of inflammatory mediators.

Anti-inflammatory Signaling Pathway of Canthaxanthin LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway Canthaxanthin Canthaxanthin Canthaxanthin->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus Translocates Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nucleus->Pro_inflammatory_genes Activates Transcription Inflammation Inflammatory Response Pro_inflammatory_genes->Inflammation MAPK_pathway->NFkB_nucleus Activates

Caption: Canthaxanthin's anti-inflammatory mechanism via NF-κB pathway inhibition.

Anti-cancer Signaling

The anti-cancer properties of canthaxanthin are linked to its ability to induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines. Key signaling pathways implicated in these effects include:

  • PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Canthaxanthin and related carotenoids have been shown to inhibit the PI3K/Akt pathway, leading to decreased cell survival and induction of apoptosis in cancer cells.[3][4]

  • Apoptosis Induction: Canthaxanthin can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. This involves the activation of caspases, a family of proteases that execute the apoptotic program.

Anti-cancer Signaling Pathway of Canthaxanthin Canthaxanthin Canthaxanthin PI3K PI3K Canthaxanthin->PI3K Inhibits Apoptosis_Pathway Apoptotic Pathways (Intrinsic & Extrinsic) Canthaxanthin->Apoptosis_Pathway Induces Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotes Akt->Apoptosis_Pathway Inhibits Caspases Caspase Activation Apoptosis_Pathway->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Canthaxanthin's anti-cancer mechanism via PI3K/Akt inhibition and apoptosis induction.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparison of this compound and canthaxanthin bioactivities.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of a compound by its ability to scavenge the stable DPPH free radical.

Workflow:

DPPH Assay Workflow A Prepare DPPH solution (e.g., 0.1 mM in methanol) C Mix DPPH solution with test sample or standard (e.g., Ascorbic Acid) A->C B Prepare test sample solutions (this compound/Canthaxanthin) at various concentrations B->C D Incubate in the dark (e.g., 30 minutes at room temperature) C->D E Measure absorbance at ~517 nm using a spectrophotometer D->E F Calculate percentage of radical scavenging activity and determine IC50 E->F

Caption: General workflow for the DPPH radical scavenging assay.

Detailed Steps:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol (e.g., 1 mM).

    • Prepare a working solution of DPPH by diluting the stock solution with methanol to achieve an absorbance of approximately 1.0 at 517 nm.

    • Prepare stock solutions of this compound, canthaxanthin, and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., DMSO or chloroform).

    • Prepare serial dilutions of the test compounds and the positive control.

  • Assay Procedure:

    • Add a fixed volume of the DPPH working solution (e.g., 180 µL) to each well of a 96-well microplate.

    • Add a small volume of the test compound or standard solution at different concentrations (e.g., 20 µL) to the wells.

    • For the blank, add the solvent used for the samples instead of the sample solution.

    • Shake the plate gently and incubate it in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

MTT Assay Workflow A Seed cells in a 96-well plate and allow them to adhere B Treat cells with various concentrations of this compound or Canthaxanthin A->B C Incubate for a specified period (e.g., 24, 48, or 72 hours) B->C D Add MTT solution to each well and incubate (e.g., 4 hours) C->D E Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO) D->E F Measure absorbance at ~570 nm using a microplate reader E->F G Calculate cell viability and determine IC50 F->G

Caption: General workflow for the MTT cell viability assay.

Detailed Steps:

  • Cell Culture and Treatment:

    • Seed the desired cancer cell line in a 96-well plate at an appropriate density and allow the cells to attach overnight.

    • Prepare various concentrations of this compound or canthaxanthin in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the carotenoids).

  • Incubation and MTT Addition:

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

    • After incubation, add MTT solution (final concentration of about 0.5 mg/mL) to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the MTT-containing medium.

    • Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization buffer, to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution of the formazan.

    • Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the formula: % Cell Viability = (Abs_sample / Abs_control) x 100 where Abs_sample is the absorbance of the treated cells and Abs_control is the absorbance of the untreated (vehicle control) cells.

    • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the concentration of the test compound.

Conclusion

Both this compound and canthaxanthin demonstrate promising bioactive properties, particularly in the realms of antioxidant, anti-inflammatory, and anti-cancer activities. Canthaxanthin's mechanisms of action, involving the modulation of key signaling pathways such as NF-κB and PI3K/Akt, are relatively well-documented. However, a significant knowledge gap exists for this compound, with a notable lack of quantitative bioactivity data and detailed mechanistic studies. Further head-to-head comparative studies under standardized experimental conditions are crucial to fully elucidate the relative therapeutic potential of these two ketocarotenoids. This guide serves as a foundational resource, highlighting the current state of knowledge and underscoring the need for continued research in this area.

References

A Comparative Guide to Analytical Methods for Echinenone Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methodologies for the detection and quantification of Echinenone, a carotenoid pigment with significant interest in various research and industrial fields. The following sections present a comparative analysis of common analytical techniques, detailed experimental protocols, and a summary of performance data to aid in method selection and validation.

Introduction to this compound Analysis

This compound (β,β-Caroten-4-one) is a naturally occurring keto-carotenoid found in various microorganisms, including cyanobacteria.[1] Its detection and quantification are crucial for quality control in food and feed industries, as well as for research into its potential biological activities. The selection of an appropriate analytical method is critical for obtaining accurate and reliable results. The most common methods for carotenoid analysis, including this compound, are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Visible Spectrophotometry.

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for carotenoid analysis due to its high precision and ability to separate complex mixtures.[2] When coupled with a Diode Array Detector (DAD), HPLC allows for both quantification and tentative identification based on the characteristic absorption spectra of carotenoids. For more definitive identification and enhanced sensitivity, HPLC can be coupled with a mass spectrometer (LC-MS). UV-Visible Spectrophotometry offers a simpler and more cost-effective method for the quantification of total carotenoids but lacks the specificity to distinguish between individual carotenoids like this compound in a mixture.

Below is a summary of the performance characteristics of these methods. It is important to note that specific validation data for this compound is not always available in the literature; therefore, data for other relevant carotenoids are included for comparative purposes.

Table 1: Comparison of Analytical Methods for Carotenoid Detection

ParameterHPLC-DADLC-MS/MSUV-Vis Spectrophotometry
Principle Chromatographic separation followed by UV-Vis detection.Chromatographic separation followed by mass-based detection.Measurement of light absorbance at a specific wavelength.
Specificity High (can separate isomers).[3]Very High (based on mass-to-charge ratio).[4]Low (measures total carotenoids, susceptible to interference).[2]
Sensitivity (LOD/LOQ) Good (e.g., LOD: 0.02-0.04 mg/L, LOQ: 0.05-0.11 mg/L for some xenoestrogens).[5]Excellent (e.g., LLOQ of 1 ng/mL for Compound K in plasma).[6]Moderate.
Quantification Accurate and precise.Highly accurate and precise.Prone to overestimation due to interfering substances.[2]
**Linearity (R²) **Typically >0.99.[5]Typically >0.99.[6]Good, but over a narrower range.
Cost Moderate.High.Low.
Throughput Moderate.Moderate.High.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for carotenoid analysis and can be adapted for this compound detection.

Sample Preparation: Extraction of this compound

A generic protocol for the extraction of carotenoids from cyanobacterial biomass is as follows:

  • Harvesting: Centrifuge the cyanobacterial culture to obtain a cell pellet.

  • Cell Lysis: Resuspend the pellet in a suitable solvent (e.g., acetone, methanol, or a mixture). Mechanical disruption (e.g., bead beating or sonication) may be required for efficient extraction.

  • Extraction: Add a mixture of organic solvents (e.g., methanol/dichloromethane) to the lysed cells and mix thoroughly.[3]

  • Phase Separation: Add water to the mixture to induce phase separation. The carotenoids will partition into the organic layer.

  • Drying and Reconstitution: Collect the organic phase, evaporate to dryness under a stream of nitrogen, and reconstitute the residue in a suitable solvent for analysis (e.g., mobile phase for HPLC).

High-Performance Liquid Chromatography (HPLC-DAD) Method

This protocol is suitable for the separation and quantification of this compound and other carotenoids.

  • Instrumentation: An HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a Diode Array Detector (DAD).

  • Column: A C18 or C30 reversed-phase column is recommended for carotenoid separation. A C18 column (e.g., 250 x 4.6 mm, 5 µm) is commonly used.[3][7]

  • Mobile Phase: A gradient elution using a mixture of solvents is typically employed. For example, a gradient of methanol, water, acetonitrile, and dichloromethane can be used.[3][8]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[7]

  • Column Temperature: Maintained at a constant temperature, for example, 25°C.[3]

  • Detection: The DAD should be set to monitor a range of wavelengths, with specific extraction at the maximum absorbance for this compound (around 458-461 nm in common solvents).[1]

  • Quantification: A calibration curve is constructed using this compound standards of known concentrations.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method

For highly sensitive and specific detection, an LC-MS/MS method can be employed.

  • LC System: The same LC system as for HPLC-DAD can be used.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is commonly used. APCI has been shown to be a more powerful technique for ionizing carotenoids.[9]

  • Ionization Mode: Positive ion mode is typically used for carotenoids.

  • MS/MS Parameters: The instrument is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution.

  • Quantification: An internal standard is often used, and a calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Method Validation Workflow

The validation of an analytical method is crucial to ensure its reliability and accuracy. The following diagram illustrates a typical workflow for the validation of an analytical method for this compound detection.

G Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Application A Select Analytical Technique (e.g., HPLC, LC-MS) B Optimize Parameters (e.g., Mobile Phase, Gradient) A->B C Specificity / Selectivity B->C Validate Optimized Method D Linearity & Range C->D E Accuracy & Precision (Repeatability & Intermediate) D->E F Limit of Detection (LOD) E->F G Limit of Quantification (LOQ) F->G H Robustness G->H I Stability H->I J Routine Sample Analysis I->J K Quality Control J->K

Caption: A flowchart illustrating the key stages of analytical method validation.

Signaling Pathway Involvement

Currently, there is limited evidence to suggest a direct role for this compound in specific signaling pathways. Its primary known functions are as a pigment and an antioxidant. The biosynthesis of this compound from β-carotene is a well-characterized pathway in some organisms. The following diagram illustrates this biosynthetic conversion.

G Biosynthesis of this compound from β-Carotene A β-Carotene enzyme1 β-carotene ketolase (CrtO) A->enzyme1 B This compound enzyme2 β-carotene ketolase (CrtO) B->enzyme2 C Canthaxanthin enzyme1->B enzyme2->C

Caption: The enzymatic conversion of β-carotene to this compound and then to Canthaxanthin.

References

Cross-Laboratory Validation of Echinenone Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of Echinenone, supported by available cross-laboratory validation data. It aims to assist researchers in selecting and implementing robust analytical protocols for accurate and reproducible measurement of this carotenoid.

Comparative Analysis of Quantitative Methods

The quantification of this compound, a keto-carotenoid with significant interest in the food, feed, and pharmaceutical industries, relies heavily on chromatographic techniques. High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis detection is the most common method, offering a balance of sensitivity, specificity, and accessibility.[1][2] Cross-laboratory validation studies, while not abundant specifically for this compound alone, have been conducted as part of multi-analyte carotenoid quantifications, providing valuable insights into the method's performance across different laboratories.

A key interlaboratory study assessing a multi-analyte method for ten carotenoids, including this compound, in animal feed provides critical performance characteristics.[1] The analytical method is based on reversed-phase HPLC (RP-HPLC) with detection at 410 nm.[1] The study highlighted the challenges associated with the presence of various stereoisomers and the diverse sample matrices.[1]

The precision of the method was evaluated across multiple laboratories, with the results summarized in the table below.

Analyte/Matrix CombinationMass Fraction Range (mg/kg)Relative Standard Deviation for Repeatability (RSDr) (%)Relative Standard Deviation for Reproducibility (RSDR) (%)
43 different combinations2.6 - 38612.2 - 16.2 (Mean: 6%)6.8 - 39 (Mean: 21%)
Table 1: Summary of Precision Data from an Interlaboratory Study on Carotenoid Quantification, including this compound.[1]

These results demonstrate that while the method provides acceptable repeatability within a single laboratory, the reproducibility between laboratories can be more variable, emphasizing the need for standardized protocols and careful method implementation.

Experimental Protocols

A detailed experimental protocol for the quantification of this compound using RP-HPLC is outlined below, based on established methodologies.[1][2]

1. Sample Preparation:

  • Extraction: The extraction procedure is critical and often involves enzymatic digestion followed by solid-liquid extraction (SLE) or pressurized liquid extraction (PLE).[1] For cellular samples, such as from Micrococcus roseus or engineered E. coli, saponification may be employed to hydrolyze carotenoid esters, followed by extraction with an organic solvent like acetone, ethanol, or a mixture thereof.[3][4]

  • Purification: The crude extract is often purified using column chromatography or thin-layer chromatography to isolate this compound from other pigments.[3]

2. Chromatographic Conditions:

  • System: A high-performance liquid chromatograph system equipped with a UV-Vis detector.[2]

  • Column: A C18 or C30 reversed-phase column is typically used for the separation of carotenoids.[1][5]

  • Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of solvents like methanol, acetonitrile, isopropanol, and water is common.[2]

  • Flow Rate: A typical flow rate is around 0.6-1.0 mL/min.[2]

  • Detection: this compound has a characteristic absorption maximum around 472-476 nm in common organic solvents, which is used for detection.[6][7]

3. Quantification:

  • Calibration: Quantification is performed using an external calibration curve prepared from a certified this compound standard.

  • Isomer Consideration: The method should account for the presence of E/Z-isomers, and ideally, the sum of all isomers should be reported.[1]

Visualizing the Validation Workflow and this compound Structure

To further clarify the cross-laboratory validation process and the molecule of interest, the following diagrams are provided.

experimental_workflow cluster_planning Phase 1: Planning & Protocol Development cluster_execution Phase 2: Inter-laboratory Execution cluster_analysis Phase 3: Data Analysis & Reporting A Define Scope & Analytes B Develop Standardized Protocol A->B C Prepare & Distribute Test Materials B->C D1 Lab 1: Sample Analysis C->D1 D2 Lab 2: Sample Analysis C->D2 Dn Lab n: Sample Analysis C->Dn E Data Collection & Outlier Testing D1->E D2->E Dn->E F Statistical Analysis (RSDr, RSDR) E->F G Final Report & Method Validation F->G

Caption: Experimental workflow for a cross-laboratory validation study.

echinenone_structure cluster_structure This compound (β,β-Caroten-4-one) cluster_details Key Features C40H54O C40H54O img A β-ionone ring B Conjugated polyene chain C Keto group at C4 position

Caption: Chemical structure and key features of this compound.

References

Echinenone vs. Beta-Carotene: A Comparative Guide on Pro-Vitamin A Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pro-vitamin A activity of echinenone and beta-carotene, drawing upon available experimental data. While beta-carotene is a well-researched pro-vitamin A carotenoid, data on this compound's activity is comparatively limited. This document summarizes existing knowledge, outlines experimental protocols for direct comparison, and highlights areas for future research.

Introduction

Vitamin A is an essential nutrient for vision, immune function, and cellular differentiation. It can be obtained directly from animal sources as preformed vitamin A (retinol and its esters) or synthesized in the body from pro-vitamin A carotenoids found in plants and other organisms. The most well-known of these is beta-carotene. This compound, a keto-carotenoid, has also been identified as a potential pro-vitamin A source. This guide examines the available evidence for the pro-vitamin A activity of this compound in comparison to the extensively studied beta-carotene.

Quantitative Data on Pro-Vitamin A Activity

Direct comparative studies on the pro-vitamin A activity of this compound and beta-carotene in mammals are scarce in recent scientific literature. However, based on established conversion factors for beta-carotene and theoretical considerations for this compound, a comparative table can be constructed. It is important to note that the Retinol Activity Equivalent (RAE) for this compound has not been officially established and the value presented is theoretical.

ParameterBeta-CaroteneThis compound
Structure C40H56C40H52O
Pro-Vitamin A Potential HighTheoretically Moderate to High
Key Metabolizing Enzyme β-carotene 15,15'-monooxygenase (BCO1)Presumed to be β-carotene 15,15'-monooxygenase (BCO1)
Primary Cleavage Product 2 molecules of retinal1 molecule of retinal and 1 molecule of 4-keto-retinal (hypothesized)
Retinol Activity Equivalent (RAE) Ratio (Dietary) [1][2][3]12:1 (12 µg of beta-carotene is equivalent to 1 µg of retinol)Not established; hypothesized to be less efficient than beta-carotene
Historical Evidence of Pro-Vitamin A Activity Extensively documentedFirst suggested by Lederer and Moore in 1936

Metabolic Pathways

The conversion of pro-vitamin A carotenoids to vitamin A (retinol) is primarily catalyzed by the enzyme β-carotene 15,15'-monooxygenase (BCO1) in the intestine and liver. This enzyme cleaves the carotenoid molecule to produce retinal, which is then reduced to retinol.

Beta-Carotene Metabolic Pathway

Beta-carotene possesses two unsubstituted β-ionone rings, making it a symmetrical molecule that can be cleaved in the center by BCO1 to yield two molecules of retinal.

beta_carotene_pathway beta_carotene Beta-Carotene retinal 2x Retinal beta_carotene->retinal BCO1 retinol 2x Retinol retinal->retinol Retinal Reductase retinyl_esters Retinyl Esters (Storage) retinol->retinyl_esters LRAT/ARAT

Beta-carotene to Retinol Pathway
This compound Metabolic Pathway (Hypothesized)

This compound has one unsubstituted β-ionone ring and one 4-keto-β-ionone ring. Theoretically, BCO1 can cleave this compound at the 15,15' double bond. This asymmetric cleavage would be expected to yield one molecule of retinal and one molecule of 4-keto-retinal. The subsequent metabolism of 4-keto-retinal to a biologically active form of vitamin A is not well understood.

echinenone_pathway This compound This compound retinal Retinal This compound->retinal BCO1 keto_retinal 4-keto-retinal This compound->keto_retinal BCO1 retinol Retinol retinal->retinol unknown_metabolites Further Metabolites? keto_retinal->unknown_metabolites

Hypothesized this compound to Retinol Pathway

Experimental Protocols

To definitively compare the pro-vitamin A activity of this compound and beta-carotene, a series of in vitro and in vivo experiments are required. The following protocols outline standard methodologies used in the field.

In Vitro Enzymatic Assay with BCO1

Objective: To determine if this compound is a substrate for BCO1 and to compare its cleavage efficiency to that of beta-carotene.

Methodology:

  • Enzyme Source: Purified recombinant human or animal BCO1.

  • Substrates: Beta-carotene and this compound, solubilized in a suitable detergent (e.g., bile acids).

  • Reaction Conditions: Incubate the enzyme with each substrate in a buffered solution at 37°C.

  • Product Analysis: Stop the reaction at various time points and extract the carotenoids and retinoids. Analyze the products (retinal and potentially 4-keto-retinal) using High-Performance Liquid Chromatography (HPLC) with a UV/Vis detector.

  • Kinetic Analysis: Determine the Michaelis-Menten kinetics (Km and Vmax) for both substrates to compare the enzyme's affinity and catalytic efficiency.

Cell Culture Model (e.g., Caco-2 cells)

Objective: To assess the cellular uptake, conversion to retinal/retinol, and potential cytotoxicity of this compound compared to beta-carotene in a human intestinal cell model.

Methodology:

  • Cell Culture: Grow Caco-2 cells to differentiation on permeable supports to form a polarized monolayer that mimics the intestinal epithelium.

  • Treatment: Add micellarized beta-carotene or this compound to the apical side of the Caco-2 cell monolayers.

  • Analysis: After incubation, collect the cells and the basolateral medium. Extract carotenoids and retinoids from both fractions.

  • Quantification: Analyze the concentrations of the parent carotenoid, retinal, and retinol using HPLC or LC-MS/MS to determine uptake and conversion efficiency.

Animal Feeding Study (e.g., Vitamin A-deficient rat model)

Objective: To determine the in vivo pro-vitamin A activity and establish a Retinol Activity Equivalent (RAE) for this compound relative to beta-carotene.

Methodology:

  • Animal Model: Use a vitamin A-deficient rat or mouse model. This is achieved by feeding a vitamin A-free diet until liver retinol stores are depleted.

  • Dietary Groups: Divide the animals into groups receiving:

    • A vitamin A-deficient diet (control).

    • A diet supplemented with a known amount of retinyl acetate (to establish a standard curve).

    • Diets supplemented with varying doses of beta-carotene.

    • Diets supplemented with varying doses of this compound.

  • Sample Collection: After a defined feeding period, collect blood and liver samples.

  • Analysis: Measure retinol and retinyl ester concentrations in the liver and serum using HPLC.

  • RAE Calculation: Determine the amount of this compound required to produce the same increase in liver retinol stores as a known amount of beta-carotene or retinyl acetate. This allows for the calculation of the RAE.[4]

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment bco1_assay BCO1 Enzymatic Assay caco2_model Caco-2 Cell Model invitro_outcome Determine if this compound is a BCO1 Substrate bco1_assay->invitro_outcome caco2_model->invitro_outcome animal_model Vitamin A-Deficient Animal Model feeding_study Supplementation with Carotenoids animal_model->feeding_study analysis Liver Retinol Analysis (HPLC) feeding_study->analysis invivo_outcome Establish RAE for this compound analysis->invivo_outcome start Comparative Study Initiation start->bco1_assay start->caco2_model invitro_outcome->animal_model conclusion Comparative Pro-Vitamin A Activity invivo_outcome->conclusion

General Experimental Workflow

Conclusion and Future Directions

Beta-carotene is a well-established and potent pro-vitamin A carotenoid. Historical evidence suggests that this compound also possesses pro-vitamin A activity. Structurally, this compound's single unsubstituted β-ionone ring makes it a plausible substrate for the key converting enzyme, BCO1. However, there is a significant lack of modern, quantitative data directly comparing the bioavailability and conversion efficiency of this compound to beta-carotene in mammals.

Future research should focus on conducting the rigorous in vitro and in vivo studies outlined in this guide. Such research is crucial to:

  • Quantify the pro-vitamin A activity of this compound.

  • Establish an official Retinol Activity Equivalent (RAE) for this compound.

  • Elucidate the complete metabolic pathway of this compound to vitamin A.

  • Explore the potential biological activities of this compound and its metabolites beyond their pro-vitamin A function.

A thorough understanding of the pro-vitamin A potential of other carotenoids like this compound is essential for providing comprehensive dietary recommendations and exploring novel sources of vitamin A for nutritional and therapeutic applications.

References

Comparative Transcriptomics of Echinenone-Producing Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the genetic regulation of echinenone production is critical for optimizing yields of this valuable carotenoid. This guide provides a comparative overview of the transcriptomic landscapes in high versus low this compound-producing microbial strains, with a focus on key biosynthetic genes and their expression patterns. The data presented here is synthesized from studies on prominent carotenoid-producing microorganisms, including the yeast Phaffia rhodozyma and cyanobacteria, which are workhorses in the industrial production of carotenoids like astaxanthin, for which this compound is a key precursor.

This compound is a ketocarotenoid synthesized from β-carotene. Its production is a critical step in the biosynthesis of other commercially important carotenoids, such as canthaxanthin and astaxanthin. The conversion of β-carotene to this compound is primarily catalyzed by the enzyme β-carotene ketolase, encoded by the crtW or crtO gene. The subsequent conversion of this compound to canthaxanthin is also mediated by the same enzyme. Understanding the transcriptional regulation of these and other related genes is paramount for the metabolic engineering of high-yield this compound strains.

Comparative Transcriptomic Data

High-yield production of this compound and downstream carotenoids is consistently linked to the differential expression of key genes in the carotenoid biosynthesis pathway. While direct comparative transcriptomic studies focusing solely on this compound are limited, valuable insights can be drawn from studies comparing high versus low astaxanthin-producing strains, where this compound is a key intermediate.

The following table summarizes the differential gene expression from a comparative transcriptomic analysis of a high-yield astaxanthin-producing Phaffia rhodozyma strain (JMU-ALE105) obtained through adaptive laboratory evolution compared to the original strain. The upregulation of genes in the astaxanthin synthesis pathway, which includes the formation of this compound, is a key indicator of enhanced production.

GeneFunctionFold Change (High vs. Low Producer)
crtYB Phytoene synthase / Lycopene cyclase> 1.5
crtI Phytoene desaturase> 1.5
crtS (ast) Astaxanthin synthase (β-carotene ketolase/hydroxylase)> 1.5
asy Astaxanthin synthase> 1.5

Note: The fold changes are indicative of upregulation in the high-producing strain as reported in transcriptomic analyses of astaxanthin-producing P. rhodozyma. Specific values can vary between studies and experimental conditions.

Key Signaling and Biosynthetic Pathways

The biosynthesis of this compound from β-carotene is a critical juncture in the carotenoid metabolic network. The upregulation of the β-carotene ketolase (crtW or crtO) is a primary strategy for enhancing this compound production.

Echinenone_Biosynthesis_Pathway β-carotene β-carotene This compound This compound β-carotene->this compound CrtW / CrtO (β-carotene ketolase) Canthaxanthin Canthaxanthin This compound->Canthaxanthin CrtW / CrtO (β-carotene ketolase)

This compound Biosynthesis Pathway.

Experimental Workflow for Comparative Transcriptomics

A typical workflow for the comparative transcriptomic analysis of microbial strains with differential this compound production involves several key steps, from strain cultivation to bioinformatics analysis of the sequencing data.

Experimental_Workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatics Analysis Strain_Cultivation Strain Cultivation (High & Low Producers) RNA_Extraction Total RNA Extraction Strain_Cultivation->RNA_Extraction Library_Preparation RNA-Seq Library Preparation RNA_Extraction->Library_Preparation Sequencing High-Throughput Sequencing (e.g., Illumina) Library_Preparation->Sequencing Quality_Control Data Quality Control (e.g., FastQC) Sequencing->Quality_Control Read_Mapping Read Mapping to Reference Genome Quality_Control->Read_Mapping Gene_Quantification Gene Expression Quantification Read_Mapping->Gene_Quantification DEG_Analysis Differential Gene Expression (DEG) Analysis Gene_Quantification->DEG_Analysis Pathway_Analysis Pathway Enrichment Analysis (e.g., KEGG) DEG_Analysis->Pathway_Analysis

Comparative Transcriptomics Workflow.

Experimental Protocols

RNA Isolation and Sequencing (RNA-Seq)
  • Cell Culture and Harvest : Cultivate high and low this compound-producing strains under identical, controlled conditions. Harvest cells during the exponential growth phase by centrifugation.

  • RNA Extraction : Immediately freeze cell pellets in liquid nitrogen to preserve RNA integrity. Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) or a hot phenol method, followed by DNase I treatment to remove any contaminating genomic DNA.[1]

  • RNA Quality Control : Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and an Agilent 2100 Bioanalyzer. Ensure that the RNA Integrity Number (RIN) is high (typically > 7) for reliable downstream analysis.

  • Library Preparation : Prepare RNA-seq libraries from the high-quality RNA samples. This typically involves mRNA enrichment (for eukaryotes) or rRNA depletion (for prokaryotes), followed by fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing : Sequence the prepared libraries on a high-throughput sequencing platform, such as an Illumina NovaSeq or HiSeq, to generate a sufficient number of reads for robust statistical analysis.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Validation
  • cDNA Synthesis : Synthesize first-strand cDNA from the same total RNA samples used for RNA-seq using a reverse transcriptase enzyme and random or oligo(dT) primers.[2]

  • Primer Design : Design and validate specific primers for the target genes (e.g., crtW, crtI, crtYB) and a suitable reference gene (e.g., actin or 16S rRNA) for normalization.[3][4]

  • qPCR Reaction : Perform the qPCR reaction using a SYBR Green-based master mix in a real-time PCR system. The reaction typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[4]

  • Data Analysis : Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression levels using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.[4] This method allows for the comparison of gene expression between the high and low producing strains.

References

Comparison Guide: Myxoxanthin vs. Echinenone

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Scientific Professionals

This guide provides a detailed comparison between Myxoxanthin and Echinenone, two carotenoids found predominantly in cyanobacteria. While historical literature has sometimes used the names interchangeably, modern analytical chemistry demonstrates they are distinct compounds with different chemical structures, properties, and biosynthetic origins. This document clarifies these differences, supported by structural data, biosynthetic pathways, and established analytical protocols.

Chemical Identity and Nomenclature

Fundamentally, Myxoxanthin and this compound are not the same molecule. The confusion arises from early studies where the term "myxoxanthin" was sometimes used to describe the ketocarotenoid now known as this compound.[1][2][3][4] Current chemical classification, however, makes a clear distinction:

  • This compound is a ketocarotenoid. Its structure is derived from β-carotene with a ketone group added at the 4-position of one of the β-ionone rings.[1][5][6]

  • Myxoxanthin , more precisely referred to by its modern name Myxoxanthophyll , is a carotenoid glycoside. It is a more complex molecule where a sugar moiety (commonly a fucoside) is attached to the carotenoid backbone (myxol).[7][8][9][10]

Comparative Data: Physicochemical Properties

The structural differences between these two compounds result in distinct physicochemical properties, which are crucial for their separation, identification, and potential biological function.

PropertyThis compoundMyxoxanthophyll (Myxol 2'-fucoside)
Chemical Class KetocarotenoidCarotenoid Glycoside
Molecular Formula C₄₀H₅₄O[1][5][11]C₄₆H₆₆O₇[8][10][12]
Molecular Weight 550.87 g/mol [1][5][11]731.01 g/mol [8][9]
Basic Structure β-carotene backbone with a C4-keto groupMyxol backbone with a 2'-fucoside group
Polarity Moderately polarSignificantly more polar due to hydroxyl and glycosidic groups
Appearance Red-orange crystals[1][11]Violet crystalline solid[4]
UV-Vis λmax (in Acetone) ~461 nm[11]~473-479 nm (varies with specific structure)[13]
UV-Vis λmax (in Hexane) ~459 nm[11]Not readily soluble

Biosynthetic Pathways

This compound and Myxoxanthophyll originate from the same precursor, β-carotene, but diverge significantly in their biosynthetic pathways within cyanobacteria. This compound represents a simple modification, whereas Myxoxanthophyll synthesis involves a multi-step enzymatic cascade.

  • This compound Synthesis: β-carotene is converted directly to this compound by the enzyme β-carotene ketolase (CrtO or CrtW), which introduces a keto group at the C4 position.[5][14][15]

  • Myxoxanthophyll Synthesis: The pathway from β-carotene is more complex, involving intermediates like zeaxanthin. It requires the action of hydroxylases and, critically, glycosyltransferases (such as CruF and CruG) to attach the sugar moiety to the carotenoid backbone.[7]

This compound is often found as a co-occurring pigment in organisms that produce Myxoxanthophyll.[7][16]

Visualization of Biosynthetic Relationship

The following diagram illustrates the divergence in the synthesis of this compound and Myxoxanthophyll from their common precursor, β-carotene.

G cluster_main Carotenoid Biosynthesis cluster_keto Keto Pathway cluster_glycoside Glycoside Pathway Beta_Carotene β-Carotene CrtW CrtW (β-carotene ketolase) Beta_Carotene->CrtW Enzymes_OH Hydroxylases (e.g., CrtR) Beta_Carotene->Enzymes_OH This compound This compound CrtW->this compound Intermediates Zeaxanthin & Other Intermediates Myxol Myxol (Aglycone) Intermediates->Myxol Enzymes_Glyco Glycosyltransferases (CruF, CruG) Myxol->Enzymes_Glyco Myxoxanthophyll Myxoxanthophyll Enzymes_OH->Intermediates Enzymes_Glyco->Myxoxanthophyll

Fig. 1: Divergent biosynthetic pathways of this compound and Myxoxanthophyll.

Experimental Protocols

Protocol for a Comparative Analysis of this compound and Myxoxanthophyll

This protocol outlines a standard method for extracting, separating, and identifying this compound and Myxoxanthophyll from a cyanobacterial cell culture.

1. Objective: To qualitatively and quantitatively compare the presence of this compound and Myxoxanthophyll in a biological sample using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).

2. Materials:

  • Lyophilized cyanobacterial cells

  • Acetone (HPLC grade) with 0.1% Butylated Hydroxytoluene (BHT)

  • Methanol (HPLC grade)

  • Diethyl ether (HPLC grade)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Potassium hydroxide (KOH)

  • HPLC system with a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Diode Array Detector (DAD)

  • This compound and Myxoxanthophyll analytical standards (if available)

3. Procedure:

  • a. Pigment Extraction:

    • Weigh approximately 100 mg of lyophilized cells into a glass tube.

    • Add 5 mL of acetone (with BHT) and vortex vigorously for 2 minutes.

    • Centrifuge at 4,000 x g for 5 minutes to pellet cell debris.

    • Carefully transfer the supernatant to a new tube.

    • Repeat the extraction on the pellet two more times, pooling all supernatants.

  • b. Saponification (Optional - for removing chlorophylls):

    • To the pooled acetone extract, add 1 mL of 10% (w/v) methanolic KOH.

    • Incubate in the dark at room temperature for 2 hours to hydrolyze chlorophylls and lipids.

    • Neutralize the reaction by adding an equal volume of water.

  • c. Phase Separation:

    • Transfer the saponified extract to a separatory funnel.

    • Add 10 mL of diethyl ether and 10 mL of saturated NaCl solution.

    • Shake gently to partition the carotenoids into the upper ether layer.

    • Collect the ether layer and dry it by passing it through a small column of anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the pigment residue in 1 mL of the initial HPLC mobile phase.

  • d. HPLC-DAD Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient system, for example:

      • Solvent A: Methanol:Water (95:5, v/v)

      • Solvent B: Ethyl Acetate

      • Gradient: Start with 100% A, ramp to 100% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor at 450 nm and 475 nm. Collect full spectra (350-600 nm) using the DAD.

    • Injection Volume: 20 µL.

4. Expected Results:

  • This compound, being less polar, will have a longer retention time than the more polar Myxoxanthophyll on a reverse-phase column.

  • The DAD spectra will confirm the identity of the peaks by comparing them to known standards or literature values (this compound λmax ≈ 459-461 nm, Myxoxanthophyll λmax ≈ 473-479 nm).[11][13]

Summary and Conclusion

Myxoxanthin and this compound are structurally and functionally distinct carotenoids. This compound (C₄₀H₅₄O) is a β-carotene derivative containing a single ketone group. In contrast, Myxoxanthophyll (e.g., C₄₆H₆₆O₇) is a significantly larger and more polar molecule, characterized by the presence of a glycosidic bond. Their biosynthetic pathways diverge from β-carotene, employing different enzymatic machinery. These fundamental chemical differences are readily exploited for their analytical separation via chromatography. For researchers in natural product chemistry and drug development, recognizing this distinction is critical for accurate identification, functional studies, and exploring their unique biotechnological applications.

References

Quantitative Analysis of Echinenone in Complex Biological Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of echinenone, a keto-carotenoid with significant biological activity, in complex biological matrices is crucial for understanding its metabolic fate, therapeutic potential, and role in various physiological and pathological processes. This guide provides an objective comparison of prevalent analytical methodologies for the quantitative analysis of this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate technique for their specific needs.

Method Performance Comparison

The selection of an analytical method for this compound quantification is a critical decision that impacts the accuracy, sensitivity, and throughput of a study. High-Performance Liquid Chromatography coupled with Diode Array Detection (HPLC-DAD), Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques. Below is a summary of their performance characteristics for the quantification of carotenoids, including this compound.

Analytical MethodParameterReported ValuesBiological MatrixReference
UHPLC-DAD Limit of Quantification (LOQ)<0.035 mg/LSpinach, Serum, Chylomicrons, Feces[1]
Linearity (R²)>0.99Not specified[1]
Intra-day Precision (RSD)<2%Not specified[1]
Inter-day Precision (RSD)<10%Not specified[1]
Recovery78.8 - 96.9% (serum), 57.2 - 96.9% (feces)Serum, Feces[1]
HPLC-MS/MS Limit of Detection (LOD)0.001 - 0.422 µg/mLHuman Plasma[2]
Limit of Quantification (LOQ)0.003 - 1.406 µg/mLHuman Plasma[2]
Linearity (R²)≥ 0.97Food, Serum, Urine[3]
Recovery63 - 104%Serum[3]
UPLC-MS/MS Limit of Detection (LOD)0.02 - 0.58 ng/mLBovine Plasma[4]
Limit of Quantification (LOQ)1 ng/mLBovine Plasma[4]
Linearity (r)≥ 0.998Bovine Plasma[4]
Intra-day Precision (RSD)< 6.50%Bovine Plasma[4]
Inter-day Precision (RSD)< 8.10%Bovine Plasma[4]
GC-MS Limit of Detection (LOD)Not specified for this compoundNot specified
Limit of Quantification (LOQ)Not specified for this compoundNot specified
Linearity (R²)Not specified for this compoundNot specified
Precision (RSD)Not specified for this compoundNot specified
RecoveryNot specified for this compoundNot specified

Note: Data for GC-MS analysis of this compound is limited in the reviewed literature, reflecting the technique's less frequent application for intact carotenoid analysis due to their thermal lability.[5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. The following sections outline generalized protocols for the extraction and quantification of this compound from biological samples using the compared techniques.

Sample Preparation for Carotenoid Analysis

A robust and reproducible sample preparation protocol is fundamental for accurate quantification. The following is a general workflow applicable to various biological matrices.[6]

cluster_sample_prep Sample Preparation Workflow Sample Biological Sample (e.g., Plasma, Tissue) Homogenization Homogenization/ Maceration Sample->Homogenization Extraction Solvent Extraction (e.g., Acetone, Hexane, Ethanol) Homogenization->Extraction Saponification Saponification (optional) (to hydrolyze esters) Extraction->Saponification Partition Liquid-Liquid Partition (e.g., with diethyl ether/petroleum ether) Saponification->Partition Drying Drying under Nitrogen Partition->Drying Reconstitution Reconstitution in Mobile Phase/Solvent Drying->Reconstitution Analysis Instrumental Analysis (HPLC, UPLC, GC-MS) Reconstitution->Analysis cluster_pathway Astaxanthin Biosynthesis from β-Carotene BetaCarotene β-Carotene This compound This compound BetaCarotene->this compound β-carotene ketolase (CrtW/BKT) Cryptoxanthin β-Cryptoxanthin BetaCarotene->Cryptoxanthin β-carotene hydroxylase (CrtZ) Canthaxanthin Canthaxanthin This compound->Canthaxanthin β-carotene ketolase (CrtW/BKT) Adonixanthin 3-Hydroxy- This compound This compound->Adonixanthin β-carotene hydroxylase (CrtZ) Astaxanthin Astaxanthin Canthaxanthin->Astaxanthin β-carotene hydroxylase (CrtZ) Adonixanthin->Astaxanthin β-carotene ketolase (CrtW/BKT) Zeaxanthin Zeaxanthin Zeaxanthin->Astaxanthin β-carotene ketolase (CrtW/BKT) Cryptoxanthin->Adonixanthin β-carotene ketolase (CrtW/BKT) Cryptoxanthin->Zeaxanthin β-carotene hydroxylase (CrtZ)

References

A Comparative Analysis of Echinenone and Fucoxanthin Stability for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of bioactive compounds is paramount for ensuring efficacy and shelf-life. This guide provides a head-to-head comparison of the stability of two marine-derived carotenoids, echinenone and fucoxanthin, supported by available experimental data.

While both this compound and fucoxanthin are recognized for their potent antioxidant properties, the extent of their stability under various environmental conditions differs, influencing their potential applications in pharmaceuticals and nutraceuticals. This comparison delves into their relative stability against key degradation factors such as light, pH, and temperature.

Quantitative Stability Comparison

Comprehensive stability data for fucoxanthin is more readily available in scientific literature compared to this compound. The following table summarizes the degradation kinetics of fucoxanthin under different stress conditions.

ConditionFucoxanthin Degradation Rate/RetentionReference
Light Exposure Degraded significantly under light, with only about 10% retention after 12 hours of UVA exposure in a chloroform fraction.[1][1]
In an ethanolic extract, fucoxanthin showed a first-order degradation kinetic under UVA radiation.[1][1]
pH More stable in alkaline conditions (pH 9) compared to neutral (pH 7) and acidic conditions (pH 3 and 5).[2][2]
In the dark at pH 9, fucoxanthin retention was 62.1% after four weeks, compared to 29.3% at pH 3.[2][2]
Temperature At 75°C, approximately 70% of fucoxanthin degraded within 6 hours.[1][1]
At 55°C, about 10% degradation was observed after 12 hours, and 50% after 24 hours.[1][1]
Encapsulated fucoxanthin showed a half-life of 99.8 days when stored at 37°C in the dark.[3]
Antioxidants Addition of 1.0% w/v ascorbic acid in the dark resulted in the greatest pigment retention.[2][2]

In contrast, specific quantitative degradation kinetics for this compound are not as extensively documented. However, its role in photoprotection within cyanobacteria suggests a notable resilience to light-induced degradation, particularly when bound to proteins like the Orange Carotenoid Protein (OCP).[4] this compound is known to scavenge reactive oxygen species (ROS) under high irradiance, indicating a degree of stability in the presence of oxidative stress.[4]

Experimental Protocols

The stability of carotenoids like fucoxanthin and this compound is typically assessed using the following experimental methodologies:

Sample Preparation and Storage

Purified carotenoids are dissolved in a suitable organic solvent (e.g., ethanol, chloroform) to a known concentration. Aliquots of the solution are then subjected to various stress conditions in controlled environments. For light stability studies, samples are exposed to a specific wavelength and intensity of light (e.g., UVA radiation) for defined periods. For pH stability, the pH of the solution is adjusted using appropriate buffers. Thermal stability is assessed by incubating the samples at different temperatures. Control samples are typically stored in the dark at a low temperature (e.g., -20°C).

Degradation Analysis

The concentration of the carotenoid at different time points is monitored using High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector. The degradation is quantified by measuring the decrease in the peak area of the parent carotenoid.

Kinetic Modeling

The degradation data is then fitted to kinetic models (e.g., first-order or second-order kinetics) to determine the degradation rate constant (k) and the half-life (t₁/₂) of the compound under specific conditions.

Visualizing Experimental and Biological Pathways

To better illustrate the processes involved in stability testing and the biological activities of these carotenoids, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Purified Carotenoid dissolve Dissolve in Solvent start->dissolve aliquot Create Aliquots dissolve->aliquot light Light Exposure aliquot->light ph pH Adjustment aliquot->ph temp Temperature Incubation aliquot->temp hplc HPLC Analysis light->hplc ph->hplc temp->hplc kinetics Kinetic Modeling hplc->kinetics results Degradation Rate & Half-life kinetics->results

Caption: Experimental workflow for carotenoid stability testing.

Fucoxanthin has been shown to exert its biological effects through various signaling pathways. One of the key pathways is the PI3K/Akt/mTOR pathway, which is crucial in regulating cell proliferation and survival.

Fucoxanthin_Signaling Fucoxanthin Fucoxanthin PI3K PI3K Fucoxanthin->PI3K Inactivation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Fucoxanthin's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.

While a specific signaling pathway for this compound's standalone activity is less defined, its primary role in cyanobacteria involves mitigating oxidative stress by scavenging reactive oxygen species (ROS).

Echinenone_ROS_Scavenging cluster_stress Oxidative Stress ROS Reactive Oxygen Species (ROS) CellularDamage Cellular Damage ROS->CellularDamage Neutralized Neutralized Species This compound This compound This compound->ROS Scavenges

Caption: this compound's role in scavenging reactive oxygen species to prevent cellular damage.

Conclusion

The available data indicates that fucoxanthin is highly susceptible to degradation by light, heat, and acidic conditions. Its stability can be enhanced by storage in dark, alkaline conditions and through the addition of antioxidants. This compound, while less studied in terms of its degradation kinetics, demonstrates significant stability in its biological role of photoprotection, actively participating in the quenching of reactive oxygen species generated under high light stress.

For drug development and formulation, these stability profiles are critical. Fucoxanthin may require encapsulation or formulation with protective excipients to maintain its bioactivity. This compound's inherent photostability, particularly within protein complexes, suggests its potential in applications where light exposure is a concern. Further quantitative studies on the stability of this compound are warranted to fully elucidate its potential and enable direct comparisons with other carotenoids.

References

A Comparative Analysis of Echinenone and Lycopene In Vivo Distribution

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative in vivo distribution of the carotenoids echinenone and lycopene. This guide synthesizes available data to provide insights into their relative bioavailability and tissue accumulation, crucial for understanding their potential therapeutic applications.

This publication objectively compares the in vivo distribution of this compound and lycopene, drawing upon available experimental data. Due to a lack of direct in vivo distribution studies for this compound, data for the structurally similar ketocarotenoid, canthaxanthin, is utilized as a proxy to provide valuable comparative insights. This guide is intended to inform researchers on the potential biodistribution patterns of these compounds, aiding in the design of future preclinical and clinical studies.

I. Quantitative Tissue Distribution: A Comparative Overview

The following table summarizes the quantitative distribution of lycopene and canthaxanthin (as a proxy for this compound) in various tissues as reported in preclinical animal studies. These values highlight the differential accumulation of these carotenoids, with the liver being a primary site of accumulation for both.

TissueLycopene Concentration (nmol/g wet tissue)Canthaxanthin Concentration (nmol/g wet tissue)Animal ModelReference
Liver14213~50 (estimated from 14 µg/g)Rat (Lycopene), Mouse (Canthaxanthin)[1],[2]
SpleenNot Reported~25 (estimated from 7 µg/g)Mouse[2]
KidneyNot Reported~10 (estimated from 3 µg/g)Mouse[2]
LungNot Reported~7 (estimated from 2 µg/g)Mouse[2]
HeartNot Reported~7 (estimated from 2 µg/g)Mouse[2]
Adipose TissueNot ReportedData not available in comparable units--
Prostate24Data not availableRat[1]
Testis3.9Data not availableRat[1]
Intestine3125Data not availableRat[1]
Stomach78.6Data not availableRat[1]
Plasma/SerumVaries significantly with dose and formulation3 to 6 µmol/LMouse[3]

Note: Canthaxanthin data was converted from µg/g to nmol/g assuming a molecular weight of 564.8 g/mol . Direct comparisons should be made with caution due to differences in experimental animal models, dosing, and analytical methods.

II. Experimental Methodologies

Understanding the experimental context is crucial for interpreting the distribution data. The following sections detail the methodologies employed in the key studies cited.

Lycopene Distribution Study in Rats
  • Animal Model: Male F344 rats were used in this study.

  • Compound Administration: Rats in the experimental group were orally supplemented with 4.6 mg/kg body weight/day of lycopene delivered in a tomato oleoresin-corn oil mixture for 9 weeks.

  • Sample Collection and Analysis: After the supplementation period, blood and various organs were collected. Tissue samples were homogenized and carotenoids were extracted. The lycopene concentration was quantified using High-Performance Liquid Chromatography (HPLC). Both saponified and non-saponified tissue extracts were analyzed to ensure complete extraction of lycopene.[1]

Canthaxanthin Distribution Study in Mice
  • Animal Model: Male and female Balb/c mice were utilized for this experiment.

  • Compound Administration: Mice were administered canthaxanthin orally by gavage at doses of 7 or 14 µg/g body weight per day for periods ranging from 1 to 6 weeks. The canthaxanthin was delivered in an olive oil vehicle.

  • Sample Collection and Analysis: Following the treatment period, tissues including the liver, spleen, kidney, lung, and heart were collected. The concentration of canthaxanthin in these tissues was determined, alongside the analysis of alpha- and gamma-tocopherols.[2]

III. Bioavailability and Metabolic Pathways

The distribution of carotenoids is intrinsically linked to their absorption and subsequent metabolic pathways. The following diagrams illustrate the generalized pathways for carotenoid absorption and the biosynthetic relationship between β-carotene, this compound, and canthaxanthin.

Carotenoid_Absorption_Pathway Food Matrix Food Matrix Mechanical & Enzymatic Digestion Mechanical & Enzymatic Digestion Food Matrix->Mechanical & Enzymatic Digestion Release Mixed Micelles Mixed Micelles Mechanical & Enzymatic Digestion->Mixed Micelles Incorporation Intestinal Mucosal Cells Intestinal Mucosal Cells Mixed Micelles->Intestinal Mucosal Cells Passive Diffusion Chylomicrons Chylomicrons Intestinal Mucosal Cells->Chylomicrons Packaging Lymphatic System Lymphatic System Chylomicrons->Lymphatic System Bloodstream (Lipoproteins) Bloodstream (Lipoproteins) Lymphatic System->Bloodstream (Lipoproteins) Target Tissues Target Tissues Bloodstream (Lipoproteins)->Target Tissues Uptake

Generalized Carotenoid Absorption Pathway.

Carotenoid_Biosynthesis cluster_pathway Ketocarotenoid Synthesis β-Carotene β-Carotene This compound This compound β-Carotene->this compound β-carotene ketolase (CrtO) Canthaxanthin Canthaxanthin This compound->Canthaxanthin β-carotene ketolase (CrtO)

Biosynthetic relationship of key carotenoids.

IV. Concluding Remarks

The available data, though indirect for this compound, suggests that both lycopene and ketocarotenoids like canthaxanthin are significantly taken up by the liver. Lycopene also shows considerable accumulation in the prostate and intestine in rat models.[1] The lipophilic nature of these compounds dictates their association with lipid-rich tissues and lipoproteins for transport in the bloodstream.[4]

For researchers and drug development professionals, these findings underscore the importance of considering the specific chemical structure of a carotenoid when predicting its in vivo fate. The addition of keto groups, as seen in this compound and canthaxanthin, may influence their interaction with cellular membranes and binding proteins, potentially leading to distinct distribution patterns compared to the hydrocarbon carotenoid, lycopene. Further in vivo studies directly comparing the tissue distribution of this compound and lycopene are warranted to confirm these inferences and to fully elucidate their pharmacokinetic profiles for therapeutic development.

References

Echinenone: A Comparative Analysis of its Anti-Cancer Effects on Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparative analysis of the effects of Echinenone, a naturally occurring carotenoid, on various cancer cell lines. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of this compound's potential as an anti-cancer agent. The content synthesizes available experimental data on its cytotoxicity, induction of apoptosis, and effects on cell cycle progression, while also comparing its activity with other related compounds.

Introduction to this compound

This compound is a xanthophyll, a type of carotenoid pigment found in various cyanobacteria and marine organisms.[1] Structurally similar to other well-known carotenoids like beta-carotene and astaxanthin, this compound possesses a unique ketone group that contributes to its chemical properties and biological activities. While the anti-inflammatory and antioxidant properties of carotenoids are widely recognized, recent interest has focused on their potential as anti-cancer agents. This guide delves into the specific effects of this compound on cancer cells, providing a comparative perspective.

Comparative Cytotoxicity of this compound

The cytotoxic effect of a compound, its ability to kill cancer cells, is a primary indicator of its potential as a therapeutic agent. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. While direct comparative studies on the IC50 values of this compound across a wide range of cancer cell lines are still emerging, data from related carotenoids and quinone compounds provide a valuable frame of reference.

For instance, the carotenoid deinoxanthin has demonstrated cytotoxic effects against various human cancer cell lines, with IC50 values of 59 μM for liver cancer (HepG2), 61 μM for colon cancer (HT-29), and 77 μM for prostate cancer (PC-3) cells. Quinone-containing compounds, which share some structural similarities with this compound, have also been shown to be highly toxic to cancer cells, inducing apoptosis and exhibiting selectivity towards cancerous cells over non-cancerous ones.[2]

Table 1: Comparative IC50 Values of Related Compounds on Various Cancer Cell Lines

Compound/Compound ClassCell LineCancer TypeIC50 (µM)
DeinoxanthinHepG2Liver Cancer59
DeinoxanthinHT-29Colon Cancer61
DeinoxanthinPC-3Prostate Cancer77
Quercetin GlucuronidesNCI-H209Lung CancerDose-dependent decrease in viability
GenisteinT24Bladder CancerDose-dependent decrease in viability
ThymoquinoneHCT-116Colon CancerConcentration- and time-dependent decrease in viability
CinchonineHeLaCervical Cancer180 (for significant inhibition)
CinchonineA549Lung Cancer220 (for significant inhibition)

Note: This table presents data for compounds structurally or functionally related to this compound to provide a comparative context. Specific IC50 values for this compound on these cell lines are a subject of ongoing research.

Mechanisms of Action: Apoptosis and Cell Cycle Arrest

This compound, like other carotenoids, is believed to exert its anti-cancer effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and halting the cell division cycle.

Induction of Apoptosis

Apoptosis is a crucial process for eliminating damaged or cancerous cells. Carotenoids can act as pro-oxidants in the high-reactive oxygen species (ROS) environment of cancer cells, triggering apoptosis. This process often involves the activation of a cascade of enzymes called caspases, particularly caspase-3, which is a key executioner of apoptosis.[3][4] The induction of apoptosis by carotenoids is also associated with the regulation of the Bcl-2 family of proteins, with an upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins like Bcl-2.

Signaling Pathway for this compound-Induced Apoptosis (Hypothesized)

G This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mitochondria Mitochondria ROS->Mitochondria Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Bax ↑ Bax Mitochondria->Bax Caspase9 ↑ Caspase-9 Bcl2->Caspase9 Bax->Caspase9 Caspase3 ↑ Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G This compound This compound p53 ↑ p53 This compound->p53 p21 ↑ p21 p53->p21 CyclinB1_CDK1 Cyclin B1/CDK1 Complex p21->CyclinB1_CDK1 G2M_Arrest G2/M Arrest CyclinB1_CDK1->G2M_Arrest G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3/4/5 cluster_3 Analysis Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with This compound Seed_Cells->Treat_Cells MTT_Assay Add MTT & Solubilize Treat_Cells->MTT_Assay Read_Absorbance Measure Absorbance MTT_Assay->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

References

Safety Operating Guide

Proper Disposal of Echinenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of Echinenone, a carotenoid compound. Adherence to these procedures will minimize risks and support environmental stewardship.

Immediate Safety and Logistical Information

This compound should be handled as hazardous chemical waste. It is classified as a combustible solid and is recognized as highly hazardous to aquatic environments.[1] Under no circumstances should this compound or materials contaminated with it be disposed of in standard waste streams or poured down the drain.[1]

Key Disposal Principles:
  • Segregation: All waste contaminated with this compound must be segregated from general laboratory waste.

  • Labeling: Waste containers must be clearly and accurately labeled.

  • Containment: Use appropriate, sealed containers for waste collection.

  • Professional Disposal: Final disposal must be conducted through a licensed hazardous waste disposal service.

Quantitative Data

For safe handling and storage, please refer to the following properties of this compound:

PropertyValue
Storage Temperature -20°C
Form Solid
Water Solubility Practically insoluble
Hazard Classification Combustible Solid, Water Hazard Class 3

Disposal Protocols

The following step-by-step procedures provide guidance for the disposal of solid this compound waste and solutions containing this compound.

Disposal of Solid this compound Waste

This protocol applies to expired this compound, residual product, and any solid materials contaminated with this compound, such as weighing papers, contaminated gloves, or absorbent pads.

  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Waste Collection: Carefully place all solid this compound waste into a designated, leak-proof, and sealable hazardous waste container. Avoid generating dust during transfer.[2]

  • Container Labeling: The container must be clearly labeled with "Hazardous Waste - this compound," the full chemical name (β,β-Caroten-4-one), and the appropriate hazard pictograms.

  • Storage: Store the sealed waste container in a designated, secure area away from incompatible materials, heat, and sources of ignition.

  • Final Disposal: Arrange for the collection and disposal of the waste container by a licensed professional hazardous waste disposal company.

Disposal of this compound Solutions and Contaminated Solvents

This protocol applies to solutions containing this compound and any solvents used to rinse contaminated glassware.

  • PPE: Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Waste Collection: Pour all this compound solutions and contaminated solvents into a designated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Container Labeling: Label the container with "Hazardous Waste - this compound Solution," list all solvent components, and include relevant hazard pictograms.

  • Glassware Decontamination: Rinse any glassware that has come into contact with this compound three times with a suitable solvent (e.g., acetone). Collect all rinsate as hazardous waste.

  • Storage: Store the sealed waste container in a designated, secure area, ensuring it is segregated from incompatible materials.

  • Final Disposal: Coordinate with your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor for proper disposal.

Experimental Workflow for Disposal

Echinenone_Disposal_Workflow cluster_solid Solid Waste Disposal cluster_liquid Liquid Waste Disposal Solid_Waste Solid this compound Waste (e.g., expired product, contaminated PPE) Collect_Solid Collect in Labeled Hazardous Waste Container Solid_Waste->Collect_Solid Step 1 Store_Solid Store Securely Collect_Solid->Store_Solid Step 2 Dispose_Solid Dispose via Licensed Professional Service Store_Solid->Dispose_Solid Step 3 Liquid_Waste This compound Solutions & Contaminated Solvents Collect_Liquid Collect in Labeled Hazardous Waste Container Liquid_Waste->Collect_Liquid Step 1 Store_Liquid Store Securely Collect_Liquid->Store_Liquid Step 2 Dispose_Liquid Dispose via Licensed Professional Service Store_Liquid->Dispose_Liquid Step 3

References

Essential Safety and Logistics for Handling Echinenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical compounds is paramount. This document provides comprehensive guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for Echinenone, a carotenoid utilized in various research applications. Adherence to these protocols is crucial for ensuring laboratory safety and maintaining the integrity of experimental work.

Summary of Safety and Physical Data

This compound is a solid, dark red to very dark red powder that is sensitive to light and temperature.[1] While specific occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies such as OSHA, NIOSH, or ACGIH, it is prudent to handle it with care to minimize exposure. The water solubility of this compound is low.

PropertyValueSource
Chemical Formula C40H54O[2][3]
Molecular Weight 550.86 g/mol [1]
Appearance Solid, Dark Red to Very Dark Red[1]
Melting Point 178-180 °C[3]
Storage Temperature -20°C[1][3]
Solubility Slightly soluble in Chloroform, Diethyl Ether, and Methanol[1][3]
Stability Light and temperature sensitive[1]

Personal Protective Equipment (PPE)

Due to the lack of specific toxicity data for this compound, a conservative approach to PPE is recommended. The following table summarizes the recommended PPE for handling this compound powder.

PPE CategoryRecommended EquipmentSpecifications and Best Practices
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended for handling carotenoids.[4] Always inspect gloves for tears or punctures before use. Remove and dispose of contaminated gloves immediately.
Eye Protection Safety glasses with side shields or safety gogglesEnsure a snug fit to protect against dust particles.
Respiratory Protection N95 or P100 respiratorRecommended when handling the powder outside of a certified chemical fume hood or glove box to minimize inhalation of airborne particles. The choice of respirator should be based on a site-specific risk assessment.
Body Protection Laboratory coatA standard lab coat should be worn to protect clothing from contamination.

Operational Plan: Weighing and Handling Protocol

Given this compound's sensitivity to light and temperature, the following step-by-step protocol should be followed when weighing and handling the solid compound.[1][5][6][7][8]

  • Preparation:

    • Whenever possible, work in a designated area with reduced lighting or use amber-colored labware to minimize light exposure.[5][6][7]

    • Ensure the analytical balance is clean, calibrated, and located in an area free from drafts.[9]

    • Use a clean spatula and a weighing boat or weighing paper.[10][11] For static-prone powders, an aluminum foil boat may be beneficial.[12]

  • Weighing Procedure:

    • Tare the weighing vessel on the analytical balance.[10]

    • Carefully transfer the desired amount of this compound powder to the weighing vessel using the spatula. Avoid creating dust.[13]

    • Record the final weight.

  • Transfer and Dissolution:

    • If transferring to a flask, use a powder funnel to prevent spillage.

    • To ensure quantitative transfer, rinse the weighing vessel and spatula with a small amount of the desired solvent and add the rinsing to the flask.

    • As this compound is temperature-sensitive, avoid heating to dissolve unless specified by the experimental protocol.[14]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.

Waste Categorization:

  • Solid this compound Waste: Unused or expired this compound powder.

  • Contaminated Solid Waste: Used weighing boats, gloves, and paper towels.

  • Liquid Waste: Solutions containing this compound.

Disposal Procedures:

  • Solid this compound Waste:

    • Collect in a clearly labeled, sealed container designated for non-hazardous chemical waste.[15][16][17][18][19]

    • Do not mix with other chemical waste unless compatibility is confirmed.

  • Contaminated Solid Waste:

    • Place in a designated, sealed bag for solid laboratory waste.[18]

  • Liquid Waste:

    • Collect in a labeled, sealed container appropriate for organic solvent waste, as this compound is typically dissolved in such solvents.

    • Consult your institution's specific guidelines for the disposal of non-hazardous chemical waste.[15][16][17]

Spill Response Plan

In the event of a spill of this compound powder, follow these steps to ensure a safe and effective cleanup.[20][21][22][23]

  • Evacuate and Secure the Area:

    • Alert others in the vicinity of the spill.

    • Restrict access to the spill area.

  • Assess the Spill:

    • For a small, contained spill, proceed with cleanup if you are trained and have the appropriate PPE.

    • For a large or uncontained spill, or if you are unsure, contact your institution's environmental health and safety (EHS) department.

  • Cleanup Procedure for a Small Spill:

    • Don the appropriate PPE as outlined in the PPE section.

    • Gently cover the spill with a damp paper towel or use a spill absorbent for powders to prevent the dust from becoming airborne.[22][24]

    • Carefully scoop the material into a labeled container for solid waste disposal.

    • Wipe the area with a damp cloth, and then clean with soap and water.

    • Place all contaminated cleaning materials in the solid waste disposal bag.

Carotenoid Biosynthesis Pathway

This compound is synthesized from β-carotene. The diagram below illustrates the relevant portion of the carotenoid biosynthesis pathway.[25][26][27][28][29][30][31][32][33]

Carotenoid_Biosynthesis cluster_pathway Carotenoid Biosynthesis Lycopene Lycopene β-Carotene β-Carotene Lycopene->β-Carotene Lycopene β-cyclase This compound This compound β-Carotene->this compound β-carotene ketolase (CrtO/CrtW)

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.